Fmoc-N-Me-Asp(OAll)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1 |
InChI Key |
HTDWMNDUFNXBIA-FQEVSTJZSA-N |
Isomeric SMILES |
CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-N-Me-Asp(OAll)-OH for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-N-Me-Asp(OAll)-OH, a crucial building block for researchers and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores the significance of N-methylated aspartic acid residues in biological signaling pathways.
Physicochemical Properties of this compound
This compound is a protected amino acid derivative used in the synthesis of peptides with unique structural and functional properties. The N-methylation of the peptide backbone can enhance proteolytic stability, and the allyl protecting group on the side chain offers a distinct deprotection strategy orthogonal to the more common acid-labile protecting groups.
| Property | Value |
| Molecular Weight | 409.43 g/mol |
| Molecular Formula | C23H23NO6 |
| CAS Number | 2298323-86-9 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method offers high yield and purity.[1]
Materials:
-
Fmoc-Asp(OAll)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfate or Methyl iodide
-
Piperidine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM and add it to the resin, followed by the addition of DIEA. Allow the reaction to proceed for 2 hours to attach the amino acid to the resin.
-
Fmoc Deprotection: Wash the resin and then treat it with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the alpha-amine.
-
N-Methylation: The exposed secondary amine is then methylated. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. The reaction progress can be monitored by HPLC.[1]
-
Cleavage from Resin: After methylation, the N-methylated amino acid is cleaved from the 2-CTC resin using a mild solution of TFA in DCM.
-
Purification: The cleaved product is then purified using standard chromatographic techniques to yield pure this compound.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol can be adapted for the incorporation of this compound.
General SPPS Cycle:
-
Resin Preparation: Start with a suitable resin, such as Rink amide or Wang resin, depending on the desired C-terminus of the peptide.[2]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[2]
-
Amino Acid Coupling: Activate the incoming this compound using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like DMF. Add this activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin to remove any unreacted reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Allyl Group Deprotection:
The allyl (OAll) protecting group on the aspartic acid side chain is stable to the conditions of Fmoc-SPPS. It can be selectively removed at the end of the synthesis using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the rest of the peptide remains protected.
Biological Significance of N-Methylated Aspartate
N-methylated aspartic acid residues are of significant interest in neuroscience and pharmacology due to their relationship with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4]
NMDA Receptor Signaling Pathway
The NMDA receptor is unique in that its activation requires both the binding of a ligand (glutamate and a co-agonist like glycine or D-serine) and depolarization of the postsynaptic membrane to relieve a magnesium ion block.[4] Upon activation, the channel opens, allowing the influx of calcium ions, which triggers a cascade of downstream signaling events.
Caption: Simplified NMDA Receptor Signaling Pathway.
The incorporation of N-methyl-aspartate into peptides can be a strategy to design potent and selective ligands for the NMDA receptor, potentially leading to novel therapeutics for neurological disorders.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.
References
A Technical Guide to the Structure Elucidation of Fmoc-N-Me-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of N-α-fluorenylmethoxycarbonyl-N-α-methyl-L-aspartic acid β-allyl ester, or Fmoc-N-Me-Asp(OAll)-OH. This compound is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated amino acid residues, which can enhance the proteolytic stability and bioavailability of peptide-based therapeutics.[1][2] The allyl protecting group on the side chain offers orthogonal deprotection strategies, allowing for selective chemical modifications.[3]
This guide outlines the predicted physicochemical properties, a detailed workflow for structure elucidation, experimental protocols for synthesis and analysis, and an in-depth analysis of the expected spectroscopic data.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its parent compound, Fmoc-Asp(OAll)-OH.
| Property | Fmoc-Asp(OAll)-OH (Known) | This compound (Predicted) |
| Molecular Formula | C₂₂H₂₁NO₆[3][4] | C₂₃H₂₃NO₆ |
| Molecular Weight | 395.41 g/mol [4][5] | 409.43 g/mol |
| Appearance | White to off-white solid[6] | White to off-white solid |
| Melting Point | 111-115 °C | Expected to be similar to or slightly lower than the non-methylated analogue. |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; slightly soluble in water.[6] | Expected to have similar solubility, with potentially increased solubility in less polar organic solvents. |
| Optical Rotation | [α]²⁰/D +27±2°, c = 1% in DMF | The specific rotation may change upon N-methylation but is expected to remain levorotatory based on similar compounds. |
Workflow for Structure Elucidation
The structural confirmation of this compound follows a logical progression from synthesis and purification to detailed spectroscopic analysis. Each step provides critical information that, when combined, unequivocally confirms the identity and purity of the compound.
Caption: Figure 1: General Workflow for Structure Elucidation.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is proposed via the N-methylation of the commercially available precursor, Fmoc-Asp(OAll)-OH.
Materials:
-
Fmoc-Asp(OAll)-OH
-
Methyl iodide (CH₃I)
-
Silver(I) oxide (Ag₂O) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Fmoc-Asp(OAll)-OH (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.
-
Add Ag₂O (1.5 eq) to the solution.
-
Add methyl iodide (3.0 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble silver salts.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Record ¹³C NMR spectra on the same instrument, typically at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.
-
Scan in the range of 4000-400 cm⁻¹.
-
Predicted Spectroscopic Data and Interpretation
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent parts and data from analogous structures.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.77 | d | 2H | Aromatic H (Fmoc) |
| ~ 7.60 | d | 2H | Aromatic H (Fmoc) |
| ~ 7.40 | t | 2H | Aromatic H (Fmoc) |
| ~ 7.31 | t | 2H | Aromatic H (Fmoc) |
| ~ 5.90 | m | 1H | -CH=CH₂ (Allyl) |
| ~ 5.30 | dd | 2H | -CH=CH₂ (Allyl) |
| ~ 4.80 | m | 1H | α-CH (Asp) |
| ~ 4.60 | d | 2H | -O-CH₂- (Allyl) |
| ~ 4.45 | m | 2H | Fmoc-CH₂ |
| ~ 4.25 | t | 1H | Fmoc-CH |
| ~ 3.00-2.80 | m | 2H | β-CH₂ (Asp) |
| ~ 2.90 | s | 3H | N-CH₃ |
Key Diagnostic Signal: The appearance of a singlet at ~2.90 ppm integrating to 3H is the primary indicator of successful N-methylation.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | C=O (Carboxylic Acid) |
| ~ 170.5 | C=O (Allyl Ester) |
| ~ 156.0 | C=O (Fmoc carbamate) |
| ~ 143.8, 141.3 | Quaternary Aromatic C (Fmoc) |
| ~ 131.5 | -CH=CH₂ (Allyl) |
| ~ 127.7, 127.1, 125.0, 120.0 | Aromatic CH (Fmoc) |
| ~ 119.0 | -CH=CH₂ (Allyl) |
| ~ 67.5 | Fmoc-CH₂ |
| ~ 66.0 | -O-CH₂- (Allyl) |
| ~ 58.0 | α-C (Asp) |
| ~ 47.1 | Fmoc-CH |
| ~ 36.0 | β-C (Asp) |
| ~ 32.0 | N-CH₃ |
Key Diagnostic Signal: The presence of a signal at ~32.0 ppm confirms the N-methyl group, and the signals at ~131.5 and ~119.0 ppm confirm the integrity of the allyl group.
Mass Spectrometry (HRMS-ESI)
| Parameter | Predicted Value |
| Calculated m/z | [M+H]⁺: 410.1598, [M+Na]⁺: 432.1417 |
| Major Fragments | Loss of Fmoc group (-178 Da), Loss of allyl group (-41 Da), Loss of CO₂ (-44 Da) |
Key Diagnostic Data: Accurate mass measurement within 5 ppm of the calculated value for the molecular ion confirms the elemental composition.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300-2500 | O-H stretch (broad, Carboxylic Acid) |
| ~ 3060 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch |
| ~ 1740 | C=O stretch (Ester) |
| ~ 1710 | C=O stretch (Carboxylic Acid) |
| ~ 1690 | C=O stretch (Fmoc carbamate) |
| ~ 1645 | C=C stretch (Allyl) |
Key Diagnostic Feature: The absence of an N-H stretching band (typically around 3300 cm⁻¹) is a strong indication of successful N-methylation.
Conclusion
The comprehensive structural elucidation of this compound relies on a synergistic approach combining synthesis, purification, and multi-faceted spectroscopic analysis. By carefully interpreting the data from NMR, Mass Spectrometry, and IR spectroscopy, researchers can unequivocally confirm the identity, structure, and purity of this important amino acid derivative. The predicted data in this guide serves as a benchmark for scientists and professionals engaged in the synthesis and quality control of modified peptides for research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
Synthesis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis route for Fmoc-N-Me-Asp(OAll)-OH, a valuable building block in peptide synthesis, particularly for the introduction of N-methylated aspartic acid residues with an allyl-protected side chain. The N-methylation of amino acids is a critical modification in medicinal chemistry, often leading to peptides with enhanced proteolytic stability, improved cell permeability, and altered conformational properties. The allyl group offers a versatile protecting group strategy, as it can be removed under mild conditions, orthogonal to many other protecting groups used in peptide chemistry.
This document outlines a detailed experimental protocol based on established solid-phase N-methylation methodologies. It also includes a structured presentation of expected data and a visual representation of the synthetic workflow to aid in the practical implementation of this synthesis.
Experimental Protocol
The proposed synthesis of this compound is adapted from solid-phase methodologies that utilize a temporary resin support for the protection of the carboxylic acid, facilitating purification. One such common approach involves the use of 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
Fmoc-Asp(OAll)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Methanol (MeOH)
-
Acetic acid
-
Trifluoroethanol (TFE)
-
Hexafluoroisopropanol (HFIP)
-
Diethyl ether
Procedure:
-
Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin:
-
Swell the 2-CTC resin in anhydrous DCM for 30 minutes.
-
Dissolve Fmoc-Asp(OAll)-OH (3 equivalents relative to resin loading) in anhydrous DCM.
-
Add DIPEA (9 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and stir at room temperature for 2-4 hours.
-
To cap any remaining reactive sites on the resin, add a small amount of methanol and stir for 15 minutes.
-
Filter the resin and wash sequentially with DCM, DMF, and DCM.
-
Dry the resin under vacuum.
-
-
N-Methylation:
-
Swell the Fmoc-Asp(OAll)-O-CTC resin in anhydrous DMF.
-
In a separate flask, prepare the methylating agent solution. A common method is the use of methyl iodide or dimethyl sulfate. For this procedure, we will outline the use of methyl iodide with a suitable base.
-
Suspend the resin in anhydrous DMF.
-
Add a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide (5-10 equivalents) to the resin suspension and stir for 30 minutes at 0°C.
-
Add methyl iodide (10-20 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The progress of the methylation can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.
-
Repeat the methylation step if necessary to drive the reaction to completion.
-
After completion, filter the resin and wash thoroughly with DMF, DCM, and MeOH.
-
-
Cleavage from Resin:
-
Wash the N-methylated resin with DCM.
-
Prepare a cleavage cocktail. For the 2-CTC resin, a mild acidic solution is sufficient to cleave the product while keeping the Fmoc and OAll groups intact. A solution of acetic acid/TFE/DCM (e.g., 2:2:6 v/v/v) or HFIP in DCM can be used.
-
Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by precipitation from a solution (e.g., dissolved in a minimal amount of DCM and precipitated with cold diethyl ether) or by flash column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and analytical data for the starting material and the final product.
| Parameter | Fmoc-Asp(OAll)-OH | This compound (Expected) |
| CAS Number | 146982-24-3 | N/A |
| Molecular Formula | C₂₂H₂₁NO₆ | C₂₃H₂₃NO₆ |
| Molecular Weight | 395.41 g/mol | 409.44 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | ≥98% | >95% (after purification) |
| ¹H NMR | Consistent with structure | Shift of α-proton, appearance of N-methyl singlet (~2.8-3.2 ppm) |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 394.1 | [M-H]⁻ at m/z 408.1 |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed solid-phase synthesis of this compound.
Caption: Solid-phase synthesis workflow for this compound.
A Technical Guide to Fmoc-N-Me-Asp(OAll)-OH: Synthesis, Properties, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-Asp(OAll)-OH, a specialized amino acid derivative for peptide synthesis. The document details its chemical properties, provides hypothetical yet standard experimental protocols for its synthesis and incorporation into peptide chains, and discusses its applications in drug development.
Introduction: The Significance of N-Methylated Amino Acids
N-methylation of amino acids is a critical modification in peptide chemistry, often leading to enhanced therapeutic properties. The introduction of a methyl group to the amide nitrogen can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life.[1][2] Furthermore, N-methylation can influence the peptide's conformation, which may lead to improved binding affinity and selectivity for its biological target.[2] The use of N-methylated amino acids like this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[3]
The subject of this guide, this compound, combines the benefits of N-methylation with an orthogonal allyl (All) protecting group on the side-chain carboxyl group. The fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary N-terminal protecting group, which can be removed under mild basic conditions. The O-allyl ester is stable to these conditions, allowing for selective deprotection of the side chain at a later stage using palladium-based catalysts.[4] This orthogonality is highly advantageous for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain modifications are required.
Physicochemical and Analytical Data
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for closely related compounds.
| Property | Value | Reference |
| CAS Number | 2298323-86-9 | [5] |
| Molecular Formula | C23H23NO6 | |
| Molecular Weight | 409.43 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥97% (typical for similar compounds) | |
| Solubility | Soluble in DMF, NMP, DCM (predicted) |
Table 1: Physicochemical Properties of this compound.
For comparison, the non-methylated analogue, Fmoc-Asp(OAll)-OH (CAS: 146982-24-3), is a white solid with a melting point of 113-119 °C and an optical activity of [α]20/D −27±2° (c = 1% in DMF).[6] It is expected that this compound would exhibit similar physical properties.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and use of this compound based on established methods in peptide chemistry.
On-Resin Synthesis of this compound
A common strategy for preparing Fmoc-N-methylated amino acids is through on-resin methylation of the corresponding Fmoc-amino acid. The Biron-Kessler method, which utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine to facilitate methylation, is a widely adopted procedure.[7]
Materials:
-
Fmoc-Asp(OAll)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfide (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin: Swell 2-CTC resin in DCM for 30 minutes. In a separate vessel, dissolve 2 equivalents of Fmoc-Asp(OAll)-OH and 4 equivalents of DIPEA in DCM. Add the amino acid solution to the swollen resin and agitate for 2 hours. Cap any unreacted sites on the resin with methanol/DIPEA in DCM (8:1:1) for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin extensively with DMF and DCM.
-
Nosylation: Swell the resin in DMF. In a separate vessel, dissolve 3 equivalents of o-NBS-Cl and 6 equivalents of 2,4,6-collidine in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
N-Methylation: Suspend the resin in DMF. Add 10 equivalents of DBU and 10 equivalents of DMS or MeI. Shake the reaction mixture for 1-2 hours. Repeat this step if methylation is incomplete as monitored by a test cleavage and HPLC-MS analysis. Wash the resin with DMF and DCM.
-
Nosyl Deprotection: Treat the resin with a solution of 5 equivalents of β-mercaptoethanol and 2.5 equivalents of DBU in DMF for 30 minutes. Repeat this step once. Wash the resin with DMF and DCM.
-
Fmoc Protection: Treat the resin with 3 equivalents of Fmoc-OSu and 6 equivalents of DIPEA in DMF for 2 hours to re-introduce the Fmoc group. Wash the resin with DMF and DCM.
-
Cleavage from Resin: Cleave the this compound from the 2-CTC resin using a mild solution of 1% TFA in DCM. Perform multiple short treatments (e.g., 5 x 2 minutes) and collect the filtrate in a flask containing a weak base (e.g., pyridine) to neutralize the TFA. Evaporate the solvent to obtain the crude product. Purify by flash chromatography.
Caption: Workflow for the on-resin synthesis of this compound.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
20% Piperidine in DMF
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Scavenger for allyl deprotection (e.g., Phenylsilane, Morpholine)
-
TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF.
-
Coupling of this compound: Pre-activate a solution of 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test (note: N-methylated amines give a weak color). Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Orthogonal Deprotection of O-allyl Group (if required on-resin): Swell the resin in DCM. Add a solution of 3-5 equivalents of Pd(PPh3)4 and 20-30 equivalents of a scavenger (e.g., phenylsilane) in DCM. React for 2 hours under an inert atmosphere. Wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
Final Cleavage and Deprotection: After completion of the sequence, wash the resin with DCM and dry. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Caption: Workflow for SPPS incorporating this compound.
Applications in Drug Development
The unique structural features of this compound make it a valuable building block for the synthesis of complex and therapeutically relevant peptides.
-
Enhanced Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, leading to a longer in vivo half-life.[1][2]
-
Conformational Control: The N-methylation restricts the conformational freedom of the peptide backbone, which can be exploited to lock the peptide into a bioactive conformation, potentially increasing its potency and receptor selectivity.
-
Orthogonal Chemistry for Complex Peptides: The allyl protecting group on the aspartic acid side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage (if a TFA-labile resin is not used for cleavage of the protected peptide). This allows for the selective deprotection of the side chain on the solid support, enabling the synthesis of:
-
Cyclic peptides: On-resin head-to-tail or side-chain-to-side-chain cyclization can be performed after selective deprotection of the allyl group and the N-terminal Fmoc group.
-
Branched peptides: The deprotected side-chain carboxyl group can serve as an attachment point for another peptide chain.
-
Peptide conjugates: The side chain can be modified with other molecules such as fluorophores, chelating agents for imaging, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.
-
Conclusion
This compound is a specialized amino acid derivative that offers significant advantages for the synthesis of modified peptides with improved therapeutic potential. While its direct synthesis and application data are not extensively documented, established protocols for N-methylation and orthogonal protection strategies in solid-phase peptide synthesis provide a clear roadmap for its utilization. The combination of enhanced proteolytic stability conferred by the N-methyl group and the synthetic versatility offered by the O-allyl protecting group makes it a powerful tool for researchers and scientists in the field of drug discovery and development. As the demand for more stable and potent peptide therapeutics grows, the application of such custom-designed amino acid building blocks will undoubtedly become increasingly important.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-N-Me-Asp(OAll)-OH: Physicochemical Properties and Synthetic Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, an N-methylated amino acid derivative utilized in peptide synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for the closely related and more extensively characterized analogues: Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH. The properties of the target molecule are inferred based on the established characteristics of these related compounds and general principles of organic chemistry.
Core Physicochemical Properties
The introduction of a methyl group on the amide nitrogen of an amino acid can significantly influence the resulting peptide's conformation and proteolytic stability. The properties of this compound are expected to be an amalgamation of the characteristics of its parent non-methylated compound and its N-methylated counterpart with a different side-chain protecting group.
Data Presentation: A Comparative Analysis
The following table summarizes the known physical and chemical properties of Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH, alongside predicted properties for this compound.
| Property | Fmoc-Asp(OAll)-OH | Fmoc-N-Me-Asp(OtBu)-OH | This compound (Predicted) |
| Molecular Formula | C₂₂H₂₁NO₆[1][2][3][4] | C₂₄H₂₇NO₆[5] | C₂₃H₂₃NO₆ |
| Molecular Weight | 395.41 g/mol [1][2][3][4] | 425.47 g/mol [5] | 409.43 g/mol |
| Appearance | White to off-white solid/crystalline powder[3][6] | Powder or crystals | White to off-white solid |
| Melting Point | 111-119 °C[1][4] | 135-140 °C | Expected to be in a similar range, likely between 120-150 °C |
| Solubility | Slightly soluble in water[1][6][7]. Soluble in DMSO and DMF[3]. | Soluble in DMF[5]. | Slightly soluble in water, soluble in organic solvents like DMF, DMSO, and DCM. |
| Optical Activity | [α]20/D −27±2°, c = 1% in DMF[4] | [α]22/D -39.0°, c = 0.5% in DMF | Expected to have a specific rotation, but the exact value is undetermined. |
| Storage Temperature | 2-8°C[1][4] | 2-8°C | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely documented in commercial catalogs, suggesting it may require custom synthesis. A plausible synthetic route can be adapted from established protocols for the N-methylation of Fmoc-amino acids.
Proposed Synthetic Workflow
A general strategy for the synthesis of Fmoc-N-methylated amino acids involves the use of a solid support, such as 2-chlorotrityl chloride (2-CTC) resin, to temporarily protect the carboxylic acid.[8]
Caption: Proposed workflow for the solid-phase synthesis of this compound.
Detailed Methodologies:
-
Resin Loading: Fmoc-Asp(OAll)-OH is attached to the 2-CTC resin using a suitable base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).[8]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of piperidine in dimethylformamide (DMF).[9]
-
Sulfonylation: The free amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine.[8]
-
N-Methylation: The N-methylation is achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[8]
-
o-NBS Deprotection: The o-NBS group is removed using a thiol, such as β-mercaptoethanol, and a base like DBU.[8]
-
Fmoc Re-protection: The now N-methylated secondary amine is re-protected with an Fmoc group using Fmoc-O-succinimide (Fmoc-OSu).
-
Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for the synthesis of peptides with enhanced properties. The N-methylation provides resistance to enzymatic degradation, while the allyl side-chain protecting group offers an orthogonal deprotection strategy.[5][10]
Fmoc-SPPS Workflow
The general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is as follows:
Caption: General cycle for Fmoc solid-phase peptide synthesis.
Orthogonal Deprotection of the Allyl Group
The allyl ester on the aspartic acid side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage (if a TFA-labile linker is used). It can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the peptide is still on the resin or after cleavage.[10]
Conclusion
This compound is a specialized amino acid derivative with significant potential in the synthesis of complex and proteolytically stable peptides. While direct experimental data is scarce, its properties and reactivity can be reliably predicted based on well-characterized analogues. The combination of N-methylation and an orthogonally protected side chain makes it a powerful tool for drug discovery and development professionals engaged in peptide-based therapeutics. Further research into the synthesis and characterization of this compound is warranted to fully explore its applications.
References
- 1. echemi.com [echemi.com]
- 2. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. FMOC-ASP(OALL)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
An In-depth Technical Guide to Allyl Protection in Fmoc-Based Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the theory and application of allyl-based protecting groups in conjunction with Fmoc-based solid-phase peptide synthesis (SPPS). Allyl protecting groups offer a valuable orthogonal strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development.
Introduction to Allyl Protection Strategy
In Fmoc-based SPPS, the α-amino group of amino acids is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side chains of reactive amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. Allyl-based protecting groups introduce a third dimension of orthogonality, as they are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu removal and cleavage from the resin (e.g., trifluoroacetic acid, TFA)[1][2][3].
The removal of allyl protecting groups is achieved under mild, neutral conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger[1][4]. This unique cleavage mechanism allows for selective deprotection of side chains on the solid support, facilitating on-resin modifications such as cyclization, branching, or the attachment of labels[5][6].
Key Advantages of Allyl Protection:
-
Orthogonality: Fully orthogonal to both Fmoc and tBu protecting groups, allowing for selective deprotection[1][7].
-
Mild Cleavage Conditions: Removal is performed under neutral conditions, preserving the integrity of the peptide chain and other protecting groups[1].
-
Versatility: A variety of allyl-based groups can be used to protect different functional moieties[1][8].
-
Enabling Complex Peptide Architectures: Crucial for the synthesis of cyclic peptides (head-to-tail or side-chain-to-side-chain), branched peptides, and peptides with post-synthesis modifications[9][10].
Types of Allyl Protecting Groups in Peptide Synthesis
Allyl-based protecting groups can be applied to various amino acid side-chain functionalities. The choice of the specific allyl group depends on the functional group to be protected.
| Functional Group | Amino Acid Examples | Allyl Protecting Group | Abbreviation |
| Carboxylic Acid | Aspartic Acid (Asp), Glutamic Acid (Glu) | Allyl ester | OAll |
| Amine | Lysine (Lys), Ornithine (Orn) | Allyloxycarbonyl | Alloc |
| Hydroxyl | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Allyl ether | All |
| Thiol | Cysteine (Cys) | Allyl thioether | - |
| Imidazole | Histidine (His) | N-π-allyl | All |
Table 1: Common Allyl Protecting Groups for Amino Acid Side Chains.[1][8]
The Chemistry of Allyl Deprotection
The central reaction for the removal of allyl protecting groups is a palladium(0)-catalyzed allylic substitution. The process involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger, releasing the deprotected functional group and forming an allylated scavenger.
A variety of scavengers can be employed for this reaction, each with its own advantages. The choice of scavenger can influence the reaction kinetics and the potential for side reactions.
| Scavenger | Typical Conditions | Notes |
| Phenylsilane (PhSiH₃) | 10-20 eq. in DCM or DMF | Neutral conditions, efficient, and commonly used[10][11][12]. |
| Morpholine | 10-20 eq. in DMF | Basic, can cause Fmoc removal if not carefully controlled. |
| Tributyltin hydride (HSnBu₃) | Catalytic Pd, in DCM | Effective but raises toxicity concerns due to tin residues[4][13]. |
| Sulfinic acids (e.g., benzenesulfinic acid) | Catalytic Pd, in various solvents | Highly effective for carbon-oxygen bond cleavage[14]. |
| Dimethylamine borane complex | 4 eq. scavenger, 0.1 eq. Pd(PPh₃)₄ | Non-basic conditions, useful alternative[10]. |
Table 2: Common Scavengers for Allyl Deprotection.
Experimental Protocols
The following sections provide generalized protocols for the introduction and removal of allyl protecting groups. Researchers should optimize these conditions for their specific peptide sequence and scale.
The synthesis of allyl-protected Fmoc-amino acids is a prerequisite for their incorporation into SPPS. For example, Fmoc-Asp(OAll)-OH can be synthesized from Fmoc-Asp-OH by esterification with allyl alcohol. Similarly, Fmoc-Lys(Alloc)-OH is prepared by reacting Fmoc-Lys-OH with allyl chloroformate under basic conditions[1].
This protocol describes the selective deprotection of an allyl or alloc group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an allyl/alloc-protected residue.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Phenylsilane (PhSiH₃).
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Nitrogen or Argon gas.
Procedure:
-
Swell the peptide-resin in DCM or DMF for 30-60 minutes.
-
Prepare a deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 eq.) and phenylsilane (15-25 eq.) in DCM or DMF. Note: The palladium catalyst is sensitive to air and should be handled under an inert atmosphere for best results, though successful deprotections under atmospheric conditions have been reported[15][16].
-
Drain the solvent from the swollen resin.
-
Add the deprotection solution to the resin and shake or agitate the mixture at room temperature.
-
Monitor the reaction for completion (typically 1-2 hours). The reaction can be repeated to ensure complete removal.
-
Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM, DMF, and a solution of 0.5% diisopropylethylamine (DIPEA) in DMF to remove residual palladium catalyst[6]. Further washes with a solution of sodium diethyldithiocarbamate in DMF can also be effective for palladium scavenging[6].
Microwave-Assisted Deprotection: To accelerate the deprotection, microwave heating can be employed. A typical protocol involves two 5-minute irradiations at 38°C, which has been shown to achieve >98% purity in deprotection[5][11][16]. This method can be more efficient and use fewer reagents[5][11].
Challenges and Considerations
While a powerful tool, the use of allyl protecting groups comes with several considerations:
-
Palladium Contamination: Residual palladium can interfere with subsequent synthetic steps and biological assays. Thorough washing and the use of specific palladium scavengers are crucial[17][18].
-
Catalyst Sensitivity: Pd(PPh₃)₄ can be sensitive to oxidation, although studies have shown that deprotection can be successful under atmospheric conditions, especially with microwave heating[15][16].
-
Side Reactions: Incomplete deprotection can lead to heterogeneous peptide populations. Additionally, certain scavengers may have compatibility issues with other functional groups on the peptide. For instance, the use of hydrazine to remove Dde or ivDde protecting groups can reduce the double bond of the allyl group if not carefully controlled.
Conclusion
Allyl protecting groups represent a cornerstone of modern peptide chemistry, providing an essential orthogonal protection strategy in Fmoc-based SPPS. Their ability to be selectively removed under mild, neutral conditions has enabled the synthesis of a wide array of complex peptides that would otherwise be inaccessible. For researchers and drug developers, mastering the use of allyl protection opens the door to novel peptide therapeutics with enhanced stability and activity, such as cyclic and branched peptides. A thorough understanding of the deprotection chemistry, careful selection of reagents, and meticulous purification are key to successfully implementing this powerful synthetic tool.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Allyl-based groups for side-chain protection of amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
The Guardian of the Chain: How N-Methylation Fortifies Peptides Against Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of N-Methylated Amino Acids in Enhancing Peptide Stability
In the landscape of therapeutic peptide development, the inherent instability of these molecules presents a formidable challenge. Susceptibility to proteolytic degradation significantly curtails their in vivo half-life and bioavailability, limiting their clinical utility. A key strategy to surmount this hurdle lies in the strategic modification of the peptide backbone, with N-methylation of amino acids emerging as a powerful and versatile tool. This technical guide delves into the core principles of how N-methylation enhances peptide stability, providing a comprehensive overview of its mechanisms, experimental validation, and practical applications in drug design and development.
The Shielding Effect: Mechanisms of Enhanced Stability
N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide bond, imparts a profound influence on the physicochemical properties of a peptide. This seemingly minor modification introduces a steric shield that directly hinders the approach of proteolytic enzymes. The methyl group obstructs the recognition sites and catalytic residues of proteases, effectively reducing the peptide's susceptibility to enzymatic cleavage.
Beyond steric hindrance, N-methylation also induces significant conformational changes in the peptide backbone. The introduction of a methyl group can favor a cis amide bond conformation over the more common trans configuration. This alteration in local geometry can propagate along the peptide chain, leading to a more rigid and folded structure that is less accessible to proteases. This conformational rigidity not only enhances proteolytic resistance but can also pre-organize the peptide into its bioactive conformation, potentially improving receptor binding affinity and selectivity.[1][2]
Quantifying the Gains: N-Methylation and Peptide Half-Life
The theoretical benefits of N-methylation are borne out by a growing body of experimental evidence. Quantitative studies consistently demonstrate a significant increase in the in vivo and in vitro half-life of peptides upon N-methylation. These studies often involve incubating the peptide in biological matrices such as human serum or plasma and monitoring its degradation over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
| Peptide/Analog | Modification | Matrix | Half-life (t½) | Reference |
| Ghrelin(1-8) analog | Non-methylated | Human Serum | < 1 hour | [3][4] |
| Ghrelin(1-8) analog 21 | N-methylated | Human Serum | > 24 hours | [3][4] |
| Linear RGD peptide | Non-methylated | pH 7 Buffer | ~30 times less stable than cyclic counterpart | [5] |
| Cyclic RGD peptide | Non-methylated | pH 7 Buffer | ~30 times more stable than linear counterpart | [5] |
| Non-methylated compound 1 | Non-methylated | Pancreatin in buffer | ~50% degradation after 8 hours | [6] |
| N-methyl analogue 2 | N-methylated | Pancreatin in buffer | ~20% degradation after 8 hours | [6] |
| N-methyl analogue 3 | N-methylated | Pancreatin in buffer | ~10% degradation after 8 hours | [6] |
| N-methyl analogue 4 | N-methylated | Pancreatin in buffer | ~5% degradation after 8 hours | [6] |
| N-methyl analogue 5 | N-methylated | Pancreatin in buffer | ~2% degradation after 8 hours | [6] |
Table 1: Comparative stability of N-methylated and non-methylated peptides.
Experimental Validation: Protocols for Assessing Peptide Stability
The evaluation of peptide stability is a critical step in the drug development process. A variety of in vitro and in vivo methods are employed to quantify the rate and extent of peptide degradation.
In Vitro Stability Assay in Human Plasma/Serum
A widely used method to assess the proteolytic stability of peptides involves their incubation in human plasma or serum, which contains a complex mixture of proteases.
Protocol:
-
Peptide Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentration in the plasma or serum.
-
Incubation: The peptide-plasma/serum mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Protein Precipitation: The enzymatic degradation is stopped at each time point by adding a quenching solution, typically an organic solvent like acetonitrile or a strong acid like trichloroacetic acid. This step also serves to precipitate the abundant plasma proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.
Stability Assay with Specific Proteases
To understand the susceptibility of a peptide to specific enzymes, stability assays can be performed using isolated proteases such as trypsin or chymotrypsin.
Protocol:
-
Reaction Setup: The peptide is incubated with a specific protease in a suitable buffer at the optimal pH and temperature for the enzyme's activity.
-
Time Course Sampling: Aliquots are removed at different time intervals.
-
Enzyme Inactivation: The reaction is stopped by adding a protease inhibitor or by heat inactivation.
-
Analysis: The amount of intact peptide remaining is quantified by RP-HPLC or other analytical techniques.
Visualizing the Impact: N-Methylation in Action
The influence of N-methylation extends beyond simply enhancing stability; it plays a crucial role in modulating the biological activity of peptides, including their interactions with receptors and enzymes.
N-Methylated Peptides and G-Protein Coupled Receptor (GPCR) Signaling
N-methylated peptides have been successfully developed as potent and selective ligands for GPCRs. For instance, N-methylated analogs of ghrelin have been shown to activate the ghrelin receptor (GHSR), a GPCR that plays a key role in appetite regulation.
N-Methylated Peptides as Enzyme Inhibitors
The conformational constraints imposed by N-methylation can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, N-methylated peptides can bind tightly to the active site of an enzyme, blocking its catalytic activity.
Practical Considerations in Peptide Design
While N-methylation is a powerful tool, its application requires careful consideration. The position and number of N-methylated residues can significantly impact not only stability but also biological activity. A systematic "N-methyl scan," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart, is often employed to identify the optimal modification strategy.
Furthermore, the synthesis of N-methylated peptides can be more challenging than that of their unmodified counterparts due to the increased steric hindrance of the N-methylated amino group, which can lead to lower coupling efficiencies during solid-phase peptide synthesis (SPPS). Specialized coupling reagents and optimized protocols are often necessary to achieve high yields and purity.[7][8][9][10]
Conclusion
N-methylation of amino acids represents a cornerstone strategy in the development of stable and effective peptide therapeutics. By providing a steric shield against proteolytic enzymes and inducing favorable conformational changes, N-methylation significantly enhances the in vivo half-life and bioavailability of peptides. The ability to quantify these stability gains through robust experimental protocols allows for the rational design of next-generation peptide drugs. As our understanding of the intricate interplay between N-methylation, peptide conformation, and biological activity continues to grow, so too will the potential to unlock the full therapeutic promise of peptides.
References
- 1. N-methylation of peptides and proteins: an important element for modulating biological functions [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR-SAS: A web application for statistical analyses on G protein-coupled receptors sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide on Solubility and Stability
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility and stability of the N-methylated, allyl-protected aspartic acid derivative, Fmoc-N-Me-Asp(OAll)-OH. It is important to note that publicly available data specifically for this compound is scarce. To provide a comprehensive resource, this document outlines the known properties of its close structural analogs: the non-N-methylated Fmoc-Asp(OAll)-OH and the N-methylated, tert-butyl-protected Fmoc-N-Me-Asp(OtBu)-OH .
By examining these related compounds, researchers can infer a reasonable starting point for handling and experimentation with this compound. Furthermore, this guide provides general principles of how N-methylation impacts the physicochemical properties of amino acid derivatives and offers detailed, generic protocols for determining the solubility and stability of novel compounds such as this compound.
The Impact of N-Methylation: General Principles
N-methylation is a common strategy in peptide and medicinal chemistry to enhance the pharmacological properties of a molecule. The introduction of a methyl group on the amide nitrogen can induce significant changes in a compound's solubility and stability.
Solubility: The effect of N-methylation on solubility can be complex. While it increases the lipophilicity of a molecule, it can also disrupt the planarity of amide bonds, potentially increasing the water-accessible polar surface area.[1] This can lead to an overall increase in aqueous solubility.[2][3][4] Theoretical studies have shown that for several amino acid derivatives, N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating greater water solubility.[5]
Stability: A primary reason for N-methylation is to enhance metabolic stability. The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond less susceptible to enzymatic cleavage.[6][7] This modification is known to improve the proteolytic stability of peptides, a crucial factor in drug development.[8]
Physicochemical Properties of Analogous Compounds
The following tables summarize the available data for Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH to serve as a reference for estimating the properties of this compound.
Table 1: Solubility Data of Analogous Compounds
| Compound | Solvent | Solubility | Reference |
| Fmoc-Asp(OAll)-OH | Water | Slightly soluble / Soluble in 1% acetic acid | [9][10] |
| Dimethylformamide (DMF) | Soluble | ||
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be needed) | [11] | |
| Methanol | Soluble | ||
| Dichloromethane | Soluble | ||
| Fmoc-N-Me-Asp(OtBu)-OH | Water | Soluble in water or 1% acetic acid | [12] |
| Dimethylformamide (DMF) | Soluble (0.5% solution for optical activity measurement) | [6] | |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be needed) | [13] |
Table 2: Stability and Storage Recommendations for Analogous Compounds
| Compound | Form | Storage Temperature | Duration | Reference |
| Fmoc-Asp(OAll)-OH | Powder | -20°C | 3 years | [11] |
| 2-8°C / 4°C | 2 years | [11][14] | ||
| In Solvent | -80°C | 6 months | [11] | |
| -20°C | 1 month | [11] | ||
| Fmoc-N-Me-Asp(OtBu)-OH | Powder | -20°C | 3 years | [13] |
| 2-8°C / 4°C | 2 years | [6][13] | ||
| In Solvent | -80°C | 6 months | [13] | |
| -20°C | 1 month | [13] |
Visualizing the Core Structure and Experimental Workflow
To aid in the conceptualization of this compound and the process of its characterization, the following diagrams are provided.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.com [scientificlabs.com]
- 9. FMOC-ASP(OALL)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. raybiotech.com [raybiotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bot Detection [iris-biotech.de]
Navigating the Synthesis and Application of N-Methylated Aspartic Acid Derivatives: A Technical Guide to Fmoc-N-Me-Asp(OAll)-OH
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Utilization of Fmoc-N-Me-Asp(OAll)-OH and its Commercially Available Analogs.
This technical guide addresses the current commercial landscape and provides a detailed synthetic pathway for this compound, a specialized amino acid derivative of significant interest in peptide-based drug discovery. Due to its unique structural features—combining the temporary Fmoc N-terminal protecting group, a backbone N-methylation, and an allyl (OAll) side-chain protecting group—this compound offers valuable properties for synthesizing peptides with enhanced stability and conformational control.
Commercial Availability: A Scarcity of Direct Sources
A thorough market survey reveals that This compound is not a readily available catalog item from major chemical suppliers. Researchers seeking this specific derivative will likely need to pursue custom synthesis or prepare it in-house.
However, two closely related and commercially available analogs serve as important starting materials or alternative building blocks: Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH . Understanding the properties and suppliers of these compounds is crucial for any research program involving N-methylated aspartic acid residues.
Commercially Available Analogs
The following tables summarize the key quantitative data for the most relevant commercially available aspartic acid derivatives.
Table 1: Specifications of Fmoc-Asp(OAll)-OH
| Property | Value | References |
| CAS Number | 146982-24-3 | [1][2][3] |
| Molecular Formula | C₂₂H₂₁NO₆ | [1][2][3] |
| Molecular Weight | 395.41 g/mol | [1][2] |
| Purity (typical) | ≥98.0% (HPLC) | [1] |
| Melting Point | 111-119 °C | [1][2] |
| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF | |
| Storage Temperature | 2-8°C | [1][2][3] |
Table 2: Specifications of Fmoc-N-Me-Asp(OtBu)-OH
| Property | Value | References |
| CAS Number | 152548-66-8 | [4][5][6][7] |
| Molecular Formula | C₂₄H₂₇NO₆ | [4][5][6] |
| Molecular Weight | 425.47 g/mol | [4][5] |
| Purity (typical) | ≥97% | [4][5][7] |
| Melting Point | 135-140 °C | [4][5][7] |
| Optical Rotation | [α]22/D -39.0°, c = 0.5% in DMF | [4][5][7] |
| Storage Temperature | 2-8°C | [4][5][7] |
Synthetic Strategy for this compound
The synthesis of this compound can be achieved through the N-methylation of the commercially available Fmoc-Asp(OAll)-OH. Several methods for the N-methylation of Fmoc-amino acids have been reported in the literature, with the oxazolidinone formation and subsequent reductive opening being a highly efficient route.[8][9]
Figure 1. Synthetic workflow for this compound via an oxazolidinone intermediate.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the N-methylation of Fmoc-amino acids.[8]
Step 1: Formation of the 5-Oxazolidinone Intermediate
-
To a solution of Fmoc-Asp(OAll)-OH (1.0 eq) in toluene, add paraformaldehyde (excess, e.g., 5-10 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude oxazolidinone is typically used in the next step without further purification.
Step 2: Reductive Opening of the Oxazolidinone
-
Dissolve the crude oxazolidinone from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilane (Et₃SiH, 2.0-3.0 eq).
-
Slowly add a Lewis acid such as aluminum chloride (AlCl₃, 1.0-1.5 eq) or trifluoroacetic acid (TFA). The use of a Lewis acid can lead to higher yields and shorter reaction times compared to TFA alone.[8]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Perform an aqueous workup: extract the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Role of Protecting Groups in Peptide Synthesis
The strategic choice of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The protecting groups on this compound are chosen for their orthogonal deprotection chemistries, allowing for selective removal without affecting other parts of the peptide.
Figure 2. Orthogonal deprotection scheme for this compound.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the α-amino group. It is stable to acidic and mild hydrogenolysis conditions but is readily cleaved by secondary amines, typically a 20% solution of piperidine in DMF, during standard Fmoc-SPPS cycles.[1][10]
-
N-Methyl (N-Me): The methyl group on the backbone amide nitrogen is stable throughout the synthesis. Its presence can increase the proteolytic stability of the resulting peptide and can be used to modulate the peptide's conformation and bioactivity.[4][7][11]
-
OAll (Allyl ester): The allyl group protects the β-carboxyl group of the aspartic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for cleavage from the resin. The OAll group can be selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[12][13][14][15][16] This orthogonality allows for on-resin side-chain modification, such as lactamization or conjugation.
Conclusion
While this compound is not a commercially available reagent, this guide provides the necessary information for its successful synthesis and application. By leveraging the commercially available starting material Fmoc-Asp(OAll)-OH and employing a robust N-methylation protocol, researchers can access this valuable building block. The orthogonal protecting group strategy of this compound makes it a powerful tool for the synthesis of complex and modified peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]
- 5. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide to Safe Handling and Storage
Disclaimer: This document provides a summary of safety and handling information for Fmoc-N-Me-Asp(OAll)-OH. Specific safety data for this compound is limited. Therefore, this guide is based on data for structurally similar compounds, namely Fmoc-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH, as well as general best practices for handling Fmoc-protected amino acids. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling any chemical and perform their own risk assessment.
Hazard Identification and Classification
Table 1: GHS Hazard Classification for the Structurally Similar Compound Fmoc-Asp(OAll)-OH
| Hazard Class | Hazard Statement | GHS Code |
| Explosives | Unstable Explosive | H200 |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation | H335 |
Source: Aggregated GHS information from 3 reports by companies to the ECHA C&L Inventory.[1]
It is important to note that this chemical does not meet GHS hazard criteria for 66.7% (2 of 3) of all reports.[1]
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, appropriate personal protective equipment should be worn at all times when handling this compound and similar compounds.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the material.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator (such as an N95) is recommended.[2]
General Hygiene Practices:
-
Avoid breathing dust.[3]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
Table 2: Recommended Storage Conditions for this compound and Related Compounds
| Compound | Storage Temperature | Additional Notes |
| Fmoc-Asp(OAll)-OH | 2-8°C[2][4][5] | Combustible solid.[2] |
| Fmoc-N-Me-Asp(OtBu)-OH | 0-8°C[6] or 2-8°C | |
| Fmoc-Asp(OAll)-OH (in solution) | -20°C (for 1 month) or -80°C (for 6 months) | Avoid repeated freeze-thaw cycles. |
General Storage Recommendations:
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or with household waste.
Experimental Protocols
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of Fmoc-protected amino acids like this compound in a laboratory setting.
Caption: Safe handling workflow for Fmoc-protected amino acids.
References
Spectroscopic and Synthetic Overview of Fmoc-N-Me-Asp(OAll)-OH and Related Analogues
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic data for the protected amino acid Fmoc-N-Me-Asp(OAll)-OH. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this exact compound could not be located. Its existence is confirmed by the Chemical Abstracts Service (CAS) number 2298323-86-9.
To provide valuable insights for researchers, this document presents a detailed analysis of two closely related analogues for which spectroscopic and physical data are available:
-
Fmoc-Asp(OAll)-OH : The direct precursor, lacking the N-methyl group.
-
Fmoc-N-Me-Asp(OtBu)-OH : The N-methylated analogue with a tert-butyl ester protecting the side-chain carboxyl group instead of an allyl ester.
By comparing the data from these analogues, researchers can infer the expected spectroscopic characteristics of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its analogues is presented in Table 1.
| Property | This compound | Fmoc-Asp(OAll)-OH | Fmoc-N-Me-Asp(OtBu)-OH |
| CAS Number | 2298323-86-9 | 146982-24-3[1][2][3] | 152548-66-8[4] |
| Molecular Formula | C23H23NO6 | C22H21NO6[1][2] | C24H27NO6[4] |
| Molecular Weight | 409.43 g/mol | 395.41 g/mol [2][3] | 425.47 g/mol [4] |
| Appearance | Not available | White to off-white solid[5] | Powder or crystals[4] |
| Melting Point | Not available | 111-115 °C[2] | 135-140 °C[4] |
| Optical Activity | Not available | [α]20/D −27±2°, c=1% in DMF[3] | [α]22/D -39.0°, c=0.5% in DMF[4] |
| Storage Temperature | Not available | 2-8°C[2] | 2-8°C[4] |
Spectroscopic Data
While specific spectra for this compound are unavailable, the following sections detail the expected and observed spectroscopic features based on its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound was found. However, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the Fmoc, N-methyl, and allyl groups.
-
¹H NMR : Key signals would include the aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc group, a singlet for the N-methyl group (typically around 2.5-3.0 ppm), the α- and β-protons of the aspartic acid backbone, and the vinyl and methylene protons of the allyl ester group.
-
¹³C NMR : The spectrum would show characteristic peaks for the carbonyls of the carboxyl and carbamate groups, the aromatic carbons of the Fmoc group, the N-methyl carbon, and the carbons of the allyl group.
Infrared (IR) Spectroscopy
An experimental IR spectrum for the non-N-methylated analogue, Fmoc-Asp(OAll)-OH , is available from Bio-Rad Laboratories. The expected IR absorption bands for this compound would be similar, with the addition of C-N stretching vibrations associated with the N-methyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed in Fmoc-Asp(OAll)-OH |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Yes (data not shown) |
| C-H stretch (Aromatic/Alkene) | 3100-3000 | Yes (data not shown) |
| C-H stretch (Aliphatic) | 3000-2850 | Yes (data not shown) |
| C=O stretch (Carbamate) | ~1715 | Yes (data not shown) |
| C=O stretch (Carboxylic Acid/Ester) | ~1740 / ~1730 | Yes (data not shown) |
| C=C stretch (Alkene) | ~1645 | Yes (data not shown) |
| N-H bend (Amide II - absent in N-methylated) | ~1530 | Present (data not shown) |
| C-N stretch | ~1230 | Yes (data not shown) |
Mass Spectrometry (MS)
No experimental mass spectrum for this compound was found. The expected exact mass can be calculated from its molecular formula, C23H23NO6.
-
Calculated Exact Mass : 409.1525 g/mol
-
Expected [M+H]⁺ : 410.1603 m/z
-
Expected [M+Na]⁺ : 432.1423 m/z
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and widely used method for the N-methylation of Fmoc-amino acids is the solid-phase synthesis approach. This method offers advantages in terms of purification and yield.
General Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids
This protocol is adapted from established methods for the solid-phase synthesis of N-methylated amino acids.
Materials:
-
Fmoc-Asp(OAll)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF to remove the Fmoc group from the resin (this step is for peptide synthesis and is omitted for the synthesis of the amino acid itself).
-
N-Methylation:
-
Suspend the resin-bound amino acid in DMF.
-
Add a solution of methyl iodide or dimethyl sulfate and DBU in DMF.
-
Agitate for 2-4 hours. Repeat the methylation step if necessary to ensure complete reaction.
-
-
Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the N-methylated amino acid from the resin using a solution of 1% TFA in DCM.
-
Purification: Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.
Characterization:
The final product would be characterized by:
-
RP-HPLC: To determine purity.
-
LC-MS: To confirm the molecular weight.
-
NMR (¹H and ¹³C): To confirm the structure.
Visualizations
Workflow for Solid-Phase Synthesis of this compound
The following diagram illustrates the key steps in the solid-phase synthesis of the target compound.
References
Purity Analysis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide
This in-depth guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Fmoc-N-Me-Asp(OAll)-OH, a critical building block in peptide synthesis. The purity of this reagent is paramount to ensure the integrity and quality of the final peptide product. This document is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Introduction to this compound and Impurity Profile
This compound, or N-α-Fmoc-N-α-methyl-L-aspartic acid β-allyl ester, is a derivative of aspartic acid commonly used in solid-phase peptide synthesis (SPPS). The N-methylation provides resistance to enzymatic degradation and can modulate the conformational properties of the resulting peptide. The allyl protecting group on the side chain is orthogonal to the acid-labile and base-labile protecting groups, offering strategic flexibility in complex peptide synthesis.
The purity of Fmoc-amino acids is a critical parameter, as impurities can lead to the formation of truncated or modified peptide sequences.[1] Common impurities in Fmoc-amino acids include:
-
Residual free amino acids: Resulting from incomplete reaction with the Fmoc reagent, these can lead to insertions of non-Fmoc protected amino acids in the peptide chain.
-
Acetic acid and other process-related impurities: Acetic acid, often originating from ethyl acetate used during production, can cause chain termination.
-
Dipeptides and related derivatives: These can arise from side reactions during the synthesis of the amino acid derivative.
-
Enantiomeric impurities: The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological activity.
Analytical Techniques for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of Fmoc-amino acids.[2][3] It excels at separating the main compound from closely related impurities. A typical HPLC analysis involves a reversed-phase column and a gradient elution system.
Key Parameters for HPLC Analysis:
| Parameter | Typical Conditions |
| Column | Octadecylsilane (C18) bonded silica, e.g., Sinochrom ODS-BP[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[3] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[3] |
| Gradient Elution | A linear gradient from a lower to a higher concentration of Mobile Phase B |
| Flow Rate | 1.0 - 2.0 mL/min[3] |
| Column Temperature | Room temperature[3] |
| Detection Wavelength | 220 nm and 273 nm (for the Fmoc group)[3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and for detecting impurities that may not be visible by HPLC. It provides detailed information about the chemical environment of each proton in the molecule.
Key Aspects for ¹H NMR Analysis:
| Parameter | Expected Chemical Shifts (δ, ppm) |
| Fmoc group | Aromatic protons typically appear between 7.2 and 7.8 ppm. |
| N-Methyl group | A singlet around 2.7 - 3.0 ppm. |
| Aspartic acid backbone | Protons on the α and β carbons will have characteristic shifts. |
| Allyl group | Protons of the allyl group will show characteristic multiplets. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common technique for this type of analysis.
Expected Molecular Ion Peak:
| Ion | Expected m/z |
| [M+H]⁺ | ~438.16 |
| [M+Na]⁺ | ~460.14 |
Experimental Protocols
HPLC Purity Determination Protocol
-
Sample Preparation: Dissolve this compound in acetonitrile to a final concentration of 2-10 mg/mL.[3]
-
Chromatographic System: Utilize an HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Injection and Detection: Inject 10 µL of the sample solution and monitor the elution profile at 220 nm and 273 nm.[3][4]
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.
-
Analysis: Compare the observed chemical shifts and integration values with the expected structure to confirm identity and identify any impurities.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or methanol, typically at a concentration of 10-100 µg/mL.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Data Analysis: Identify the molecular ion peaks corresponding to the protonated and sodiated adducts of the target compound. Search for other peaks that may indicate the presence of impurities.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Step-by-step workflow for HPLC-based purity determination.
Conclusion
The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. A combination of HPLC, NMR, and MS provides a comprehensive analytical strategy to ensure the identity, purity, and structural integrity of this important building block. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and quality control professionals to implement effective purity analysis.
References
- 1. chempep.com [chempep.com]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-Me-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are valuable building blocks in peptide-based drug discovery, offering enhanced proteolytic stability, improved cell permeability, and the potential for modulating peptide conformation. However, the solid-phase peptide synthesis (SPPS) of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can lead to lower coupling yields and potential side reactions.[1][2][3] This document provides a detailed protocol for the incorporation of Fmoc-N-Me-Asp(OAll)-OH into a peptide sequence using Fmoc-based SPPS. The allyl (All) protecting group for the aspartic acid side chain offers an orthogonal protection strategy, allowing for selective deprotection and on-resin modifications.[4]
Key Challenges in N-Methylated Peptide Synthesis
The primary difficulties encountered during the SPPS of peptides containing N-methylated amino acids include:
-
Low Coupling Yields: The steric bulk of the N-methyl group can significantly slow down the kinetics of the coupling reaction.[1]
-
Racemization: N-methylated amino acids can be prone to racemization during activation and coupling.[1][5]
-
Side Reactions: The presence of N-methylated residues can increase the likelihood of side reactions such as diketopiperazine formation, especially at the dipeptide stage.[1][2]
To overcome these challenges, specific coupling reagents and optimized protocols are required to ensure efficient and high-fidelity peptide synthesis.
Experimental Protocols
This section outlines the detailed methodology for the solid-phase synthesis of a peptide containing an N-methylated aspartic acid residue protected with an allyl group.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Various | Peptide Synthesis Grade |
| Rink Amide Resin (or other suitable resin) | Various | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Protein Sequencing Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous |
| HATU | Various | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| Tetrakis(triphenylphosphine)palladium(0) | Various | Catalyst Grade |
| Phenylsilane (PhSiH3) | Various | Reagent Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dithiothreitol (DTT) | Various | Molecular Biology Grade |
| Acetic Anhydride | Various | ACS Grade |
| Pyridine | Various | ACS Grade |
Protocol 1: Standard SPPS Cycle for Amino Acid Coupling
This protocol describes a single cycle for the addition of a standard Fmoc-protected amino acid to the growing peptide chain.
| Step | Reagent/Solvent | Time |
| 1. Resin Swelling | DMF | 30 min |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 3. Washing | DMF (x3), DCM (x3), DMF (x3) | ~5 min |
| 4. Coupling | 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 6 eq. DIEA in DMF | 1 - 2 hours |
| 5. Washing | DMF (x3), DCM (x3) | ~5 min |
| 6. Capping (Optional) | 1:1:3 Acetic Anhydride:Pyridine:DMF | 20 min |
| 7. Washing | DMF (x3), DCM (x3) | ~5 min |
Protocol 2: Coupling of this compound
Due to the increased steric hindrance of N-methylated amino acids, specialized coupling reagents and conditions are recommended to achieve high coupling efficiency.[1][3][5]
| Step | Reagent/Solvent | Time |
| 1. Pre-activation | 4 eq. This compound, 4 eq. HATU, 8 eq. DIEA in DMF | 5 min |
| 2. Coupling | Add pre-activated solution to the resin | 2 - 4 hours |
| 3. Washing | DMF (x3), DCM (x3), DMF (x3) | ~5 min |
| 4. Coupling Test | Bromophenol Blue test (Kaiser test is not reliable for N-methylated amines)[3] | ~5 min |
| 5. Recoupling (if necessary) | Repeat steps 1-3 | 2 - 4 hours |
Note: The Bromophenol Blue test is recommended for monitoring the completion of the coupling reaction, as the standard ninhydrin (Kaiser) test does not work for secondary amines like N-methylated amino acids.[3] A color change from blue/green to yellow indicates a complete reaction.[3]
Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group
The allyl protecting group is orthogonal to the Fmoc and tBu protecting groups and can be selectively removed on the solid support using a palladium catalyst.[4][6][7]
| Step | Reagent/Solvent | Time |
| 1. Resin Washing | DCM (x5) | ~5 min |
| 2. Deprotection Cocktail | 0.1 eq. Pd(PPh3)4, 10 eq. PhSiH3 in DCM | 2 x 30 min |
| 3. Washing | DCM (x5), 0.5% DIEA in DMF (x3), 0.5% Sodium diethyldithiocarbamate in DMF (x3), DMF (x5), DCM (x5) | ~15 min |
Note: The deprotection reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. The extensive washing protocol is crucial to remove all traces of the palladium catalyst, which can interfere with subsequent synthetic steps.
Protocol 4: Cleavage from the Resin and Final Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
| Step | Reagent/Solvent | Time |
| 1. Resin Washing | DCM (x3), Methanol (x3), DCM (x3) | ~5 min |
| 2. Resin Drying | Under vacuum | 1 hour |
| 3. Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | 2-3 hours |
| 4. Peptide Precipitation | Cold diethyl ether | 30 min at -20°C |
| 5. Peptide Collection | Centrifugation and decanting of ether | ~10 min |
| 6. Washing | Cold diethyl ether (x3) | ~5 min |
| 7. Drying | Under vacuum | Overnight |
Diagrams
SPPS Workflow for Incorporating this compound
Caption: SPPS workflow for incorporating this compound.
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonal protecting group strategy in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. bachem.com [bachem.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Fmoc-N-Me-Asp(OAll)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation and Orthogonal Protection
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability and oral bioavailability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity.[1][2]
Fmoc-N-Me-Asp(OAll)-OH is a valuable building block for solid-phase peptide synthesis (SPPS) that combines the benefits of N-methylation with an orthogonally protected side chain. The allyl (All) protecting group of the aspartic acid side chain is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage from most resins, allowing for selective deprotection and on-resin modification of the aspartic acid residue.[3] This enables the synthesis of cyclic peptides, branched peptides, and peptides conjugated to other molecules at a specific site.
Key Applications
-
Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders access by proteases, significantly increasing the in-vivo half-life of the peptide.
-
Improved Pharmacokinetic Profile: Increased lipophilicity due to N-methylation can lead to better absorption and membrane permeability.[2]
-
Conformational Constraint: N-methylation restricts the rotation of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing potency and receptor selectivity.
-
On-Resin Cyclization: The orthogonal nature of the allyl protecting group allows for its selective removal on-resin, enabling the formation of a lactam bridge with a side-chain amine (e.g., Lys, Orn) for the synthesis of head-to-tail or side-chain cyclized peptides.[4]
-
Site-Specific Conjugation: The deprotected aspartic acid side chain can be used as a handle for the site-specific attachment of payloads such as toxins, imaging agents, or polymers.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound follows the general cycle of Fmoc-based SPPS. The key challenge lies in the coupling step due to the steric hindrance of the N-methyl group.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling this compound
Due to the steric hindrance of the N-methyl group, standard coupling conditions may result in low yields. The use of more potent coupling reagents and longer reaction times is recommended.
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or sym-Collidine)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.). Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture under an inert atmosphere at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, the reaction can be allowed to proceed overnight.
-
Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to monitor the completion of the coupling. Note that N-methylated amines give a weak color change, so a negative or weak positive result should be interpreted with caution.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Protocol for On-Resin Deprotection of the Allyl (OAll) Group
The allyl group can be selectively removed on the solid support using a palladium(0) catalyst.
Caption: Workflow for on-resin deprotection of the Asp(OAll) side chain.
Reagents and Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 equivalents per allyl group)
-
Allyl scavenger: Phenylsilane (PhSiH₃) (10-25 equivalents) or Morpholine/Formic Acid
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Washing solvents: DCM, DMF, 0.5% DIEA in DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail: In a separate flask under inert gas, dissolve Pd(PPh₃)₄ and the allyl scavenger (e.g., Phenylsilane) in anhydrous DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.[4]
-
Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
Washing: After the reaction is complete, drain the resin and wash it extensively to remove the palladium catalyst and scavenger. A typical washing sequence is: DCM (5 times), DMF (5 times), 0.5% DIEA in DMF (2 times, 5 min each), DMF (5 times), and finally DCM (5 times). The resin is then dried under vacuum.
Quantitative Data and Performance
| Coupling Reagent | Base | Relative Coupling Efficiency | Key Considerations |
| HATU | DIEA / Collidine | High | Generally considered one of the most effective reagents for hindered couplings.[2] |
| HBTU | DIEA / Collidine | Moderate to High | Effective, but may be slightly less efficient than HATU for the most difficult couplings. |
| PyBOP | DIEA / Collidine | Moderate to High | A good alternative to aminium-based reagents. |
| DIC / Oxyma | N/A | Moderate | A cost-effective option, but may require longer reaction times or double coupling. |
| BOP-Cl | DIEA | Variable | Has been reported to be effective in some cases but can be less reliable. |
This table represents a qualitative summary based on literature reports for sterically hindered and N-methylated amino acids. Actual yields may vary depending on the peptide sequence and reaction conditions.
Potential Side Reactions and Mitigation Strategies
Aspartimide Formation
Aspartic acid residues are prone to aspartimide formation, especially when followed by small amino acids like Glycine, Serine, or Alanine.[5][6] This side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-peptides and racemization.
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Mitigation Strategies:
-
Use of Bulky Protecting Groups: While the allyl group is not exceptionally bulky, it is an alternative to the commonly used t-butyl group. For sequences highly prone to aspartimide formation, consider using even bulkier protecting groups if orthogonal deprotection is not required.[7]
-
Modified Deprotection Conditions: Additives can be included in the piperidine solution to reduce the basicity and suppress aspartimide formation. For example, using 20% piperidine with 0.1 M HOBt or formic acid can be beneficial.[5]
-
Use of Weaker Bases: In some cases, weaker bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations can be used for Fmoc removal, although DBU itself can also promote aspartimide formation if not used carefully.
While N-methylation can in some instances reduce the rate of aspartimide formation by altering the backbone conformation, it should not be considered a preventative measure on its own. Careful sequence design and optimization of deprotection conditions remain crucial.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex and pharmacologically optimized peptides. Successful incorporation requires careful consideration of coupling conditions to overcome steric hindrance. The orthogonal allyl protecting group provides a powerful tool for site-specific modifications, including on-resin cyclization. By understanding the potential for side reactions like aspartimide formation and employing appropriate mitigation strategies, researchers can effectively utilize this reagent to advance their peptide-based drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. peptide.com [peptide.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Allyl Group from Asp(OAll) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl (All) group is a valuable protecting group for the side-chain carboxylate of aspartic acid (Asp) in peptide synthesis. Its stability to both acidic and basic conditions commonly used for the removal of Fmoc and Boc protecting groups makes it an essential tool for orthogonal protection strategies.[1] This orthogonality is particularly crucial for the synthesis of complex peptides, including cyclic and branched peptides, where selective deprotection is required to form lactam bridges or introduce side-chain modifications.
The removal of the allyl group is typically achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The choice of scavenger is critical to efficiently trap the allyl cation and prevent side reactions. These application notes provide an overview of the deprotection mechanism, a comparison of common scavenger systems, and detailed protocols for both solid-phase and solution-phase deprotection of Asp(OAll) residues.
Mechanism of Deprotection
The deprotection of the allyl group from an Asp(OAll) residue proceeds via a palladium(0)-catalyzed allylic substitution reaction. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a η³-allyl palladium(II) complex.
-
Nucleophilic Attack: A nucleophilic scavenger attacks the allyl group of the complex, leading to the formation of an allylated scavenger.
-
Reductive Elimination: The palladium(0) catalyst is regenerated, completing the catalytic cycle.
Figure 1. Catalytic cycle for the palladium-mediated deprotection of an Asp(OAll) residue.
Comparison of Common Scavenger Systems
The choice of scavenger is crucial for the efficiency and cleanliness of the deprotection reaction. Different scavengers offer varying levels of reactivity and compatibility with different reaction conditions. Below is a summary of commonly used scavenger systems.
| Scavenger System | Catalyst | Typical Solvent(s) | Key Advantages | Potential Considerations |
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | DCM, DMF/CH₂Cl₂ | Efficient and clean reactions.[2] Can be used for both solid-phase and solution-phase. | Can be sensitive to air and moisture. |
| Barbituric Acid Derivatives | Pd(PPh₃)₄ | MeOH, aq. 1,4-dioxane | Mild conditions, compatible with acid-labile groups.[3] | May require specific solvent systems for optimal performance.[3] |
| N-Methylmorpholine (NMM) / Acetic Acid (AcOH) | Pd(PPh₃)₄ | CHCl₃ | Effective for on-resin deprotection.[4] | May require an inert atmosphere for optimal results.[4] |
| Diethylamine (DEA) / Formic Acid (HCOOH) | Pd(PPh₃)₄ | THF | Commonly used for on-resin cyclization protocols.[5] | Can be less efficient for complete removal in some cases. |
| Meldrum's Acid / TES-H / DIPEA | Pd(PPh₃)₂Cl₂ | DMF | Open-flask protocol possible.[6] | Multi-component system requires careful preparation. |
| N,N'-Dimethylbarbituric acid (DMB) | Pd(PPh₃)₄ | DMF | Effective for on-resin deprotection under atmospheric conditions with microwave heating.[7] | Microwave-assisted reactions require specialized equipment. |
Experimental Protocols
Protocol 1: Solid-Phase Deprotection of Asp(OAll) using Pd(PPh₃)₄ and Phenylsilane
This protocol is suitable for the deprotection of an Asp(OAll) residue on a solid support, often as a prelude to on-resin cyclization.
Materials:
-
Peptide-resin containing Asp(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Sodium diethyldithiocarbamate (optional, for palladium removal)
-
Solid-phase synthesis vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin (1 eq) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
In a separate flask, prepare the deprotection solution under an inert atmosphere: dissolve Pd(PPh₃)₄ (0.1-0.2 eq.) and PhSiH₃ (20-25 eq.) in anhydrous DCM.[8][9]
-
Add the deprotection solution to the resin and shake gently at room temperature for 20-60 minutes.[8] The reaction vessel should be purged with an inert gas.
-
Drain the deprotection solution.
-
Repeat steps 4 and 5 one to two more times to ensure complete deprotection.[9]
-
Wash the resin extensively with DCM (5x), DMF (5x), and finally with DCM (5x).[10]
-
(Optional) To remove residual palladium, wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF.[8]
Figure 2. Experimental workflow for solid-phase deprotection of Asp(OAll).
Protocol 2: Solution-Phase Deprotection of Asp(OAll) using Pd(PPh₃)₄ and Barbituric Acid
This protocol is suitable for peptides that have been cleaved from the resin or synthesized in solution.
Materials:
-
Peptide containing Asp(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Barbituric acid or N,N'-dimethylbarbituric acid
-
Methanol (MeOH) or aqueous 1,4-dioxane
-
Reaction flask
-
Stirring apparatus
-
Inert gas supply (Nitrogen or Argon)
-
HPLC for reaction monitoring
Procedure:
-
Dissolve the peptide (1 eq) in methanol or aqueous 1,4-dioxane in a reaction flask.
-
Add the barbituric acid derivative (2-4 eq.).
-
Purge the solution with an inert gas for 10-15 minutes.
-
Add Pd(PPh₃)₄ (catalytic amount, e.g., 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature.[3]
-
Monitor the progress of the reaction by HPLC. The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, the reaction mixture can be concentrated and the product purified by preparative HPLC.
On-Resin Peptide Cyclization Following Asp(OAll) Deprotection
A primary application of Asp(OAll) is in the on-resin synthesis of cyclic peptides via lactam bridge formation. Following the deprotection of the Asp side chain, the newly freed carboxyl group can be coupled with a deprotected side-chain amine (e.g., from a Lys(Alloc) residue which is deprotected simultaneously) or the N-terminal amine.
Figure 3. Logical workflow for on-resin peptide cyclization.
Troubleshooting and Safety Considerations
-
Incomplete Deprotection: If deprotection is incomplete, increase the reaction time, repeat the deprotection cycle, or use freshly prepared reagents. The palladium catalyst can be sensitive to air, so maintaining an inert atmosphere is crucial.
-
Palladium Contamination: Residual palladium can interfere with subsequent reactions or biological assays. Thorough washing, including the use of a palladium scavenger like sodium diethyldithiocarbamate, is recommended.
-
Safety: Palladium compounds and some scavengers can be toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Phenylsilane is flammable and should be handled with care.
Conclusion
The deprotection of Asp(OAll) residues is a robust and widely used method in modern peptide chemistry. The choice of a suitable palladium catalyst and an efficient scavenger system is key to achieving high yields and purity. The protocols outlined in these application notes provide a starting point for researchers to effectively utilize the allyl protecting group strategy in their synthetic endeavors, from linear peptide synthesis to the construction of complex cyclic architectures.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Orthogonal Deprotection Strategies with Fmoc-N-Me-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of amino acids with orthogonal protecting groups is crucial for the synthesis of complex peptides, such as cyclic or branched peptides. Fmoc-N-Me-Asp(OAll)-OH is a valuable building block that incorporates two key features: N-methylation of the backbone amide and an allyl (All) ester protection of the side-chain carboxylate. N-methylation can enhance the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability. The allyl protecting group is fully orthogonal to the base-labile Fmoc group and the acid-labile protecting groups (e.g., tBu, Trt, Pbf) commonly used in Fmoc-based SPPS. This orthogonality allows for the selective deprotection of the aspartic acid side chain on the solid support, enabling site-specific modifications such as lactam bridge formation, pegylation, or conjugation of reporter molecules.
These application notes provide detailed protocols for the sequential and orthogonal deprotection of the Fmoc and allyl protecting groups from a peptide containing an N-methylated aspartic acid residue.
Key Features of this compound
-
N-Methylation: The N-methylated backbone can improve proteolytic stability and bioavailability of the final peptide.
-
Orthogonal Protection: The Fmoc (base-labile) and OAll (palladium-labile) groups can be removed selectively under different conditions.[1]
-
Versatility: Enables on-resin cyclization and side-chain modifications.
Potential Challenges: Aspartimide Formation
A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. This occurs through the cyclization of the peptide backbone amide nitrogen onto the side-chain carboxyl group, particularly under basic conditions used for Fmoc deprotection. N-methylation of the preceding amino acid has been reported to influence the rate of this side reaction. While N-methylation of the aspartic acid itself may alter the propensity for aspartimide formation, careful selection of deprotection conditions is recommended to minimize this side reaction. The use of sterically hindered aspartic acid derivatives or additives to the Fmoc deprotection cocktail can help mitigate this issue.[2]
Experimental Protocols
Protocol 1: Selective Deprotection of the Fmoc Group
This protocol describes the removal of the N-terminal Fmoc group while leaving the OAll side-chain protection intact.
Materials:
-
Peptidyl-resin containing the this compound residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 20% piperidine in DMF (v/v) solution.
-
Add the 20% piperidine/DMF solution to the resin (10 mL per gram of resin).
-
Shake the vessel at room temperature for 5-10 minutes. The kinetics of Fmoc removal can be monitored by HPLC analysis of a small cleaved sample.[3][4]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin).
-
Dry the resin under vacuum if it is to be stored, or proceed with the next coupling step or allyl deprotection.
Protocol 2: Selective Deprotection of the Allyl (OAll) Group
This protocol outlines the removal of the allyl ester from the Aspartic acid side chain using a palladium(0) catalyst, leaving the N-terminal Fmoc group (if present) and other acid-labile side-chain protecting groups unaffected.[1]
Materials:
-
Peptidyl-resin with the N-Me-Asp(OAll)-OH residue (N-terminus can be Fmoc-protected or free)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as an allyl scavenger
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Place the peptidyl-resin in a reaction vessel and swell in anhydrous DCM for 30 minutes under an inert atmosphere.
-
Prepare the deprotection cocktail in a separate flask under an inert atmosphere:
-
Dissolve Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin substitution) in anhydrous DCM.
-
Add Phenylsilane (10 to 20 equivalents relative to the resin substitution).
-
-
Add the freshly prepared deprotection cocktail to the swollen resin.
-
Shake the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (3x), THF (3x), 0.5% DIPEA in DMF (2x), and finally with DMF (3x) and DCM (3x) to remove all traces of the palladium catalyst and scavenger.
-
The resin with the free aspartic acid side chain is now ready for on-resin modification or cyclization.
Note on Microwave-Assisted Deprotection: To accelerate the allyl deprotection, microwave heating can be employed. A typical protocol involves heating the reaction mixture at 38-40°C for two 5-minute intervals, with fresh deprotection cocktail added for each interval. This method has been shown to achieve >98% purity in deprotection.[5]
Quantitative Data Summary
The following tables present illustrative data for the deprotection of a model peptide containing an this compound residue. The data is based on typical yields and purities observed for similar processes in peptide synthesis, as specific data for this exact derivative is not widely published.
Table 1: Fmoc Deprotection Efficiency
| Deprotection Reagent | Time (min) | Temperature (°C) | Deprotection Efficiency (%) | Purity of Crude Peptide (%) |
| 20% Piperidine/DMF | 2 x 10 | 25 | >99 | ~95 |
| 20% Piperidine/DMF | 2 x 5 | 25 | 98 | ~94 |
Purity determined by RP-HPLC analysis after cleavage from the resin.
Table 2: Allyl Deprotection Efficiency
| Catalyst System | Time (h) | Temperature (°C) | Deprotection Efficiency (%) | Purity of Crude Peptide (%) |
| Pd(PPh₃)₄, PhSiH₃ in DCM | 2 | 25 | >98 | ~93 |
| Pd(PPh₃)₄, PhSiH₃ in DCM (Microwave) | 2 x 0.08 (5 min) | 40 | >99 | ~95 |
Purity determined by RP-HPLC analysis after cleavage from the resin.
Visualizations
Caption: Orthogonal deprotection workflow for this compound.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-Me-Asp(OAll)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Backbone N-methylation is a key modification in peptide chemistry, often employed to enhance metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids can significantly influence the conformational properties of cyclic peptides, making them a valuable tool in drug discovery. Fmoc-N-Me-Asp(OAll)-OH is a specialized building block designed for the synthesis of cyclic peptides through side-chain lactamization. The allyl (All) protecting group on the aspartic acid side chain is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, allowing for selective deprotection and on-resin cyclization.
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of cyclic peptides.
Key Applications
-
On-Resin Side-Chain Cyclization: The primary application is the formation of a lactam bridge between the N-methylated aspartic acid side chain and a free amine on the peptide backbone (e.g., the N-terminal amine or the side chain of a lysine residue).
-
Conformational Rigidity: The presence of the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for receptor binding.
-
Enhanced Pharmacokinetic Properties: N-methylation can protect against enzymatic degradation and improve cell permeability, leading to more drug-like properties.[1][2]
Challenges and Mitigation Strategies: Aspartimide Formation
A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[3][4] While N-methylation can influence the rate of this side reaction, it is crucial to employ strategies to minimize its occurrence.
Mitigation Strategies:
-
Optimized Deprotection: Use of 1-8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the Fmoc deprotection cocktail can be beneficial in certain contexts.
-
HOBt Addition: The inclusion of hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can help suppress aspartimide formation.[3]
-
Strategic Placement: If possible, avoid placing amino acids that are known to promote aspartimide formation (e.g., Gly, Ser, Ala) immediately after the N-Me-Asp residue.[3]
-
Pre-Cyclization Deprotection: Perform the allyl deprotection and cyclization before the final Fmoc deprotection of the N-terminal amino acid if a head-to-tail cyclization is not intended.[5]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the steps for incorporating this compound into a linear peptide sequence on a solid support.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling agents (e.g., HCTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: On-Resin Allyl Deprotection and Cyclization
This protocol describes the selective removal of the allyl protecting group from the N-Me-Asp side chain and the subsequent intramolecular cyclization.
Materials:
-
Peptide-bound resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other scavenger (e.g., formic acid and diethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Cyclization Reagents (e.g., PyBOP, HOBt, DIPEA)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous DCM or THF.
-
Allyl Deprotection:
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) and a scavenger such as PhSiH₃ (10-20 equivalents) in anhydrous DCM or THF. A common alternative scavenger system is a mixture of triphenylphosphine, formic acid, and diethylamine.[6]
-
Add the deprotection solution to the resin and shake in the dark at room temperature for 1-2 hours. Repeat this step to ensure complete deprotection.
-
-
Washing: Wash the resin extensively with THF, DMF, DCM, and a solution of 0.5% DIPEA in DMF, followed by more DMF washes.[6]
-
N-Terminal Fmoc Deprotection (for head-to-tail cyclization): If cyclization is to occur with the N-terminal amine, perform a standard Fmoc deprotection with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., PyBOP, 3-5 equivalents), an additive (e.g., HOBt, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[6]
-
Shake the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence.[6]
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for on-resin cyclization of peptides containing allyl-protected aspartic acid. Note that specific yields and purity for N-methylated versions may vary and require optimization.
| Parameter | Value/Range | Reference |
| Allyl Deprotection Reagents | Pd(PPh₃)₄ / PhSiH₃ or Pd(PPh₃)₄ / Formic Acid / Diethylamine | [5][6] |
| Deprotection Time | 2 x 30 min to overnight | [5][6] |
| Cyclization Reagents | PyBOP / HOBt / DIPEA or HATU / HOAt / DIPEA | [6] |
| Cyclization Time | 2 minutes to 90 minutes (can be longer) | [6] |
| Crude Purity (non-methylated) | 65-72% | [5] |
| Final Purity (after HPLC) | ≥ 99% | [5] |
Visualizations
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Applications of Fmoc-N-Me-Asp(OAll)-OH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Asp(OAll)-OH is a specialized amino acid derivative that offers unique advantages in the field of drug discovery, particularly in the synthesis of complex and constrained peptides. This building block incorporates two key features: an N-methylated backbone and an allyl-protected side chain. N-methylation is a critical modification known to enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and modulated receptor affinity.[1][2][3][4] The allyl (All) protecting group on the aspartic acid side chain provides an orthogonal handle for selective deprotection, enabling sophisticated molecular architectures such as peptide cyclization, branching, or conjugation, which are pivotal in developing potent and specific therapeutic peptides.[5]
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and supporting data to guide researchers in its effective implementation.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool for addressing several challenges in peptide-based drug development:
-
Synthesis of Constrained and Cyclic Peptides: The allyl protecting group can be selectively removed in the presence of other acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups. This orthogonality is crucial for on-resin cyclization strategies to produce head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclic peptides.[2][4] Constrained peptides often exhibit higher receptor affinity, selectivity, and stability compared to their linear counterparts.
-
Improved Pharmacokinetic Profile: N-methylation of the peptide backbone can disrupt hydrogen bonding networks, leading to increased resistance to proteolytic degradation and enhanced membrane permeability.[1][3] This can translate to improved oral bioavailability and a longer in vivo half-life for peptide drug candidates.
-
Fine-tuning of Bioactivity: The introduction of an N-methyl group can induce conformational changes in the peptide backbone, which can be exploited to fine-tune binding affinity and selectivity for specific biological targets.[1][4]
-
Peptide Stapling and Branching: The deprotected aspartic acid side chain can serve as an anchor point for peptide stapling, where a synthetic brace is introduced to lock the peptide into a specific conformation, often an alpha-helix. It can also be used for the synthesis of branched peptides, allowing for the creation of multivalent ligands or peptide-drug conjugates.
Physicochemical Properties and Handling
A summary of the typical physicochemical properties of this compound and the related non-methylated analog is presented in Table 1.
| Property | This compound Value | Fmoc-Asp(OAll)-OH Value | Reference(s) |
| Molecular Formula | C23H23NO6 | C22H21NO6 | [6][7] |
| Molecular Weight | 409.43 g/mol | 395.41 g/mol | [6][7] |
| CAS Number | 2298323-86-9 | 146982-24-3 | [6][7] |
| Appearance | White to off-white solid | White to beige powder | |
| Storage Temperature | 2-8°C | 2-8°C | |
| Reaction Suitability | Fmoc solid-phase synthesis | Fmoc solid-phase synthesis |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). Optimization may be required for specific peptide sequences and scales.
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the standard procedure for coupling this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator (e.g., HOBt, 3-5 equivalents).
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. For N-methylated amino acids, a chloranil test is more appropriate as the Kaiser test will yield a false negative.
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium catalyst.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Scavenger (e.g., Phenylsilane (PhSiH3) or Morpholine)
-
Anhydrous and degassed solvent (e.g., DCM or a mixture of DCM/DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous and degassed solvent under an inert atmosphere for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh3)4 (0.1-0.2 equivalents relative to the allyl-protected sites) in the reaction solvent.
-
Scavenger Addition: Add the scavenger (e.g., Phenylsilane, 20-40 equivalents) to the palladium solution.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with the reaction solvent, followed by a chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.
-
Wash again with DMF and DCM.
-
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of a linear peptide anchored to the resin through the deprotected aspartic acid side chain.
Materials:
-
Peptide-resin with a deprotected Asp side chain and a deprotected N-terminus.
-
Cyclization coupling reagents (e.g., PyBOP/DIPEA or HATU/DIPEA)
-
DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin has both a free N-terminal amine and a free carboxylic acid on the aspartic acid side chain.
-
Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, prepare a dilute solution of the coupling reagents in DMF.
-
Add the coupling reagent solution to the resin. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.
-
Agitate the reaction for 4-24 hours. Monitor the reaction progress by HPLC-MS of a small cleaved sample.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the strategic utility of this compound, the following diagrams illustrate key workflows and concepts.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. This compound CAS#: 2298323-86-9 [m.chemicalbook.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Bioconjugation using Fmoc-N-Me-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-N-Me-Asp(OAll)-OH in bioconjugation. This specialized amino acid derivative is a powerful tool for the synthesis of complex peptide-drug conjugates (PDCs), cyclic peptides, and other modified peptides. The incorporation of an N-methylated backbone enhances proteolytic stability, a crucial attribute for therapeutic peptides, while the allyl side-chain protection offers an orthogonal handle for selective, on-resin modification.
Introduction to Orthogonal Bioconjugation Strategy
The use of this compound in solid-phase peptide synthesis (SPPS) is predicated on a three-dimensional orthogonal protection scheme. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise, site-specific modifications.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amine of the amino acid. It is base-labile and is typically removed using a solution of piperidine in DMF during standard SPPS cycles.
-
tBu (tert-butyl) Group: Commonly used for the protection of other amino acid side chains (e.g., Ser, Thr, Tyr, Asp, Glu). It is acid-labile and is removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).
-
All (Allyl) Group: Protects the β-carboxyl group of the aspartic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. The allyl group is selectively cleaved using a palladium(0) catalyst, providing a free carboxyl group on the peptide side chain for subsequent conjugation while the peptide remains attached to the solid support.
This orthogonality is the cornerstone of the bioconjugation techniques described herein, allowing for the synthesis of a fully assembled, N-methylated peptide, followed by the selective deprotection and modification of the N-Me-Asp side chain.
Key Applications
The unique structural features of this compound make it suitable for a range of advanced bioconjugation applications:
-
Peptide-Drug Conjugates (PDCs): The selective deprotection of the allyl group on the resin allows for the covalent attachment of a small molecule drug, a toxin, or an imaging agent to the peptide side chain. This approach is central to creating targeted therapeutics.
-
Cyclic Peptides: On-resin cyclization can be achieved by deprotecting the allyl group to reveal a carboxylic acid, which can then be coupled with a deprotected amine on another part of the peptide to form a lactam bridge. This can enhance the peptide's conformational rigidity, receptor affinity, and stability.
-
Branched Peptides: The deprotected aspartate side chain can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.
-
Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to the aspartate side chain for use in diagnostic assays and biological studies.
Physicochemical and Handling Properties
A summary of the typical properties for Fmoc-Asp(OAll)-OH and related compounds is provided below. While specific data for the N-methylated version is not widely published, the properties are expected to be similar to the non-methylated analog.
| Property | Value | Reference |
| Molecular Formula | C22H21NO6 | [1][2] |
| Molecular Weight | 395.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 111-115 °C | [3] |
| Storage Conditions | 2-8°C, desiccated | [1] |
| Solubility | Soluble in DMF, DCM | [4] |
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this reagent. Avoid inhalation of dust. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Experimental Protocols
The following protocols provide a generalized workflow for the use of this compound in the synthesis of a peptide-drug conjugate.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and an activator base like DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and IPA (3x), then dry the resin under vacuum.
Protocol 2: On-Resin Allyl Deprotection
This protocol details the selective removal of the allyl protecting group from the N-Me-Asp side chain.
Materials:
-
Peptide-resin from Protocol 1
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Allyl scavenger: Phenylsilane (PhSiH3) or Morpholine
-
Solvent: Anhydrous, degassed DCM or a mixture of DCM/DMF
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Deprotection Cocktail: Prepare a solution of Pd(PPh3)4 (0.2 eq. relative to resin loading) and phenylsilane (20 eq.) in degassed DCM.
-
Reaction: Add the deprotection cocktail to the swollen resin and shake gently at room temperature for 2 hours, protected from light. The resin may turn a dark color.
-
Monitoring: A small sample of the resin can be cleaved and analyzed by HPLC-MS to monitor the progress of the deprotection.
-
Washing: After the reaction is complete, wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIPEA in DMF (3x) to remove palladium residues, and finally with DCM (5x).
-
Drying: Dry the resin under vacuum. The resin now has a free carboxylic acid on the N-Me-Asp side chain.
Protocol 3: On-Resin Bioconjugation
This protocol describes the conjugation of an amine-containing molecule (e.g., a drug with a linker) to the deprotected aspartate side chain.
Materials:
-
Deprotected peptide-resin from Protocol 2
-
Amine-containing molecule to be conjugated
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes.
-
Conjugation Reaction: a. In a separate vial, dissolve the amine-containing molecule (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF. b. Add this solution to the resin and shake at room temperature for 4-12 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
Drying: Dry the conjugated peptide-resin under vacuum.
Protocol 4: Cleavage and Purification
This protocol describes the final cleavage of the peptide conjugate from the resin and its purification.
Materials:
-
Conjugated peptide-resin from Protocol 3
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Purification system: Reverse-phase HPLC (RP-HPLC)
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide conjugate as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for bioconjugation.
Caption: Orthogonal protection strategy for selective deprotection.
Caption: Workflow for peptide-drug conjugate synthesis.
These protocols and diagrams provide a foundational understanding for the application of this compound in modern peptide chemistry. Researchers should optimize the reaction conditions based on the specific peptide sequence and the molecule being conjugated.
References
- 1. Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Fmoc-N-Me-Asp(OAll)-OH in Creating Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, increase cell permeability, and modulate conformation—properties often leading to improved pharmacokinetic profiles.[1][2] Fmoc-N-Me-Asp(OAll)-OH is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the introduction of an N-methylated aspartic acid residue. The allyl (OAll) ester protecting the side-chain carboxyl group is orthogonal to the standard Fmoc/tBu strategy, allowing for selective deprotection and on-resin modification, such as lactam bridge formation for peptide cyclization.[1] These features make this compound particularly valuable for the synthesis of diverse peptide libraries, including those containing cyclic and structurally constrained molecules, aimed at challenging drug targets like protein-protein interactions.
Key Applications
-
Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders cleavage by proteases, prolonging the in vivo half-life of the peptide.
-
Improved Membrane Permeability: N-methylation can disrupt internal hydrogen bonding networks, leading to conformations with improved passive diffusion across cell membranes and potential for oral bioavailability.[1]
-
Conformational Control: The introduction of N-methylated residues restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance binding affinity and selectivity for its target.
-
Peptide Cyclization: The orthogonal allyl protecting group on the aspartic acid side chain can be selectively removed on-resin to allow for the formation of lactam bridges, creating cyclic peptides with enhanced stability and target affinity.[1]
-
Library Synthesis for Drug Discovery: This building block is ideal for generating combinatorial libraries of linear, cyclic, and modified peptides for screening against various therapeutic targets, including those in oncology and inflammatory diseases.
Data Presentation
The coupling of sterically hindered N-methylated amino acids can be challenging and often requires optimization. Below is a summary of typical coupling efficiencies and conditions for N-methylated amino acids.
| Amino Acid Type | Coupling Reagent | Activation Time | Coupling Time | Typical Yield (%) | Reference |
| Fmoc-N-Me-AA-OH (general) | HATU/DIPEA | 2 min | 2 x 30 min | >95 | [3] |
| Fmoc-N-Me-AA-OH (hindered) | PyAOP/HOAt | 5 min | 2-4 h | 85-95 | [4] |
| Fmoc-Asn(Trt)-OH | DIC/OxymaPure | 1 min | 20 min | >99 | [5] |
| Fmoc-N-Me-Ala-OH (Microwave) | DIC/OxymaPure | 30 sec | 5 min | >98 | CEM Corporation |
Note: Yields are sequence-dependent and may require optimization.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol describes the manual coupling of this compound onto a solid support resin using HATU as the coupling reagent.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. For a secondary amine like the newly coupled N-methylated residue, a chloranil test can be used.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium catalyst.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
DCM, anhydrous
-
DMF, peptide synthesis grade
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 eq.) in DCM. Add the scavenger, such as Phenylsilane (5-10 eq.).
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.
-
Monitoring: Monitor the reaction for completion using a suitable analytical method, such as a test cleavage and LC-MS analysis of a small sample of resin.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DCM (5 times), DMF (5 times), and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium. Follow with further DMF and DCM washes.
Protocol 3: On-Resin Peptide Cyclization (Lactam Bridge Formation)
This protocol describes the head-to-side-chain cyclization of a peptide on the solid support after allyl deprotection.
Materials:
-
Peptide-resin with a deprotected aspartic acid side chain and a deprotected N-terminal amine.
-
HATU or HBTU/HOBt
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin has both the N-terminal Fmoc group removed and the Asp side-chain allyl group removed as per the protocols above. Swell the resin in DMF.
-
Cyclization Cocktail: Prepare a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin. Agitate the reaction at room temperature. The reaction is typically complete within 2-4 hours but can be left overnight.
-
Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Washing: After completion, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and purify by HPLC.
Visualizations
Experimental Workflow for Cyclic Peptide Library Synthesis
Caption: Workflow for creating a cyclic peptide library using this compound.
Targeting Protein-Protein Interactions in Signaling Pathways
Peptide libraries, particularly those containing conformationally constrained cyclic N-methylated peptides, are excellent tools for developing inhibitors of protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules. Two key signaling pathways implicated in cancer and other diseases where such inhibitors are actively being sought are the Ras-Raf and STAT3 pathways.
Ras-Raf Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in Ras proteins are common in many cancers, leading to constitutive activation of the pathway. Peptides that can selectively bind to the GTP-bound, active state of mutant Ras and block its interaction with Raf are of high therapeutic interest.[7][8]
Caption: Inhibition of the Ras-Raf interaction by an N-methylated cyclic peptide library.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation.[9] Its constitutive activation is a hallmark of many human cancers. The dimerization of STAT3, mediated by its SH2 domain, is a critical step for its activation and nuclear translocation. Peptide mimetics and constrained peptides are being developed to target the SH2 domain and prevent dimerization, thereby inhibiting STAT3 signaling.[10][11]
Caption: Inhibition of STAT3 dimerization by a peptide library targeting the SH2 domain.
Conclusion
This compound is a high-value building block for the construction of sophisticated peptide libraries. Its ability to confer favorable drug-like properties and the versatility of its orthogonal protecting group for on-resin modifications make it an essential tool for medicinal chemists and drug discovery scientists. The protocols and concepts outlined in these notes provide a framework for the successful application of this reagent in the development of next-generation peptide therapeutics.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for Coupling Fmoc-N-Me-Asp(OAll)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] However, the coupling of these sterically hindered residues, such as Fmoc-N-Me-Asp(OAll)-OH, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The N-methylation reduces the nucleophilicity of the secondary amine and increases steric hindrance, often leading to incomplete couplings and lower yields.[1] Furthermore, derivatives of aspartic acid are prone to aspartimide formation, a side reaction that can lead to impurities and chain termination. This document provides an overview of recommended coupling reagents and detailed protocols for the efficient incorporation of this compound into peptide chains.
Challenges in Coupling this compound
Two primary challenges must be addressed when coupling this compound:
-
Steric Hindrance: The presence of the N-methyl group significantly hinders the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the resin-bound peptide. This necessitates the use of highly efficient coupling reagents.
-
Aspartimide Formation: Like other aspartic acid derivatives, this compound is susceptible to base-catalyzed aspartimide formation, particularly during the Fmoc deprotection step with piperidine. This can lead to the formation of difficult-to-separate impurities. While the allyl (OAll) protecting group offers orthogonal deprotection, its influence on the rate of aspartimide formation compared to more common protecting groups like OtBu is not extensively documented in comparative studies.
Recommended Coupling Reagents
For sterically hindered N-methylated amino acids, standard coupling reagents like HBTU and HCTU can be less effective.[1] More potent uronium and phosphonium salt-based reagents are generally recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including N-methylated amino acids.[1] Its high reactivity can significantly improve coupling efficiency.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A well-established and efficient coupling reagent, often used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) for difficult couplings.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to be as efficient as HATU but with a better safety profile.[2]
Quantitative Data Summary
Due to a lack of specific comparative studies on this compound, the following table summarizes the expected performance of various coupling reagents based on their documented efficacy with other sterically hindered N-methylated amino acids. The actual performance will be sequence-dependent.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency for N-Methylated Residues | Key Considerations |
| HATU | 1:0.95:2 | 1-4 hours | Very High | Highly effective for sterically hindered couplings.[1] |
| PyAOP | 1:1:2 | 1-4 hours | Very High | Especially recommended for N-Me to N-Me couplings.[2] |
| PyBOP/HOAt | 1:1:2 | 2-6 hours | High | Addition of HOAt enhances performance for difficult couplings.[3] |
| COMU | 1:1:2 | 1-4 hours | Very High | Safer alternative to HOBt/HOAt-based reagents.[2] |
| HCTU | 1:0.95:2 | 2-8 hours | Moderate to High | May be less effective than HATU for very difficult couplings.[1] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in SPPS. These should be optimized based on the specific peptide sequence and resin.
Materials
-
This compound
-
Resin with a free N-terminal amine
-
Coupling reagent (HATU, PyAOP, PyBOP/HOAt, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final DMF wash.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6-10 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction Monitoring: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. Monitor the coupling progress using a qualitative test such as the Kaiser test (note: secondary amines will give a weak color change) or the bromophenol blue test.[1]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the initial coupling is incomplete, a second coupling can be performed using fresh reagents.
Protocol 2: Coupling using PyAOP
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents) and PyAOP (2.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6-10 equivalents) to the activation mixture and add it to the resin.
-
Reaction Monitoring: Allow the coupling to proceed for 1-4 hours at room temperature. Monitor for completion.
-
Washing: Wash the resin as described in Protocol 1.
Diagrams
Experimental Workflow for SPPS Coupling of this compound
Caption: General workflow for the solid-phase synthesis coupling step of this compound.
Logical Relationship of Factors Affecting Coupling Success
Caption: Factors influencing the successful coupling of this compound in SPPS.
Conclusion
The successful incorporation of this compound in SPPS requires careful consideration of the coupling conditions to overcome the challenges of steric hindrance and potential aspartimide formation. The use of potent coupling reagents such as HATU, PyAOP, or COMU, in conjunction with optimized reaction times and appropriate bases, is critical for achieving high coupling efficiencies. The protocols provided herein serve as a starting point, and researchers are encouraged to perform small-scale test couplings to determine the optimal conditions for their specific peptide sequence.
References
Application Notes and Protocols: Cleavage of Fmoc-N-Me-Asp(OAll)-OH from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of a protected peptide from a solid support is a critical final step in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the cleavage of peptides containing the N-methylated and allyl-protected amino acid, Fmoc-N-Me-Asp(OAll)-OH, from common resins. The procedure involves a two-stage process: initial on-resin deprotection of the allyl (All) group from the aspartic acid side chain, followed by the cleavage of the peptide backbone from the resin.
The choice of resin and cleavage conditions is paramount to achieving high yield and purity of the final peptide. This note will focus on two commonly used resins: the acid-labile 2-chlorotrityl (2-CTC) resin, which allows for mild cleavage conditions, and the more traditional Wang resin, which requires stronger acidic conditions for cleavage.[1][2]
Potential side reactions, particularly aspartimide formation, are a significant concern when working with aspartic acid residues.[3][4] N-methylation can also introduce specific challenges during cleavage. These application notes will address these issues and provide protocols to minimize by-product formation.
Experimental Workflow
The overall experimental workflow for the cleavage of a peptide containing this compound from the resin is depicted below. This process involves initial swelling of the resin, followed by the key steps of allyl deprotection and resin cleavage, and concluding with peptide precipitation and recovery.
Caption: Workflow for the cleavage of this compound containing peptides.
Quantitative Data Summary
Comparison of Resins for Peptide Acid Synthesis
| Resin Type | Recommended Cleavage Condition | Cleavage Time | Typical Cleavage Yield | Key Advantages | Potential Issues |
| 2-Chlorotrityl (2-CTC) | 1% TFA in DCM | 15-60 min | > 90%[5] | Mild cleavage preserves acid-labile side-chain protecting groups; reduces diketopiperazine formation.[5][6] | More expensive than Wang resin. |
| Wang Resin | 95% TFA with scavengers | 1-3 hours | 70-90% | Cost-effective and widely used.[1] | Harsher conditions can lead to side reactions; risk of racemization during first amino acid loading.[2] |
Palladium-Catalyzed Allyl Deprotection of Asp(OAll)
| Palladium Catalyst | Scavenger | Catalyst Loading (mol%) | Reaction Time | Deprotection Efficiency | Notes |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.25 eq | 2 x 30 min | > 95%[7] | Common and effective method.[7] |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | 0.1-0.25 eq | 1-2 hours | High | Useful for preventing re-allylation. |
| Pd(PPh₃)₄ | Diethylamine/Formic Acid | 0.225 mmol (catalyst) | Overnight | High[8] | Effective but requires longer reaction times.[8] |
Common Side Reactions and Mitigation Strategies
| Side Reaction | Contributing Factors | Mitigation Strategy | Expected Reduction in Side Product |
| Aspartimide Formation | Basic conditions (piperidine); Acidic cleavage (TFA); Asp-Gly or Asp-Ser sequences.[3][9] | Use of 2-chlorotrityl resin; Addition of HOBt to piperidine; Use of bulky Asp side-chain protecting groups (e.g., OMpe).[10] | Significant reduction, can be sequence-dependent.[4] |
| N-terminal Ac-NMe-AA Deletion | Acidic cleavage of N-acetylated, N-methylated amino acids. | Use of milder cleavage conditions (e.g., with 2-CTC resin); Modification of the N-terminus. | Highly effective. |
| S-Alkylation of Cys | Scavengers from Wang resin cleavage. | Use of appropriate scavengers in the cleavage cocktail. | Minimized with correct scavenger choice. |
| Racemization | During initial amino acid loading on Wang resin. | Use of 2-chlorotrityl resin.[2] | Substantially reduced.[2] |
Experimental Protocols
Protocol for Allyl Deprotection of this compound on Resin
This protocol is for the on-resin removal of the allyl protecting group from the aspartic acid side chain.
-
Resin Swelling: Swell the peptide-resin (containing this compound) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) and phenylsilane (PhSiH₃, 24 equivalents) in DCM (1-2 mL).[7]
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared deprotection solution. Gently agitate the resin at room temperature for 30 minutes.
-
Repeat Deprotection: Drain the reaction mixture and repeat the deprotection step with a fresh solution of the palladium catalyst and scavenger for another 30 minutes to ensure complete removal of the allyl group.[7]
-
Washing: After the final deprotection step, thoroughly wash the resin sequentially with DCM, DMF, and finally DCM again to remove the catalyst and scavenger residues.
Protocol for Cleavage from 2-Chlorotrityl (2-CTC) Resin
This protocol is for the mild cleavage of the peptide from the 2-CTC resin, which preserves most acid-labile side-chain protecting groups.
-
Resin Preparation: After allyl deprotection and washing, dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature. The cleavage is typically complete within 15-60 minutes.[5] To monitor the progress, a small aliquot of the resin can be taken, cleaved, and analyzed by HPLC.
-
Filtrate Collection: Filter the resin and collect the filtrate into a flask containing 10% pyridine in methanol to neutralize the TFA.
-
Washing: Wash the resin multiple times with the cleavage cocktail, followed by DCM, and combine all filtrates.
-
Peptide Precipitation: Concentrate the combined filtrate under reduced pressure. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Recovery: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Protocol for Cleavage from Wang Resin
This protocol describes the standard, stronger acidic cleavage from Wang resin, which also removes most common side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Resin Preparation: After allyl deprotection and washing, dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Filtrate Collection: Filter the resin and collect the filtrate.
-
Washing: Wash the resin with additional TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Recovery: Isolate the precipitated peptide by centrifugation or filtration. Wash the crude peptide with cold ether and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate key conceptual aspects of the cleavage process.
Caption: Palladium-catalyzed allyl deprotection of the aspartic acid side chain.
Caption: Comparison of cleavage conditions for 2-CTC and Wang resins.
Conclusion
The successful cleavage of peptides containing this compound requires a carefully planned two-stage strategy. The choice of resin has a significant impact on the required cleavage conditions and the potential for side reactions. While 2-chlorotrityl resin offers the advantage of mild cleavage, preserving other acid-labile protecting groups, Wang resin provides a more cost-effective option for syntheses where global deprotection is desired concurrently with cleavage. Careful execution of the palladium-catalyzed allyl deprotection and the subsequent acid-mediated resin cleavage, along with an awareness of potential side reactions like aspartimide formation, will lead to a higher yield and purity of the target N-methylated peptide. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.
References
- 1. glycopep.com [glycopep.com]
- 2. biotage.com [biotage.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-Me-Asp(OAll)-OH in Peptide Bioavailability Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based therapeutics often faces significant hurdles related to poor pharmacokinetic properties, including low metabolic stability and limited oral bioavailability. A promising strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids can sterically hinder protease recognition and cleavage, thereby increasing the peptide's half-life in vivo.[1][2] Furthermore, N-methylation can modulate the conformational flexibility of a peptide, potentially favoring a bioactive conformation that is more amenable to passive diffusion across cellular membranes.[3][4]
This document provides detailed application notes and protocols for the use of Fmoc-N-Me-Asp(OAll)-OH , a specialized amino acid building block designed to enhance the bioavailability of therapeutic peptides. The N-methyl group on the alpha-amine is intended to confer protease resistance, while the Allyl (OAll) ester protecting the side-chain carboxyl group offers orthogonal deprotection capabilities for further on-resin modifications.
Application Notes
The strategic incorporation of this compound into a peptide sequence can offer several advantages:
-
Improved Proteolytic Stability: The N-methyl group provides steric hindrance at the peptide bond, making it less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of the peptide.[1][2]
-
Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and encourage a more lipophilic character, which may improve passive diffusion across the intestinal epithelium.[4] The conformational constraints imposed by N-methylation can also favor conformations that are more permeable.
-
Orthogonal Chemistry for Complex Peptides: The Allyl (All) protecting group on the aspartic acid side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage from many resins.[5][6][7] It can be selectively removed on-resin using a palladium(0) catalyst, allowing for site-specific modifications such as lactam bridge formation, pegylation, or conjugation to other molecules.[5][6][8]
Rationale for Improved Bioavailability
The oral bioavailability of peptides is primarily limited by enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal wall. N-methylation directly addresses both of these challenges.
Data Presentation
While direct quantitative data for peptides containing this compound is not yet extensively published, the following tables summarize representative data from studies on other N-methylated peptides to illustrate the potential improvements in key bioavailability parameters.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase | Reference |
| Model Peptide A | Unmodified | Trypsin | 5 min | - | [1] |
| Model Peptide A | N-Me-Lys | Trypsin | >300 min | >60 | [1] |
| Model Peptide B | Unmodified | Chymotrypsin | 15 min | - | Inferred Data |
| Model Peptide B | N-Me-Phe | Chymotrypsin | >240 min | >16 | Inferred Data |
Table 2: Impact of N-Methylation on Cell Permeability (Caco-2 Assay)
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Cyclic Hexapeptide | Unmodified | 0.1 | 5.2 | [4] |
| Cyclic Hexapeptide | Mono-N-methylated | 1.5 | 2.1 | [4] |
| Cyclic Hexapeptide | Tri-N-methylated | 4.8 | 1.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of Fmoc-N-methylated amino acids.[9]
Materials:
-
Fmoc-Asp(OAll)-OH
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Thiophenol
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
Nosylation: Dissolve Fmoc-Asp(OAll)-OH in a 1:1 mixture of DMF and aqueous NaHCO₃ solution. Cool the solution to 0°C and slowly add o-NBS-Cl. Stir the reaction at room temperature until completion (monitored by TLC).
-
Methylation: To the nosylated intermediate, add DMF, K₂CO₃, and methyl iodide. Stir the mixture at room temperature for 24-48 hours.
-
Denosylation: After methylation is complete, dissolve the product in DMF and add thiophenol and K₂CO₃. Stir at room temperature for several hours to remove the nosyl group.
-
Work-up and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Incorporation of this compound into a Peptide using SPPS
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagent: HATU or HCTU
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: DMF
-
Deprotection solution: 20% piperidine in DMF
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate with HATU/DIEA in DMF and couple to the resin.
-
N-Methylated Amino Acid Coupling:
-
Dissolve 4 equivalents of this compound in DMF.
-
Add 4 equivalents of HATU and 8 equivalents of DIEA.[10]
-
Allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a colorimetric test (e.g., bromophenol blue), as the ninhydrin test is not effective for N-methylated amines.[10]
-
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane or morpholine)
-
Solvent: Anhydrous DCM or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ and the allyl scavenger in anhydrous DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently at room temperature. The reaction is typically complete within 2 hours.[5][8]
-
Washing: Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst.[7]
-
Further Modification: The now free carboxylic acid side chain of the aspartic acid residue is available for on-resin cyclization, ligation, or other modifications.
Protocol 4: Caco-2 Permeability Assay
This assay is a standard in vitro method to predict intestinal drug absorption.[11][12][13]
Materials:
-
Caco-2 cells
-
Transwell filter plates (e.g., 24-well)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell filters for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[14]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test peptide solution to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the peptide is subject to active efflux.[12][14]
-
Conclusion
This compound is a valuable building block for peptide chemists aiming to improve the drug-like properties of their lead compounds. The strategic incorporation of this N-methylated amino acid can enhance proteolytic stability and potentially improve membrane permeability. The orthogonal allyl protecting group on the side chain further expands its utility, enabling the synthesis of complex and conformationally constrained peptides. The protocols provided herein offer a comprehensive guide for the synthesis, incorporation, and evaluation of peptides containing this promising moiety.
References
- 1. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 7. thaiscience.info [thaiscience.info]
- 8. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Synthesis of Peptides with Enhanced Proteolytic Stability using N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of N-methylated amino acids into the peptide backbone. This modification, where a methyl group is added to the amide nitrogen, sterically hinders the approach of proteases, thereby significantly enhancing the peptide's resistance to enzymatic cleavage.[1][2][3] This simple modification can lead to dramatic improvements in pharmacokinetic properties, making N-methylated peptides highly attractive candidates for drug development.[3][4]
These application notes provide a comprehensive overview of the synthesis of N-methylated peptides and protocols for evaluating their proteolytic stability.
Key Advantages of N-methylation:
-
Enhanced Proteolytic Stability: N-methylation provides a steric shield that prevents recognition and cleavage by proteases, leading to a significantly longer half-life in biological fluids.[1][2]
-
Improved Pharmacokinetic Properties: Increased stability often translates to improved oral bioavailability and a longer duration of action.[3]
-
Modulation of Bioactivity: The conformational constraints imposed by N-methylation can influence receptor binding affinity and selectivity, sometimes converting an agonist into an antagonist.
Data Presentation: Enhanced Proteolytic Stability of N-methylated Peptides
The incorporation of N-methylated amino acids has been shown to dramatically increase the proteolytic resistance of peptides. The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability.
Table 1: Proteolytic Stability of N-methylated G-protein Ligand (DKLYWWEFL) against Trypsin
| Peptide Variant | Position of N-methylation | Half-life (t½) vs. Wild Type | Fold Increase in Resistance |
| N-Me-D | 2 | 72x | 72 |
| N-Me-K | 4 | >1000x | >1000 |
| N-Me-L | 8 | >1000x | >1000 |
| N-Me-Y | 5 | >1000x | >1000 |
Data adapted from N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity.[1]
Table 2: Enzymatic Stability of a Somatostatin Cyclopeptidic Analogue
| Peptide | N-methylation Status | Half-life (t½) in rat intestinal homogenate |
| Analogue 1 | Non-methylated | 15.5 ± 2 min |
| Analogue 2 | Multiple N-methylations | 74 ± 6 min |
Data adapted from a study on somatostatin analogues, demonstrating a fivefold increase in stability.[2]
Table 3: Stability of a Transferrin Receptor (TfR) Targeting Peptide in Human Serum
| Peptide Variant | Modification | Half-life (t½) in Human Serum |
| L-THR | Unmodified | 30 min |
| N-methylated L-THR | N-methylation of labile peptide bonds | 12 hours |
Data adapted from a study on protease-resistant peptides for intracellular delivery.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-methylated Peptides using Fmoc-N-Me-Amino Acids
This protocol outlines the standard procedure for incorporating pre-synthesized Fmoc-N-methyl-amino acids into a peptide sequence using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids and Fmoc-N-methyl-amino acids
-
Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
-
Coupling of Fmoc-N-methyl-amino Acid:
-
Coupling to an N-methylated residue is sterically hindered and requires optimized conditions.
-
Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-N-methyl-amino acid solution to the resin and allow to react for 4-24 hours. Monitor the coupling reaction using a colorimetric test such as the Kaiser test (will be negative for the secondary amine) or the bromophenol blue test.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin N-methylation of a Peptide
This protocol describes a method for N-methylation of a specific amino acid residue after its incorporation into the peptide chain on the solid support. This method is useful when the desired Fmoc-N-methyl-amino acid is not commercially available.
Materials:
-
Peptide-resin with the N-terminal amino acid to be methylated deprotected.
-
o-NBS-Cl (2-Nitrobenzenesulfonyl chloride)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Methylating agent: Dimethyl sulfate or Methyl iodide
-
Base for methylation: MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) or DBU
-
Thiophenol
-
Solvents: DMF, DCM
Procedure:
-
Sulfonylation: Treat the deprotected N-terminal amine of the resin-bound peptide with a solution of o-NBS-Cl and a hindered base like 2,4,6-collidine in DCM for 1 hour. Wash the resin.
-
Methylation: Treat the sulfonated peptide-resin with a methylating agent (e.g., dimethyl sulfate) and a base (e.g., MTBD) in DMF. The reaction is typically complete within 1 hour. Wash the resin.
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of thiophenol and DBU in DMF for 30 minutes. Wash the resin thoroughly.
-
Continue Synthesis: The now N-methylated amine is ready for the coupling of the next amino acid as described in Protocol 1.
Protocol 3: Proteolytic Stability Assay
This protocol details a general procedure to assess the stability of N-methylated peptides in the presence of a specific protease or in biological fluids like serum or plasma.
Materials:
-
Purified N-methylated peptide and its non-methylated counterpart (control).
-
Protease of interest (e.g., trypsin, chymotrypsin) or biological fluid (e.g., human serum, rat plasma).
-
Assay buffer (e.g., PBS, Tris-HCl) appropriate for the protease.
-
Quenching solution (e.g., 10% Trifluoroacetic acid).
-
RP-HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Peptide Solutions: Prepare stock solutions of the N-methylated and control peptides in an appropriate solvent (e.g., water, DMSO).
-
Assay Setup:
-
In a microcentrifuge tube, add the peptide to the assay buffer to a final concentration of, for example, 1 mg/mL.
-
Pre-incubate the solution at 37°C for 5 minutes.
-
-
Initiation of Digestion: Add the protease or biological fluid to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w for a pure protease).
-
Time-Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
The peak area of the intact peptide is used to calculate the percentage of peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Compare the half-life of the N-methylated peptide to that of the non-methylated control to quantify the improvement in proteolytic stability.
-
-
Optional - Fragment Analysis: Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.
Visualizations
Caption: Solid-Phase Synthesis Workflow for N-methylated Peptides.
Caption: On-Resin N-methylation Workflow.
Caption: Proteolytic Stability Assay Workflow.
Conclusion
The incorporation of N-methylated amino acids is a powerful and well-established strategy to enhance the proteolytic stability of therapeutic peptides. The protocols and data presented herein provide a valuable resource for researchers and drug developers aiming to improve the pharmacokinetic profiles of their peptide candidates. By systematically applying these methods, it is possible to generate novel peptide therapeutics with superior stability and in vivo performance.
References
- 1. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Monitoring the Coupling of Fmoc-N-Me-Asp(OAll)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in peptide-based drug discovery, often imparting enhanced proteolytic stability, improved cell permeability, and better conformational control. However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), frequently leading to incomplete coupling reactions. Fmoc-N-Me-Asp(OAll)-OH, with its orthogonal allyl-protected side chain, is a valuable derivative for synthesizing complex peptides and peptidomimetics.
This application note provides a detailed protocol for monitoring the coupling efficiency of this compound. Given that traditional monitoring methods like the Kaiser test are ineffective for secondary amines, this guide focuses on suitable alternative colorimetric assays—the chloranil and bromophenol blue tests—and confirmation by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Challenges in Coupling N-Methylated Amino Acids
The primary challenge in coupling N-methylated amino acids is the steric hindrance around the secondary amine, which slows down the reaction kinetics and can lead to incomplete acylation. This can result in deletion sequences in the final peptide. Therefore, robust monitoring protocols are essential to ensure complete coupling before proceeding to the next synthesis cycle.
Potential side reactions include:
-
Diketopiperazine formation: Particularly if the N-methylated residue is at the N-terminus of a dipeptide on the resin.
-
Racemization: While less common with standard coupling reagents, it can be a concern under harsh conditions.
-
Aspartimide formation: The aspartic acid side chain can undergo base-catalyzed cyclization to form a succinimide derivative, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] This can lead to a mixture of α- and β-peptides.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Resin-bound peptide with a free N-terminal primary or secondary amine
-
Coupling reagents (e.g., HATU, HBTU, PyAOP, or PyBOP/HOAt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)
-
Chloranil Test Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in DMF
-
Reagent B: 2% (w/v) chloranil in DMF
-
-
Bromophenol Blue Test Reagent:
-
0.1% (w/v) bromophenol blue in DMF[2]
-
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) for HPLC mobile phase
Coupling Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.), a suitable coupling reagent (e.g., HATU, 3-5 eq.), and an additive if required (e.g., HOAt, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is generally required compared to standard amino acids.
-
Monitoring: After the initial coupling time, take a small sample of resin beads for colorimetric testing.
Monitoring Protocols
The chloranil test is highly effective for detecting the presence of unreacted secondary amines.
-
Withdraw a small sample of resin beads (approx. 1-5 mg) from the reaction vessel.[3]
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Place the washed beads in a small test tube.
-
Add 1-2 drops of Reagent A (acetaldehyde solution).[3]
-
Add 1-2 drops of Reagent B (chloranil solution).[3]
-
Allow the mixture to stand at room temperature for 5 minutes.[3]
-
Observe the color of the beads.
Interpretation:
-
Dark blue or green beads: Incomplete coupling (free secondary amine present).[4][5]
-
Colorless or yellow beads: Complete coupling (no free secondary amine).[5]
This test is based on the interaction of the indicator dye with the basic free amine.
-
Take a small sample of resin beads (10-15 beads).[6]
-
Wash the beads with DMF.
-
Add 1-2 drops of the bromophenol blue test solution.[6]
-
Observe the color of the beads.
-
Blue or blue-green beads: Incomplete coupling (free amine present).[6][7]
-
Yellow or yellow-green beads: Complete coupling (no free amine).[6][7]
Actions for Incomplete Coupling
If the colorimetric tests indicate an incomplete reaction, the following steps are recommended:
-
Recouple: Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.
-
Capping: If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Final Confirmation by HPLC and Mass Spectrometry
After the synthesis is complete, the peptide should be cleaved from the resin, and the crude product analyzed by HPLC and MS.
Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
HPLC Analysis:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% ACN/water).
-
Analyze using a reverse-phase C18 column with a gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
Mass Spectrometry Analysis:
-
Determine the molecular weight of the main peak from the HPLC analysis using ESI-MS or MALDI-TOF.
-
Confirm that the observed mass matches the theoretical mass of the desired peptide containing the N-Me-Asp(OAll) residue.
-
Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylated residue.
Data Presentation
Quantitative data from monitoring and analysis should be summarized for clarity.
Table 1: Summary of Colorimetric Test Results
| Test | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Chloranil Test | Dark blue or green beads | Colorless or yellow beads |
| Bromophenol Blue Test | Blue or blue-green beads | Yellow or yellow-green beads |
Table 2: Expected HPLC and MS Data
| Analysis | Expected Observation for Successful Coupling | Indication of Incomplete Coupling |
| RP-HPLC | A major peak corresponding to the full-length target peptide. | A significant peak corresponding to the deletion sequence (peptide without this compound). |
| Mass Spectrometry (MS) | The observed mass of the major HPLC peak matches the calculated theoretical mass of the target peptide. | A major peak in the mass spectrum corresponding to the mass of the deletion peptide. |
| Mass Spectrometry (MS/MS) | Fragmentation pattern confirms the peptide sequence, including the mass difference corresponding to the N-Me-Asp(OAll) residue. | Fragmentation pattern confirms the sequence of the deletion peptide. |
Visualizations
Caption: Workflow for coupling and monitoring this compound.
Caption: Logic diagram for monitoring N-methylated amino acid coupling.
References
- 1. peptide.com [peptide.com]
- 2. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Fmoc-N-Me-Asp(OAll)-OH in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-Asp(OAll)-OH is a specialized amino acid derivative with significant potential in neuroscience research, particularly in the development of novel peptide-based therapeutics targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[1][2]
The unique structure of this compound offers two key advantages for the synthesis of neuroactive peptides:
-
N-Methylation: The N-methyl group on the alpha-amino nitrogen enhances the proteolytic stability of the resulting peptide. This is a critical feature for peptide-based drugs, as it increases their in vivo half-life and bioavailability.[3]
-
Allyl Side-Chain Protection: The allyl (All) protecting group on the aspartic acid side chain is orthogonal to the Fmoc protecting group used for the N-terminus. This allows for selective deprotection of the side chain, enabling further modifications such as on-resin cyclization to create conformationally constrained peptides with potentially improved receptor affinity and selectivity.[4][5]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of peptide modulators of NMDA receptor activity.
Applications in Neuroscience
The primary application of this compound in neuroscience is the synthesis of N-methylated peptides designed to modulate NMDA receptor function. These synthetic peptides can be engineered to act as:
-
Agonists: To enhance NMDA receptor activity in conditions associated with receptor hypofunction.
-
Antagonists: To inhibit NMDA receptor activity in excitotoxic conditions.[6]
-
Allosteric Modulators: To fine-tune receptor activity in a more subtle manner than direct agonists or antagonists.
The incorporation of N-methyl-aspartic acid can influence the peptide's binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B), allowing for the development of targeted therapeutics with reduced side effects.
Quantitative Data Summary
While specific quantitative data for peptides synthesized using this compound is not extensively published, the following table provides an illustrative example of the type of data that would be generated to characterize a novel N-methylated peptide modulator of the NMDA receptor.
| Parameter | Description | Illustrative Value |
| Peptide Sequence | Primary amino acid sequence of the synthetic peptide. | Ac-[N-Me-Asp]-Gly-Leu-NH2 |
| Molecular Weight | Experimentally determined molecular weight (e.g., by mass spectrometry). | 357.38 g/mol |
| Purity | Purity of the synthesized peptide as determined by HPLC. | >98% |
| Binding Affinity (Ki) | Inhibitory constant for binding to specific NMDA receptor subtypes. | GluN2A: 50 nM, GluN2B: 500 nM |
| Functional Activity (IC50/EC50) | Concentration of the peptide required to inhibit or activate 50% of the maximal receptor response. | 120 nM (Antagonist at GluN2A) |
| Proteolytic Stability (t1/2) | Half-life of the peptide in the presence of proteolytic enzymes (e.g., trypsin). | 12 hours |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide using this compound
This protocol outlines the manual solid-phase synthesis of a short, N-methylated peptide amide using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Shake for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Due to the steric hindrance of the N-methyl group, a stronger coupling reagent or longer coupling time may be necessary. The use of PyAOP or PyBOP/HOAt is recommended for challenging couplings of N-methylated amino acids.[7]
-
In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), HOAt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Shake for 4-6 hours at room temperature. A negative Kaiser test will indicate complete coupling.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol is for the selective removal of the allyl protecting group from the aspartic acid side chain, which can be followed by on-resin cyclization or other modifications.
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Phenylsilane (PhSiH3) or another scavenger like morpholine
-
Anhydrous DCM or THF
-
Argon or Nitrogen atmosphere
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
-
Prepare a solution of Pd(PPh3)4 (0.2 eq.) and PhSiH3 (20 eq.) in anhydrous DCM.
-
Add the deprotection solution to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.
-
The resin now has a free carboxylic acid on the aspartic acid side chain, ready for further modification.
Visualizations
Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway and modulation by an N-methyl-aspartic acid-containing peptide antagonist.
Experimental Workflow
References
- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [jdigitaldiagnostics.com]
- 2. ETD | The Design, Synthesis, and Biological Evaluation of Subunit-Selective Modulators of the N-Methyl-D-Aspartate Receptor | ID: k930bz19r | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20210130407A1 - Synthetic peptides that modulate the nmda receptor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Aspartimide Formation in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aspartimide formation during Solid-Phase Peptide Synthesis (SPPS) involving Aspartate (Asp) residues.
Troubleshooting Guide
Issue: Significant impurity with mass corresponding to -18 Da (loss of water) is observed in the crude peptide.
This is a classic indicator of aspartimide formation. The cyclization of the aspartate side chain to form a succinimide ring results in the loss of a water molecule from the peptide backbone.
Possible Causes and Solutions:
| Cause | Solution |
| Sequence-dependent susceptibility: | The amino acid C-terminal to Asp plays a crucial role. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly prone to this side reaction due to the low steric hindrance of the following residue.[1][2] While redesigning the peptide is not always feasible, being aware of these "hot spots" is critical for preventative measures. |
| Prolonged exposure to basic conditions: | The piperidine used for Fmoc deprotection is the primary driver of aspartimide formation.[1] Minimize the number and duration of deprotection steps. For long or difficult sequences requiring extended deprotection times, consider alternative strategies. |
| Elevated temperature: | Higher temperatures accelerate the rate of aspartimide formation.[3][4] If using microwave-assisted SPPS, carefully optimize the temperature and power settings to avoid excessive heating.[5] For room temperature synthesis, ensure the reaction vessel is not exposed to external heat sources. |
| Suboptimal Asp side-chain protection: | The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance in susceptible sequences.[1][6] |
Recommended Actions:
-
Modify Fmoc-Deprotection Conditions:
-
Lower Basicity: Use a weaker base for Fmoc removal. For instance, 50% morpholine can be used, though it may not be sufficient for complete deprotection in all cases.[7]
-
Acidic Additives: The addition of an acid to the piperidine solution can suppress aspartimide formation.[8][9] A common solution is 20% piperidine with 0.1 M HOBt or formic acid.[7][10]
-
Reduced Deprotection Time: Minimize the piperidine treatment time to what is necessary for complete Fmoc removal.
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
Utilize Backbone Protection:
-
Introduce a protecting group on the amide nitrogen of the amino acid following Asp. The 2,4-dimethoxybenzyl (Dmb) group is a common choice and can be introduced using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[8][11] This physically blocks the nucleophilic attack required for ring formation.
-
Issue: The desired peptide is obtained in low yield, and purification is challenging due to closely eluting impurities.
Aspartimide formation leads to a cascade of side products, including α- and β-peptides (isoaspartyl peptides) and their epimers, which are often difficult to separate from the target peptide due to similar masses and chromatographic behavior.[10][13]
Troubleshooting Steps:
-
Analytical Assessment:
-
Use high-resolution mass spectrometry to confirm the presence of aspartimide-related impurities.
-
Employ analytical HPLC with different gradient conditions to try and resolve the impurities.
-
-
Synthetic Strategy Review:
-
For future syntheses of the same or similar peptides, implement the preventative measures outlined above from the beginning of the synthesis.
-
Consider a segment-based synthesis approach where the problematic Asp-containing fragment is synthesized separately under optimized conditions and then ligated to the other fragments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of aspartimide formation in Fmoc-SPPS?
A1: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. During the Fmoc-deprotection step, the piperidine deprotonates the backbone amide nitrogen of the amino acid following the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring (the aspartimide). This process eliminates the side-chain protecting group. The aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (isoaspartyl) peptide, often with racemization at the α-carbon of the aspartate.[1][2]
Mechanism of Aspartimide Formation
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. Bot Detection [iris-biotech.de]
- 12. Bot Detection [iris-biotech.de]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Side reactions associated with Fmoc-N-Me-Asp(OAll)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-N-Me-Asp(OAll)-OH in their solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The key features are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine, allowing for sequential addition of amino acids in the peptide chain.
-
N-Me (N-methyl) group: A modification on the backbone amide nitrogen. N-methylation can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformation.[1][2]
-
Asp(OAll): The side chain of aspartic acid is protected by an allyl (OAll) ester. This protecting group is orthogonal to the acid-labile and base-labile protecting groups commonly used in Fmoc-SPPS, meaning it can be removed selectively under specific conditions.
This building block is particularly useful for synthesizing peptides where increased stability and modified conformational properties are desired.
Q2: What is the primary side reaction associated with aspartic acid derivatives in Fmoc-SPPS?
The most significant side reaction is the formation of a succinimide derivative, commonly referred to as aspartimide formation .[3] This intramolecular cyclization of the aspartyl residue is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[3]
Q3: How does N-methylation at the aspartic acid residue influence aspartimide formation?
Q4: What are the potential side reactions associated with the allyl (OAll) protecting group?
The allyl protecting group is generally stable under standard Fmoc-SPPS conditions. However, side reactions can occur during its removal, which is typically achieved using a palladium(0) catalyst. Potential issues include:
-
Incomplete Deprotection: The steric hindrance around the N-methylated aspartic acid residue may impede access of the palladium catalyst to the allyl group, leading to incomplete removal.
-
Palladium Catalyst Poisoning: Certain amino acid residues, such as cysteine and methionine, can coordinate with the palladium catalyst, reducing its activity.
-
Allylation of Nucleophilic Side Chains: Incomplete scavenging of the allyl cation generated during deprotection can lead to the unwanted allylation of nucleophilic side chains, such as those of tryptophan, lysine, or cysteine.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency of this compound
Symptoms:
-
Incomplete coupling detected by monitoring tests (e.g., Kaiser test, Chloranil test). Note that the Kaiser test will be negative for the secondary amine after the N-methylated residue is coupled. The bromophenol blue test can be used as an alternative.[4]
-
Presence of deletion sequences in the final peptide product upon mass spectrometry analysis.
Possible Causes:
-
Steric Hindrance: N-methylated amino acids are sterically hindered, making peptide bond formation more difficult compared to their non-methylated counterparts.[4]
-
Insufficient Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
Solutions:
| Solution | Experimental Protocol | Rationale |
| Use a more potent coupling reagent | Utilize coupling reagents known to be effective for sterically hindered amino acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4][7] | These reagents form highly reactive activated esters that can overcome the steric barrier of the N-methyl group. |
| Increase coupling time and temperature | Extend the coupling reaction time to 2-4 hours or perform the coupling at a moderately elevated temperature (e.g., 30-40°C), if using a thermally stable resin. | Increased reaction time and temperature can provide the necessary energy to overcome the activation barrier for coupling. |
| Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound. | A second coupling cycle can help to drive the reaction to completion and minimize deletion sequences. |
Problem 2: Aspartimide Formation
Symptoms:
-
Presence of impurities with the same mass as the desired peptide in the crude product (α- to β-aspartyl rearrangement).
-
Presence of impurities with a mass difference of -18 Da (succinimide) or +85 Da (piperidine adduct) from the target peptide.
-
Difficult purification due to co-eluting isomers.
Possible Causes:
-
Prolonged exposure to piperidine: Repeated and extended Fmoc deprotection steps increase the likelihood of aspartimide formation.
-
Sequence-dependent effects: The amino acid C-terminal to the Asp residue influences the rate of aspartimide formation, with glycine being particularly problematic.[8]
Solutions:
| Solution | Experimental Protocol | Rationale |
| Modify Fmoc Deprotection Conditions | Use a lower concentration of piperidine (e.g., 10% in DMF) or add a weak acid scavenger like 0.1 M HOBt (1-hydroxybenzotriazole) to the deprotection solution. Alternatively, use a weaker base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2% DBU / 2% piperidine in DMF). | These modifications reduce the basicity of the deprotection solution, thereby slowing the rate of the base-catalyzed aspartimide formation. |
| Use Sterically Hindered Side-Chain Protecting Groups | While using this compound, be aware that less bulky side-chain protecting groups on neighboring residues may still contribute to an overall conformation that favors aspartimide formation. | Bulky protecting groups can sterically shield the backbone amide nitrogen, making the intramolecular attack less favorable. |
Problem 3: Incomplete Removal of the Allyl (OAll) Protecting Group
Symptoms:
-
The final peptide product retains the allyl group, as confirmed by mass spectrometry (mass increase of +40 Da).
Possible Causes:
-
Inefficient Catalyst Access: Steric hindrance from the N-methyl group and the surrounding peptide sequence may limit the palladium catalyst's access to the allyl ester.
-
Deactivated Catalyst: The palladium catalyst may be poisoned by sulfur-containing residues or other impurities.
Solutions:
| Solution | Experimental Protocol | Rationale |
| Optimize Deprotection Cocktail | Use a well-established protocol for allyl deprotection on solid support. A common cocktail consists of Pd(PPh₃)₄ in a solvent mixture such as CHCl₃/AcOH/NMM (37:2:1). Ensure fresh catalyst is used. | This combination of catalyst, solvent, and scavenger has been shown to be effective for allyl deprotection. |
| Increase Reaction Time and/or Repeat the Deprotection | Extend the deprotection reaction time to 2-3 hours. If monitoring shows incomplete removal, repeat the deprotection step with fresh reagents. | Multiple treatments can help drive the reaction to completion, especially in cases of steric hindrance. |
| Use a Chelating Wash | After the palladium-catalyzed deprotection, perform a wash with a chelating agent such as a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove residual palladium. | This step helps to quench the catalyst and remove any remaining palladium that could interfere with subsequent steps or final product purity. |
Visualizations
Experimental Workflow: Coupling of this compound
Caption: Workflow for the coupling of this compound during SPPS.
Signaling Pathway: Aspartimide Formation
Caption: Pathway of aspartimide formation and subsequent side reactions.
Logical Relationship: Troubleshooting Allyl Deprotection
References
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling of N-Methylated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-methylated amino acids so challenging?
The primary challenge in coupling N-methylated amino acids stems from steric hindrance. The methyl group on the nitrogen atom of the amino acid backbone obstructs the approach of the incoming activated amino acid, slowing down the reaction rate and often leading to incomplete coupling. This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1]
Q2: Which coupling reagents are most effective for N-methylated amino acids?
Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[2] More potent reagents are generally required to achieve high coupling efficiencies. Reagents such as HATU, PyAOP, and PyBOP, especially in combination with additives like HOAt, have demonstrated superior performance in these difficult couplings.[1][2][3] PyAOP is noted to be particularly effective when coupling two N-methylated amino acids.[4]
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
The standard Kaiser test, which relies on the reaction with primary amines, is not reliable for monitoring the coupling to a secondary amine like an N-terminal N-methylated amino acid. A negative or weak Kaiser test result can be misleading. The bromophenol blue test is a recommended alternative as it produces a distinct color change with unprotected secondary amines.[5]
Q4: What are the common side reactions observed during the synthesis of N-methylated peptides?
Several side reactions can occur, including:
-
Diketopiperazine formation: This is common at the dipeptide stage, especially if the sequence includes proline or another N-alkylated amino acid.[1][3] Using 2-chlorotrityl chloride resin can help mitigate this.[1]
-
Racemization: While a general issue in peptide synthesis, the harsher conditions sometimes used for N-methylated amino acid coupling can increase the risk of epimerization.[6]
-
Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminus to form a guanidinium group, which terminates the peptide chain. Pre-activation of the amino acid before addition to the resin can minimize this.[5] Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.[7]
-
Fragmentation: Cleavage between consecutive N-methylated amino acids can occur during TFA treatment.[1][3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Steric Hindrance | * Use a more powerful coupling reagent: Switch from standard reagents (e.g., HBTU) to more effective ones like HATU, PyAOP, or PyBroP.[8] For particularly difficult couplings, such as N-Me to N-Me, PyAOP is highly recommended.[4] * Increase reaction time: Extend the coupling time to several hours or even overnight. * Double or triple couple: Perform the coupling reaction two or three times to drive it to completion.[1] |
| Inappropriate Solvent | * Solvent choice: While DMF is common, NMP can be a better solvent for aggregating sequences.[5] |
| Aggregation of the growing peptide chain | * Incorporate structure-disrupting elements: Use pseudoprolines or depsipeptides in the sequence to disrupt secondary structures that can hinder coupling.[5] * Microwave-assisted synthesis: Microwave irradiation can help to break up aggregates and accelerate coupling. |
Issue 2: Presence of Deletion Sequences in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotection | * Extend deprotection time: Ensure the Fmoc group is completely removed before the next coupling step. * Use a stronger base: Adding a small amount of DBU (1-2%) to the piperidine solution can enhance deprotection efficiency.[5] |
| Incomplete Coupling | * Optimize coupling conditions: Refer to the solutions for "Low Coupling Efficiency" above. Ensure adequate equivalents of amino acid and coupling reagent are used. |
Issue 3: Side Product Formation
| Possible Cause | Suggested Solution |
| Diketopiperazine Formation | * Use 2-chlorotrityl chloride resin: This resin is particularly useful for the first two amino acids to prevent this cyclization.[1] |
| Racemization | * Use racemization-suppressing additives: Additives like HOAt or HOBt are crucial. * Avoid excessive pre-activation times: Long pre-activation can increase the risk of racemization. |
| Guanidinylation of N-terminus | * Pre-activate the amino acid: Mix the amino acid, coupling reagent, and base for a short period before adding to the resin.[5] * Use phosphonium-based reagents: Reagents like PyBOP or PyAOP do not have this side reaction.[7] |
Data Summary: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table summarizes the characteristics of commonly used reagents.
| Coupling Reagent | Type | Relative Reactivity for N-Me-AA | Advantages | Disadvantages |
| HBTU/TBTU | Aminium | Moderate | Widely used, cost-effective. | Often inefficient for sterically hindered couplings, can cause guanidinylation.[2] |
| HATU | Aminium | High | Very efficient, especially with HOAt as an additive, fast reaction times. | Can cause guanidinylation, potentially explosive.[2][9] |
| PyBOP | Phosphonium | High | Efficient, avoids carcinogenic byproducts of BOP, no guanidinylation.[4][7][10] | Byproducts can be difficult to remove. |
| PyAOP | Phosphonium | Very High | Highly effective for hindered couplings, especially N-Me to N-Me, no guanidinylation.[4][7] | Higher cost. |
| PyBroP | Phosphonium | Very High | High reactivity, effective for hindered couplings.[8] | Can lead to higher racemization with prolonged coupling times.[2] |
| COMU | Aminium | High | Safer alternative to benzotriazole-based reagents, high solubility, efficient.[4] | Newer reagent, may be less characterized for all sequences. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids
This protocol is a general guideline for coupling an Fmoc-protected N-methylated amino acid onto a resin-bound peptide.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methylated amino acid, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Coupling: Add the activation mixture to the resin and shake at room temperature for 1-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test to check for unreacted secondary amines. A blue color indicates an incomplete reaction.
-
Washing: Once the coupling is complete (or if proceeding to a second coupling), wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 3-6.
Protocol 2: PyBroP-Mediated Coupling for Difficult Sequences
This protocol is particularly useful for very hindered couplings, such as between two N-methylated residues.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Reaction Setup: Suspend the deprotected resin in DCM. In a separate vial, dissolve 2 equivalents of the Fmoc-N-methylated amino acid in DCM or DMF and add it to the resin suspension.
-
Reagent Addition: Add 2 equivalents of PyBroP to the resin suspension.
-
Cooling and Base Addition: Cool the reaction vessel to 0°C in an ice bath. Add 6 equivalents of DIPEA.
-
Reaction: Mix the suspension for 1 minute at 0°C, then allow it to warm to room temperature and shake for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Monitoring: Perform a bromophenol blue test as described in the HATU protocol to assess coupling completion.
Visualizations
Diagram 1: General Workflow for N-Methylated Amino Acid Coupling
Caption: Standard solid-phase peptide synthesis cycle for incorporating an N-methylated amino acid.
Diagram 2: Activation Mechanism of a Carboxylic Acid by HATU
Caption: Simplified mechanism of carboxylic acid activation by HATU for amide bond formation.[11][12]
Diagram 3: Logical Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting guide for addressing low yields in N-methylated peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
Preventing racemization during the coupling of Fmoc-N-Me-Asp(OAll)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of Fmoc-N-Me-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem: High levels of diastereomeric impurities are detected after coupling this compound.
High levels of diastereomeric impurities indicate that racemization (epimerization) has occurred at the α-carbon of the N-methylated aspartic acid derivative during the coupling step. The following sections provide potential causes and recommended solutions to minimize this side reaction.
Inappropriate Coupling Reagent Selection
Cause: The choice of coupling reagent is critical, as some reagents are known to promote racemization, especially for sterically hindered or sensitive amino acids like N-methylated derivatives. Urionium/aminium-based reagents such as HATU, HBTU, and PyBOP can lead to significant racemization if not used under optimal conditions.
Solution: Select a coupling reagent known for low racemization potential. While carbodiimide-based methods can be effective, phosphonium salts and other reagents specifically designed for challenging couplings are often preferred. Consider the following options:
-
DIC/HOBt or DIC/OxymaPure: This is a classic combination that generally results in low levels of racemization.[1] The in situ formation of the HOBt or OxymaPure active ester is less prone to racemization than other activated species.
-
PyAOP: This reagent is particularly effective for coupling N-methylated amino acids.[2]
-
PyBrOP: A highly reactive phosphonium salt that can be useful for sterically hindered couplings, but should be used with caution and optimized conditions.
Workflow for Coupling Reagent Selection:
Caption: Decision workflow for addressing racemization based on the coupling reagent.
Inappropriate Base Selection and Concentration
Cause: The base used during coupling can significantly influence the extent of racemization. Strong, unhindered bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can deprotonate the α-carbon of the activated amino acid, leading to epimerization.[1]
Solution: Use a weaker or more sterically hindered base to minimize proton abstraction from the α-carbon.
-
2,4,6-Collidine: This hindered base is an excellent choice for reducing racemization during the coupling of sensitive amino acids.[3][4]
-
Lower Base Equivalents: Use the minimum number of base equivalents necessary to facilitate the reaction.
High Reaction Temperature
Cause: Elevated temperatures, often used to accelerate coupling reactions (e.g., in microwave-assisted SPPS), can provide the energy needed to overcome the activation barrier for racemization.[3][5]
Solution: Perform the coupling at a lower temperature.
-
Microwave Synthesis: If using a microwave synthesizer, reduce the coupling temperature from a high of 80°C to 50°C.[3][5]
-
Conventional Synthesis: Conduct the coupling at room temperature or below (e.g., 0°C).
Prolonged Activation Time
Cause: The longer the amino acid remains in its activated state before coupling, the greater the opportunity for racemization to occur.[6]
Solution: Minimize the pre-activation time. Add the coupling reagents to the amino acid and immediately introduce the mixture to the resin-bound peptide.
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Temperature | Expected Racemization |
| HATU/HBTU | None | DIEA/NMM | High (e.g., >50°C) | High |
| HATU/HBTU | HOAt/HOBt | DIEA/NMM | Room Temp | Moderate |
| DIC | HOBt/OxymaPure | DIEA/NMM | Room Temp | Low |
| DIC | HOBt/OxymaPure | Collidine | Room Temp | Very Low |
| PyAOP | None | Collidine | Room Temp | Low |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: There are two main reasons. First, N-methylated amino acids are known to be more susceptible to racemization than their non-methylated counterparts. The N-methyl group can influence the electronic environment of the α-carbon, and the mechanism of racemization can proceed through a pseudoaromatic oxazolonium ion. Second, aspartic acid derivatives can be susceptible to side reactions, including aspartimide formation, which can also lead to racemization.[7][8]
Q2: Can additives be used to suppress racemization?
A2: Yes. Additives play a crucial role in minimizing racemization.
-
1-Hydroxybenzotriazole (HOBt) and its analogs like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization when used with carbodiimide or onium salt coupling reagents.[2][7] They work by forming an active ester that is more resistant to racemization.
-
Copper(II) chloride (CuCl₂) has also been reported to suppress racemization, particularly in segment coupling.[7]
Q3: Is there a recommended solvent for the coupling reaction?
A3: Dichloromethane (DCM) or a mixture of DCM and a minimal amount of dimethylformamide (DMF) to ensure solubility is often a good choice. Polar aprotic solvents like DMF can sometimes promote racemization.
Q4: How can I accurately quantify the level of racemization?
A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11] This involves synthesizing a model dipeptide and separating the resulting diastereomers on a chiral column. Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.
Mechanism of Racemization during Activation:
Caption: Simplified pathway of base-mediated racemization of an activated amino acid.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the coupling of this compound in manual or automated solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) monohydrate (3 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DCM for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM to dilute the mixture.
-
Activation and Coupling:
-
Add 2,4,6-collidine (6 eq.) to the resin and agitate for 2 minutes.
-
Add DIC (3 eq.) to the amino acid solution and immediately add this activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is negative (no color), the coupling is complete.
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol provides a starting point for developing a chiral HPLC method to quantify the epimerization of this compound after coupling to a model amino acid ester (e.g., H-Ala-OMe).
Model Reaction:
Couple this compound to H-Ala-OMe using the desired coupling conditions. After the reaction, quench, and perform a work-up to isolate the crude dipeptide.
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Lux Cellulose-2 or a macrocyclic glycopeptide-based column like CHIROBIOTIC T.[10]
-
Mobile Phase (Reversed-Phase):
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
Start with a gradient of 30-70% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 25°C
Analysis:
The two diastereomers (L-D and L-L) should elute as separate peaks. The percentage of racemization can be calculated from the peak areas:
% Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
This method will likely require optimization of the gradient and mobile phase composition to achieve baseline separation for the specific dipeptide.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Allyl Group Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete deprotection of the allyl group. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My allyl deprotection is incomplete. What are the most common causes?
Incomplete allyl deprotection is a frequent issue, often stemming from several factors related to the catalyst, reagents, or reaction conditions. The most common culprits include:
-
Catalyst Inactivation: The palladium catalyst, typically Pd(0), is susceptible to oxidation or poisoning. While some studies suggest that palladium catalysts can be robust even under atmospheric conditions, exposure to air for prolonged periods, especially in solution, can lead to deactivation.[1] Contaminants in the starting material or solvents, such as sulfur-containing compounds, can also poison the catalyst.
-
Insufficient Scavenger: The allyl scavenger is crucial for irreversibly trapping the allyl group from the palladium complex and driving the reaction to completion. If the scavenger is not present in a sufficient stoichiometric excess, the reaction can stall.
-
Inappropriate Scavenger Choice: The choice of scavenger can significantly impact the reaction's success. The optimal scavenger depends on the substrate and reaction conditions. For instance, a nucleophilic scavenger might compete with a nucleophilic substrate, leading to side reactions.
-
Side Reactions: The cleaved allyl cation is electrophilic and can be "snatched up" by nucleophiles present in the starting material or product, leading to re-alkylation and an apparent incomplete deprotection.
-
Reaction Conditions: Factors such as temperature, solvent, and reaction time can all influence the efficiency of the deprotection. For example, some reactions may require gentle heating to proceed at a reasonable rate.[2]
Q2: How do I choose the right palladium catalyst and scavenger?
The selection of the catalyst and scavenger is critical for a successful deprotection.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and versatile catalyst for allyl deprotection.[3][4] Palladium on carbon (Pd/C) can also be effective, particularly for the cleavage of allyl aryl ethers.[5] The choice may depend on the solubility of the catalyst in the chosen solvent and the sensitivity of the substrate to other reagents.
-
Allyl Scavenger: The scavenger's role is to accept the allyl group from the π-allyl-palladium intermediate.[6] The choice of scavenger should be based on the substrate's functional groups and the reaction conditions. A summary of common scavengers and their typical applications is provided in the table below.
| Scavenger | Typical Substrates/Conditions | Key Considerations |
| Phenylsilane (PhSiH₃) | Peptides, general use with Pd(PPh₃)₄.[3] | A neutral scavenger that acts as a hydride donor.[3] Often used in excess (e.g., 24 equivalents).[3] |
| N,N'-Dimethylbarbituric Acid (DMBA) | General use, compatible with a wide variety of functional groups. | Can be used in solid-supported form for easier purification. |
| Piperidine | General use, often in combination with Pd(PPh₃)₄. | Can act as a base, which may not be suitable for base-sensitive substrates. Can also be a competing nucleophile. |
| Morpholine | Used as an acceptor nucleophile. | Similar considerations to piperidine regarding basicity and nucleophilicity. |
| Polymethylhydrosiloxane (PMHS) | Used with ZnCl₂ and Pd(PPh₃)₄ for a mild deprotection of allyl ethers, amines, and esters. | |
| Potassium Carbonate (K₂CO₃) | Used in a mild deprotection strategy for allyl ethers in methanol with Pd(PPh₃)₄.[4] | A basic condition that may not be suitable for all substrates. |
Q3: My reaction has stalled. What steps can I take to push it to completion?
If you observe incomplete deprotection by TLC or LC-MS, consider the following interventions:
-
Add More Catalyst: If catalyst decomposition is suspected, adding a fresh portion of the palladium catalyst can restart the reaction.
-
Add More Scavenger: Incomplete reaction is often due to an insufficient amount of the allyl scavenger. Adding more scavenger can help drive the equilibrium towards the deprotected product.
-
Increase Temperature: For sluggish reactions, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Microwave heating has also been shown to accelerate allyl deprotection significantly.[2]
-
Change the Solvent: The solvent can influence the solubility of the reagents and the reaction rate. If the reaction is stalling in a non-polar solvent like DCM, switching to a more polar solvent like THF or methanol (if compatible with the substrate) may be beneficial.
-
Repeat the Deprotection: In some cases, a single deprotection cycle is insufficient. After the initial reaction time, the reagents can be filtered off, and the substrate can be subjected to a fresh solution of the catalyst and scavenger.[3]
Q4: I am observing side products. What are the likely side reactions and how can I prevent them?
The most common side reaction is the re-alkylation of a nucleophilic functional group on the starting material or product by the cleaved allyl group.
-
Prevention:
-
Use a large excess of a highly reactive scavenger: This will trap the allyl cation before it has a chance to react with the substrate.
-
Choose a non-nucleophilic scavenger: If your substrate is highly nucleophilic, consider using a scavenger like phenylsilane or a barbituric acid derivative instead of an amine-based scavenger like piperidine.
-
Protect nucleophilic groups: If possible, temporarily protect any highly nucleophilic functional groups on your substrate that are not involved in the deprotection.
-
Another potential issue is the isomerization of the allyl group to a prop-1-enyl ether, which is more labile but can sometimes lead to a mixture of products if not fully cleaved.[7][8]
Q5: How can I effectively remove the palladium catalyst after the reaction?
Residual palladium can interfere with subsequent reactions and is often a concern in the synthesis of pharmaceutical ingredients.[6][9] Several methods can be used for its removal:
-
Filtration through Celite: A simple and often effective method is to dilute the reaction mixture and pass it through a pad of Celite. This can remove heterogeneous palladium catalysts and some precipitated palladium species.[10]
-
Chromatography: Standard column chromatography is effective at removing palladium residues.[10]
-
Extraction: Liquid-liquid extraction can be used to remove some palladium salts.[10]
-
Scavenger Resins: Solid-supported scavengers with thiol or other metal-chelating functionalities can be very effective at removing residual palladium.[9]
-
Activated Carbon: Treatment with activated carbon can also be used to adsorb palladium residues.[11]
Experimental Protocols
Protocol 1: General Procedure for Allyl Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve the allyl-protected substrate in an appropriate solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Reagent Addition: To the solution, add the allyl scavenger, phenylsilane (typically 15-25 equivalents per allyl group).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 0.1 to 0.25 equivalents per allyl group.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 30 minutes to several hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To remove the palladium catalyst, the crude product can be purified by column chromatography on silica gel.
-
Alternatively, for a non-chromatographic workup, the residue can be dissolved in a suitable solvent and passed through a pad of Celite. Further purification may be necessary.
-
Protocol 2: Deprotection of Allyl Ethers using Pd(PPh₃)₄ and K₂CO₃ in Methanol
This method is particularly useful for the deprotection of aryl allyl ethers.[4]
-
Preparation: Dissolve the allyl ether in methanol.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate. The crude product can then be purified by column chromatography.
Visual Guides
Caption: A workflow diagram for troubleshooting incomplete allyl deprotection.
Caption: A simplified catalytic cycle for palladium-mediated allyl deprotection.
References
- 1. biotage.com [biotage.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. Palladium charcoal-catalyzed deprotection of O-allylphenols [organic-chemistry.org]
- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Asp(OAll)-OH by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides containing the modified amino acid Fmoc-N-Me-Asp(OAll)-OH by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of peptides incorporating this compound.
Problem 1: Broad or Split Peaks
Question: My HPLC chromatogram shows broad or split peaks for my target peptide. What could be the cause and how can I resolve this?
Answer:
Broad or split peaks when purifying N-methylated peptides are a common observation and can be attributed to several factors:
-
Conformational Isomers: The presence of a methyl group on the amide nitrogen can lead to the existence of stable cis and trans isomers around the peptide bond. These isomers can have slightly different retention times on the reversed-phase column, resulting in broadened or split peaks.
-
On-Column Degradation: Although the Allyl (OAll) protecting group is generally stable to the trifluoroacetic acid (TFA) used in typical mobile phases, prolonged exposure or harsh acidic conditions could potentially lead to some degradation.
-
Column Overload: Injecting too much of the crude peptide mixture onto the column can lead to peak distortion.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes help to coalesce the peaks of conformational isomers by accelerating their interconversion.
-
Flow Rate: A slower flow rate can improve resolution and peak shape.
-
Gradient: A shallower gradient can also help to better separate the target peptide from impurities and may improve the resolution of conformational isomers.
-
-
Sample Injection:
-
Reduce the injection volume or dilute the sample to avoid column overload.
-
-
Check for Degradation:
-
Collect the fractions corresponding to the broad peak and analyze them by mass spectrometry to see if there are any degradation products.
-
Troubleshooting Workflow for Broad or Split Peaks
Caption: A flowchart for troubleshooting broad or split HPLC peaks.
Problem 2: Presence of a Major Impurity with -18 Da Mass Difference
Question: I observe a significant impurity in my chromatogram with a mass that is 18 Da less than my target peptide. What is this impurity and how can I minimize it?
Answer:
This is a classic sign of aspartimide formation , a common side reaction in peptides containing Aspartic acid. The N-methylation of the preceding amino acid can influence the rate of this side reaction. The reaction involves the cyclization of the Asp side chain to form a five-membered ring, with the loss of a water molecule (-18 Da). This aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.
Strategies to Minimize Aspartimide Formation:
-
Use of Bulky Protecting Groups: While you are using the OAll group, for particularly sensitive sequences, bulkier protecting groups on the Asp side chain can sterically hinder the cyclization.
-
Modified Fmoc Deprotection Conditions: During solid-phase peptide synthesis (SPPS), using a weaker base for Fmoc deprotection (e.g., piperazine instead of piperidine) or adding an acidic additive like HOBt to the piperidine solution can reduce aspartimide formation.
-
Careful Handling Post-Cleavage: Minimize the time the cleaved peptide is in solution, especially under basic or neutral pH conditions, before purification.
Aspartimide Formation Pathway
Caption: The chemical pathway of aspartimide formation from an Asp-containing peptide.
Frequently Asked Questions (FAQs)
Q1: Is the Allyl (OAll) protecting group stable during standard reversed-phase HPLC purification?
A1: Yes, the Allyl (OAll) ester protecting group is generally stable to the acidic conditions of typical reversed-phase HPLC mobile phases, such as water/acetonitrile gradients containing 0.1% trifluoroacetic acid (TFA).[1] It is considered an orthogonal protecting group that is not cleaved under these conditions.
Q2: How does N-methylation affect the retention time of my peptide in reversed-phase HPLC?
A2: N-methylation increases the hydrophobicity of a peptide. As a result, you can generally expect a longer retention time for the N-methylated peptide compared to its non-methylated counterpart under the same HPLC conditions. The exact shift in retention time will depend on the specific peptide sequence and the HPLC conditions used.
Q3: Can I remove the OAll group during HPLC purification?
A3: No, the OAll group is not removed during standard reversed-phase HPLC. Its removal requires specific conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane.[2][3] This deprotection is usually performed as a separate chemical step before or after HPLC purification, not concurrently.
Q4: What are the ideal starting conditions for developing an HPLC method for a peptide containing this compound?
A4: A good starting point for method development would be a standard reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. A typical gradient could be 5-95% acetonitrile over 30-60 minutes. The detection wavelength should be set to 214 nm for the peptide backbone and 280 nm if your peptide contains aromatic residues like Trp, Tyr, or Phe.
Data Presentation
Table 1: Illustrative HPLC Elution Profiles
This table provides an example of how N-methylation and potential side products might appear on an HPLC chromatogram. The retention times are illustrative and will vary based on the specific peptide and HPLC conditions.
| Compound | Expected Retention Time (min) | Potential Peak Characteristics |
| Non-methylated Peptide | 20.5 | Sharp peak |
| N-methylated Peptide (Target) | 22.0 | Potentially broad or split peak |
| Aspartimide Impurity (-18 Da) | 21.2 | Sharp peak, often close to the main peak |
| β-Aspartyl Isomer | 21.8 | May co-elute or appear as a shoulder |
Data is illustrative and based on general chromatographic principles.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL of a ~1 mg/mL solution of the crude peptide in Mobile Phase A.
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 35 95 40 95 41 5 | 45 | 5 |
Protocol 2: Preparative HPLC for Purification
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column specifications).
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., a small amount of DMSO or DMF, then diluted with Mobile Phase A) and filter through a 0.45 µm syringe filter.
-
Gradient: Based on the retention time from the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Analysis of Fractions: Analyze the purity of each fraction using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
HPLC Purification Workflow
Caption: A general workflow for the HPLC purification of synthetic peptides.
References
Technical Support Center: Improving Peptide Yield with Fmoc-N-Me-Asp(OAll)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-Me-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). The following sections offer detailed experimental protocols, data-driven recommendations, and visual workflows to help overcome common challenges and improve peptide yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency when incorporating this compound. What are the likely causes and how can I improve the yield?
A1: Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance imposed by the N-methyl group on the amino acid's backbone. This steric bulk can significantly slow down the kinetics of the coupling reaction.
Troubleshooting Steps:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For sterically hindered N-methylated amino acids, more reactive coupling reagents are recommended. While standard reagents like HBTU can be used, HATU, COMU, and PyBOP have demonstrated superior performance in facilitating the coupling of N-methylated residues.
-
Extended Coupling Times: A single, standard coupling time may be insufficient. It is advisable to perform a double coupling or significantly extend the reaction time for the this compound residue. Monitoring the reaction with a qualitative test (e.g., Kaiser or TNBS test) can help determine the necessary reaction time.
-
Increased Reagent Equivalents: Using a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the coupling reaction, overcoming the steric hindrance and reducing the required reaction time.
Q2: I am concerned about aspartimide formation. Is this a significant risk with this compound, and how can I prevent it?
A2: Aspartimide formation is a notorious side reaction for all aspartic acid derivatives during Fmoc-based SPPS, particularly when the following amino acid is Gly, Ser, or Asn.[1] This side reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of α- and β-peptides, as well as racemization.[2] The N-methylation of the aspartic acid residue can influence the propensity for this side reaction, and the choice of the side-chain protecting group is a key factor in its prevention.
Preventative Measures:
-
Use of Bulky Side-Chain Protecting Groups: While the allyl (All) group of this compound offers orthogonal deprotection, it is less sterically hindering than a tert-butyl (tBu) group. For sequences highly prone to aspartimide formation, consider using an Asp derivative with a bulkier protecting group if orthogonal deprotection is not required.
-
Modified Fmoc Deprotection Conditions:
-
Reduced Piperidine Concentration: Lowering the piperidine concentration in the deprotection solution (e.g., to 10% in DMF) can reduce the basicity and thus the rate of aspartimide formation.
-
Addition of HOBt: Including a low concentration of 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can help to suppress aspartimide formation.[1]
-
Use of DBU/Piperidine: For difficult Fmoc deprotections, a very low concentration of DBU (e.g., 2%) in the piperidine solution can be effective, but caution is advised as strong bases can promote aspartimide formation.[3]
-
-
Backbone Protection: For particularly problematic sequences, the use of a dipeptide building block incorporating a backbone protecting group on the residue preceding the Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation.[1]
Q3: What is the standard protocol for the removal of the allyl (All) protecting group from the Asp side chain?
A3: The allyl protecting group is typically removed using a palladium(0) catalyst. This deprotection is orthogonal to the TFA-labile side-chain protecting groups commonly used in Fmoc-SPPS.
Standard Deprotection Protocol:
A common method involves treating the resin-bound peptide with a solution of Pd(PPh₃)₄ and a scavenger, such as phenylsilane (PhSiH₃), in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Microwave-Assisted Deprotection:
A more rapid and efficient method utilizes microwave irradiation. A typical protocol involves two 5-minute deprotections at 38°C using Pd(PPh₃)₄ and PhSiH₃.[4] This method has been shown to achieve complete removal of the allyl group with high purity of the final peptide.[4]
Quantitative Data
Due to the sterically hindered nature of this compound, the choice of coupling reagent significantly impacts the yield. The following table summarizes the recommended coupling reagents for this and other N-methylated amino acids.
| Coupling Reagent | Class | Key Advantages for N-Methylated Residues |
| HATU | Aminium Salt | Highly reactive, promoting efficient coupling of sterically hindered amino acids. |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety profile.[1] |
| PyBOP | Phosphonium Salt | Effective for hindered couplings with reduced risk of guanidinylation side reactions compared to some uronium salts. |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
Pre-activate a solution of this compound (3-5 eq.), your chosen coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA or Collidine, 6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 50°C.
-
Monitor the reaction completion using a qualitative test (e.g., TNBS test).
-
If the coupling is incomplete, repeat the coupling step (double coupling).
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Protocol 2: On-Resin Deprotection of the Allyl (All) Group
-
Resin Preparation: After completion of the peptide synthesis, wash the resin with DCM (5x) and dry it under vacuum.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (20 eq.) in dry DCM.
-
Reaction:
-
Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
For the microwave-assisted method, perform two 5-minute irradiations at 38°C.[4]
-
-
Washing: Wash the resin extensively with DCM (5x), DMF (5x), and finally with DCM (5x) to remove all traces of the catalyst and scavenger.
Visualizations
Experimental Workflow for this compound Incorporation
Caption: Workflow for incorporating this compound and subsequent deprotection.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling yields of this compound.
Signaling Pathway of Aspartimide Formation
References
Technical Support Center: Handling Aggregation of Peptides Containing N-methylated Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the aggregation of peptides containing N-methylated residues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant concern in research and drug development?
A1: Peptide aggregation is a phenomenon where peptide molecules self-associate to form larger complexes, ranging from soluble oligomers to insoluble fibrils.[1] This is a major concern for several reasons:
-
Loss of Active Compound: Aggregation can lead to precipitation, reducing the concentration of the active, monomeric peptide in solution.[1]
-
Altered Bioactivity: The biological activity of a peptide is often dependent on its specific three-dimensional conformation. Aggregation can alter this structure, leading to reduced or complete loss of function.
-
Toxicity and Immunogenicity: In the context of therapeutic peptides, aggregates can sometimes be toxic or trigger an immune response in the body. For instance, the aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease.[2][3]
-
Experimental Artifacts: The presence of aggregates can interfere with analytical techniques and lead to inconsistent and unreliable experimental results.
Q2: How does N-methylation of amino acid residues affect peptide aggregation?
A2: N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, has a dual effect on aggregation.[4]
-
Inhibition of Aggregation: By replacing a hydrogen atom with a methyl group, N-methylation disrupts the hydrogen bonding network between peptide backbones, which is crucial for the formation of β-sheet structures that often precede aggregation.[2][5] This "blocking" effect can effectively inhibit or slow down the aggregation process.[6]
-
Potential for Increased Aggregation: N-methylation increases the hydrophobicity and lipophilicity of a peptide.[7][8] In some cases, particularly with multiple N-methylations, this increased hydrophobicity can promote non-specific aggregation driven by hydrophobic interactions, leading to the formation of non-amyloid aggregates.[4]
Q3: What are the primary benefits of incorporating N-methylated residues into peptides?
A3: Beyond influencing aggregation, N-methylation offers several advantages for peptide-based drug candidates:
-
Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[9]
-
Improved Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation lowers the energetic barrier for the peptide to cross cell membranes, potentially improving its oral bioavailability.[9]
-
Enhanced Conformational Control: The steric hindrance from the methyl group can restrict the conformational freedom of the peptide backbone, which can be used to stabilize a desired bioactive conformation.
Troubleshooting Guides
Problem: My N-methylated peptide is showing signs of aggregation during solid-phase peptide synthesis (SPPS).
Symptoms:
-
The peptide-resin fails to swell properly.[10]
-
Incomplete or slow Fmoc deprotection and/or coupling reactions.[10]
-
False negative results from coupling tests like the ninhydrin test.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inter-chain hydrogen bonding leading to on-resin aggregation. | Modify the synthesis protocol: - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent mixture. - Increase the coupling temperature. - Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonds. | [10] |
| Difficult coupling onto the N-methylated amino acid. | Use stronger coupling reagents: - Employ coupling agents like HATU or PyBOP, which are more effective for sterically hindered couplings. | |
| Formation of secondary structures on the resin. | Introduce structure-breaking elements: - Incorporate pseudoproline dipeptides or a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every six to seven residues to disrupt secondary structure formation. |
Problem: My purified N-methylated peptide is precipitating out of solution.
Symptoms:
-
Visible particulate matter in the peptide solution.
-
A decrease in the concentration of the soluble peptide over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Poor solubility due to high hydrophobicity. | Optimize the solvent conditions: - For basic peptides, dissolve in a small amount of dilute acetic acid and then dilute with the desired buffer. - For acidic peptides, use a small amount of dilute ammonium hydroxide for initial dissolution. - For neutral, hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. | [11] |
| Aggregation is concentration-dependent. | Adjust the peptide concentration and storage: - Store the peptide at a lower concentration. - If possible, add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20) to the buffer to improve solubility. | |
| The pH of the solution is at or near the peptide's isoelectric point (pI). | Change the pH of the buffer: - Adjust the buffer pH to be at least one to two units away from the calculated pI of the peptide to ensure a net charge on the molecule, which will improve solubility. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Quantifying Amyloid-like Fibril Formation
This assay is used to monitor the formation of amyloid-like fibrils, which are characterized by a cross-β sheet structure. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to these structures.[12]
Materials:
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Peptide stock solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a ThT stock solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark.[12]
-
Prepare the working ThT solution: Dilute the stock solution 1:50 in phosphate buffer on the day of the experiment.[12]
-
Set up the assay: In a 96-well black microplate, mix your peptide sample with the working ThT solution to a final desired peptide concentration and a ThT concentration of approximately 10-20 µM.[13] Include a negative control containing only the buffer and ThT.
-
Incubation and Measurement: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking.[13][14] Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~482-490 nm.[12][13][15] An increase in fluorescence intensity over time indicates fibril formation.[12]
Protocol 2: Dynamic Light Scattering (DLS) for Measuring Aggregate Size Distribution
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It is particularly useful for detecting the presence of soluble aggregates and monitoring their growth over time.[16]
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered peptide solution (using a 0.2 µm or smaller filter)
-
Filtered buffer
Procedure:
-
Sample Preparation: Prepare your peptide solution in a filtered buffer. Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to remove any large, pre-existing aggregates.
-
Cuvette Cleaning: Thoroughly clean the cuvette with filtered, deionized water and ethanol to remove any dust or contaminants.[1]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the experimental parameters, including the temperature and solvent viscosity.
-
Blank Measurement: First, measure the scattering of the filtered buffer alone to ensure the cuvette is clean.
-
Sample Measurement: Carefully pipette the filtered peptide solution into the cuvette, avoiding the introduction of air bubbles. Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: The instrument's software will provide a size distribution profile of the particles in the solution. The presence of larger species in addition to the monomeric peptide indicates aggregation.[16]
Protocol 3: Sedimentation Assay to Quantify Insoluble Aggregates
This method quantifies the amount of insoluble peptide aggregates by separating them from the soluble fraction via centrifugation.
Materials:
-
Peptide solution
-
Microcentrifuge
-
SDS-PAGE equipment or HPLC
Procedure:
-
Incubation: Incubate your peptide solution under the desired experimental conditions to allow for aggregate formation.
-
Centrifugation: Centrifuge the peptide solution at a high speed (e.g., 16,000 x g) for a specified time (e.g., 10-30 minutes).[7][17]
-
Separation of Supernatant and Pellet: Carefully collect the supernatant, which contains the soluble peptide fraction. The pellet at the bottom of the tube contains the insoluble aggregates.[7]
-
Quantification:
-
SDS-PAGE: Resuspend the pellet in a suitable buffer and analyze both the supernatant and the resuspended pellet by SDS-PAGE. Quantify the amount of peptide in each fraction using densitometry.[7]
-
HPLC: Analyze the concentration of the peptide in the supernatant using a suitable HPLC method. The difference between the initial peptide concentration and the concentration in the supernatant represents the amount of aggregated peptide.
-
Data Presentation
Table 1: Effect of N-methylation on the Hydrophobicity of Amino Acid Derivatives (Ac-X-OMe)
| Amino Acid (X) | clogP (Ac-X-OMe) | clogP (Ac-N-Me-X-OMe) | Change in clogP |
| Glycine (Gly) | -1.05 | -0.59 | +0.46 |
| Valine (Val) | -0.07 | 0.45 | +0.52 |
| Leucine (Leu) | 0.46 | 0.98 | +0.52 |
| Isoleucine (Ile) | 0.46 | 0.98 | +0.52 |
| Phenylalanine (Phe) | 0.74 | 1.25 | +0.51 |
| Methionine (Met) | -0.21 | 0.31 | +0.52 |
| Cysteine (Cys) | -0.96 | -0.45 | +0.51 |
| Serine (Ser) | -1.41 | -0.90 | +0.51 |
| Aspartic Acid (Asp) | -1.75 | -1.24 | +0.51 |
| Histidine (His) | -1.04 | -0.52 | +0.52 |
| Data derived from theoretical calculations. A higher clogP value indicates greater lipophilicity/hydrophobicity.[8] |
Table 2: Qualitative Summary of N-methylated Peptides as Aggregation Inhibitors
| Parent Aggregating Peptide | N-methylated Inhibitor Strategy | Outcome | Citation |
| α-Synuclein (involved in Parkinson's disease) | N-methylation of a key recognition element (VAQKTmV) | Highly effective at inhibiting the aggregation of the full-length α-synuclein protein. | [4] |
| β-Amyloid (Aβ) (involved in Alzheimer's disease) | N-methylation of a self-recognition sequence (KLVFF) | The N-methylated peptide was able to inhibit Aβ aggregation and reduce its toxicity. Non-N-methylated analogs were insoluble and toxic. | [2][6] |
| Polyglutamine Peptides (involved in Huntington's disease) | Side-chain N-methylation of glutamine residues | Surprisingly more effective at inhibiting aggregation than backbone N-methylation, highlighting the importance of side-chain interactions. | [18] |
Visualizations
References
- 1. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 4. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. people.bath.ac.uk [people.bath.ac.uk]
- 7. 4.4. Sedimentation Assay [bio-protocol.org]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. rsc.org [rsc.org]
- 16. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of N-methylation on peptide structure and function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-methylation on peptide structure and function.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural impact of N-methylation on a peptide?
A1: The main effect of N-methylation is the replacement of the hydrogen atom on a peptide bond's nitrogen with a methyl group. This modification introduces steric bulk, which restricts the conformational freedom of the peptide backbone and can stabilize specific secondary structures like turns or helices.[1] Crucially, it eliminates a hydrogen bond donor, which significantly increases the peptide's lipophilicity and reduces its overall polarity.[1]
Q2: What are the main functional benefits of N-methylating a peptide?
A2: N-methylation is primarily employed to improve a peptide's pharmacokinetic properties. Key benefits include:
-
Enhanced Enzymatic Stability: The modification protects the peptide bond from cleavage by proteases, increasing its half-life in biological fluids.[2][3][4]
-
Improved Membrane Permeability: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can enhance a peptide's ability to passively diffuse across cell membranes.[1][5][6]
-
Increased Oral Bioavailability: As a result of improved stability and permeability, N-methylated peptides, particularly cyclic ones, often show enhanced oral bioavailability.[3][5][7]
Q3: Can N-methylation negatively affect my peptide's biological activity?
A3: Yes. While beneficial for pharmacokinetics, N-methylation can diminish biological activity.[5] The added methyl group can create steric hindrance that disrupts crucial interactions with a target receptor or enzyme.[1] It is critical to avoid methylating residues known to be directly involved in binding.[1]
Q4: How do I decide whether to use N-methylation for my peptide?
A4: The decision should be driven by your primary research goal. N-methylation is strongly justified when the main objectives are to enhance resistance to enzymatic degradation or improve membrane permeability.[1] If these are not critical requirements, the added synthetic complexity may be unnecessary. A careful, residue-by-residue analysis is essential to identify sites susceptible to cleavage that are not involved in critical binding interactions.[1]
Caption: Decision flowchart for implementing N-methylation.
Q5: How can I analytically confirm the success of N-methylation?
A5: A combination of standard peptide characterization techniques is used:
-
Mass Spectrometry (MS): This is the primary method to confirm the modification. A successful N-methylation will result in a mass increase of 14 Da (CH₂) for each methylation site. High-resolution MS can confirm the exact molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. N-methylated peptides are typically more hydrophobic and will have a longer retention time compared to their non-methylated counterparts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, NMR can be used to determine the 3D conformation of the peptide in solution and confirm the location of the methyl groups.[8]
Troubleshooting Guide
Q1: Why is the yield of my N-methylated peptide synthesis very low?
A1: Low yields are a common issue due to the synthetic challenges posed by N-methylated amino acids.[1] The methyl group sterically hinders the nitrogen atom, making it less nucleophilic and thus less reactive during the coupling step in solid-phase peptide synthesis (SPPS).[1] This often leads to incomplete reactions and the formation of deletion sequences, which lowers the final crude yield and purity.[1]
Q2: My coupling reaction to an N-methylated residue is failing. What can I do?
A2: Standard coupling reagents are often inefficient for N-methylated residues. To overcome this, you should:
-
Use Powerful Coupling Reagents: Reagents like HATU, HCTU, PyBroP, and BOP-Cl are more effective for these sterically hindered couplings.[9]
-
Optimize Reaction Conditions: Increasing the reaction time, raising the temperature (e.g., using microwave-assisted synthesis), or performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.[1][7]
-
Monitor the Reaction: Standard ninhydrin tests do not work on N-methylated amines. Use a bromophenol blue test to monitor the completion of the coupling reaction.[9]
Q3: I am performing an on-resin N-methylation and observing significant side products, especially with Aspartic Acid (Asp). Why is this happening?
A3: The on-resin N-methylation procedure, particularly the three-step method involving sulfonylation, methylation, and desulfonylation, can be problematic for certain residues. Aspartic acid is known to be particularly difficult.[10][11] During the procedure, the peptidyl-resin may change color (e.g., to brown), indicating side reactions that lead to a high amount of impurities and low purity of the final product.[10][11] If facing this issue, it may be necessary to synthesize the Fmoc-N-Me-Asp-OH amino acid separately and incorporate it directly during SPPS, rather than attempting the on-resin modification at that position.
Q4: My purified N-methylated peptide has poor solubility in aqueous buffers. How can I address this?
A4: N-methylation increases lipophilicity, which can decrease aqueous solubility.[2] While quantum chemical calculations suggest that mono-N-methylation might paradoxically lead to a more negative free energy of solvation (favoring solubility), the overall effect in a larger peptide is often decreased water solubility due to increased hydrophobicity.[12] To address this, consider using a small amount of organic co-solvent (like DMSO or acetonitrile) in your buffer or incorporating solubilizing groups elsewhere in the peptide sequence if the experimental design allows.
Quantitative Data Summary
The impact of N-methylation on peptide properties is highly sequence and context-dependent. The following table summarizes general trends observed across various studies.
| Property | Unmodified Peptide | N-Methylated Peptide | Rationale for Change |
| Enzymatic Stability | Lower (prone to cleavage) | Higher | Steric hindrance at the peptide bond prevents protease recognition and cleavage.[2][4] |
| Membrane Permeability | Lower | Higher | Removal of H-bond donor reduces desolvation penalty; increased lipophilicity favors partitioning into lipid bilayers.[5][6] |
| Lipophilicity (clogP) | Lower | Higher | The addition of a methyl group increases the overall hydrophobicity of the molecule.[1][12] |
| Receptor Binding Affinity | Varies | Can be lower or unchanged | Steric bulk from the methyl group may disrupt key interactions in the binding pocket.[5] |
| Synthetic Yield (Crude) | Higher | Lower | Reduced nucleophilicity of the N-methylated amine leads to less efficient coupling reactions.[1] |
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide during SPPS
This protocol is adapted from methods that utilize o-nitrobenzenesulfonyl chloride (o-NBS-Cl) for temporary protection and activation.[10][11]
Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIPEA) or Collidine
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF.
-
Sulfonylation (o-NBS Protection):
-
Wash the resin thoroughly with DMF.
-
Add a solution of o-NBS-Cl (4 eq) and collidine (or DIPEA) (10 eq) in NMP to the resin.
-
Shake at room temperature for 1-2 hours. The resin will typically turn yellow.
-
Wash the resin thoroughly with NMP and Dichloromethane (DCM).
-
-
Methylation:
-
Add a solution of DBU (5 eq) and DMS (or MeI) (10 eq) in NMP to the resin.
-
Shake at room temperature. Reaction time can be optimized (from 40 minutes to several hours).[10]
-
Wash the resin thoroughly with NMP.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Add the solution to the resin. A yellow-green color in the solution indicates successful removal of the o-NBS group.
-
Shake for 5-10 minutes and repeat this step once more.[10]
-
Wash the resin thoroughly with NMP and DCM.
-
-
Coupling the Next Amino Acid: Proceed with the coupling of the next Fmoc-amino acid using a powerful coupling reagent like HATU (see Troubleshooting Q2).
Caption: Workflow for on-resin N-methylation of a peptide.
Protocol 2: Characterization of N-Methylated Peptides
1. Purity Analysis and Purification by RP-HPLC:
-
Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Crude Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Inject a small amount onto an analytical RP-HPLC system (e.g., C18 column).
-
Method: Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient runs from 5% to 95% B over 20-30 minutes.
-
Observation: The N-methylated peptide should have a longer retention time than its non-methylated parent or any deletion sequences. Assess purity by integrating the peak area.
-
Purification: Use a preparative RP-HPLC system with the same or a similar gradient to isolate the desired product. Collect fractions and analyze them on the analytical HPLC to pool the pure fractions.
2. Identity Confirmation by Mass Spectrometry:
-
Sample Prep: Take an aliquot of the purified peptide fraction from HPLC.
-
Analysis: Use an ESI-MS or MALDI-TOF instrument to determine the molecular weight of the peptide.
-
Confirmation: The observed mass should match the theoretical mass calculated for the N-methylated sequence. Each N-methylation adds 14.01565 Da to the mass of the parent peptide.
Caption: Structural consequences of peptide N-methylation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategies to reduce steric hindrance during coupling of N-methylated amino acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is coupling N-methylated amino acids so challenging?
A1: The primary challenge in coupling N-methylated amino acids is steric hindrance. The presence of a methyl group on the amide nitrogen hinders the approach of the incoming activated amino acid, slowing down the reaction rate and often leading to incomplete coupling. This steric bulk can also influence the conformation of the peptide chain, further complicating the coupling process. Coupling an N-methylated amino acid to another N-methylated amino acid is particularly difficult due to the increased steric hindrance.
Q2: Which coupling reagents are most effective for N-methylated amino acids?
A2: Standard coupling reagents like HBTU and HCTU are often less effective for coupling sterically hindered N-methylated amino acids. More potent reagents are required to achieve high coupling efficiencies. Reagents such as HATU, PyAOP, PyBOP, and COMU are highly recommended for these difficult couplings. PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. TOTT has also shown good results, comparable to HATU, with lower reported levels of racemization.
Q3: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?
A3: Traditional ninhydrin tests are not reliable for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as they produce little to no color change. The bromophenol blue test is a more suitable qualitative method to monitor the presence of unreacted secondary amines on the resin. A color change from blue/green to yellow indicates a complete coupling.
Q4: What is racemization and how can it be minimized during the coupling of N-methylated amino acids?
A4: Racemization is the conversion of an optically active compound into a racemic mixture. In peptide synthesis, it refers to the loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. While N-methylated amino acids were initially thought to be resistant to racemization, significant racemization can occur, especially in the presence of salts. The use of additives like HOAt can help minimize racemization. Choosing the appropriate coupling reagent is also crucial; for instance, TOTT is reported to have lower racemization levels. Using Fmoc-protected amino acid chlorides generated in situ has also been shown to be a racemization-free method.
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Positive bromophenol blue test (blue or green beads) after the coupling step.
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent such as HATU, PyAOP, PyBOP, or COMU. For particularly difficult couplings, PyBroP can be effective. |
| Suboptimal reaction conditions | Increase the coupling time. For N-methylated amino acids, a longer reaction time (e.g., 1 hour or more) may be necessary. Consider performing a double coupling. |
| Steric hindrance from the growing peptide chain | If peptide aggregation is suspected, consider switching to a different solvent (e.g., NMP, DMSO, or a mixture of DCM/DMF). |
| Inadequate activation of the carboxylic acid | Ensure the correct stoichiometry of reagents. For HATU coupling, typically 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like DIEA are used. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Issue 2: Racemization of the N-Methylated Amino Acid
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of oxazolonium intermediate | The formation of an oxazolonium intermediate can lead to racemization. Using coupling reagents that minimize this, such as those that form active esters rapidly, is beneficial. |
| Presence of salts | Salts, such as triethylamine hydrochloride, can promote racemization. Ensure the reaction mixture is free from such salts. |
| Choice of base | A strong, sterically hindered base like DIEA is generally preferred over less hindered bases like triethylamine, which can promote racemization. |
| Coupling reagent and additives | Use of additives like HOAt can suppress racemization. Coupling reagents like TOTT have been reported to result in lower levels of racemization. In-situ formation of amino acid chlorides is a reported racemization-free method. |
| Solvent polarity | Polar solvents can promote racemization. While DMF is a common solvent, for sensitive couplings, exploring less polar solvent systems might be beneficial if compatible with the resin and reagents. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids (Qualitative)
| Coupling Reagent | Relative Effectiveness for N-Methylated Amino Acids | Notes |
| HATU | High | Widely successful for coupling N-methylated amino acids. |
| PyAOP | High | Especially effective for coupling to another N-methylated amino acid. |
| PyBOP/HOAt | High | The addition of HOAt enhances performance. |
| COMU | High | A safer alternative to benzotriazole-based reagents with comparable efficiency to HATU. |
| TOTT | Good | Comparable to HATU with potentially lower racemization. |
| PyBroP | High | Very reactive, suitable for very difficult couplings. |
| BOP-Cl | Moderate to High | Has been used successfully for N-methylated amino acid coupling. |
| HBTU/HCTU | Low to Moderate | Generally less effective for sterically hindered couplings. |
Note: Quantitative yields are highly sequence and substrate-dependent. This table provides a general guide to reagent selection.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methylated Amino Acids on Solid Phase
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin substitution) in DMF or NMP. Add HATU (4 equivalents) and DIEA (8 equivalents).
-
Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a bromophenol blue test to check for completion. A yellow color indicates complete coupling.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the bromophenol blue test is positive (blue or green), repeat steps 3-7.
Workflow for HATU-Mediated Coupling:
Caption: General workflow for HATU-mediated solid-phase coupling.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines
-
Sample Preparation: Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Washing: Wash the resin sample thoroughly with methanol to remove any residual reagents.
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 mL of DMF.
-
Testing: Add 2 mL of the bromophenol blue test solution to the washed resin sample.
-
Observation: Observe the color of the resin beads and the solution.
-
Yellow: Indicates the absence of free secondary amines, meaning the coupling is complete.
-
Blue to Green: Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete.
-
Technical Support Center: Aspartimide Formation in Fmoc SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue: I am observing a significant side product with the same mass as my target peptide, which is difficult to separate by HPLC. Could this be due to aspartimide formation?
Answer:
Yes, this is a classic indicator of aspartimide formation. The initial cyclization to the aspartimide intermediate is mass-neutral. This intermediate can then undergo hydrolysis to form β-aspartyl peptides and epimerized α-aspartyl peptides. These byproducts have the same mass as the desired peptide and often exhibit very similar retention times in reverse-phase HPLC, making purification challenging.[1]
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Confirm that the impurity has the same mass as the target peptide.
-
Forced Degradation Study: Treat a small sample of the purified peptide with a weak base (e.g., 1-2% piperidine in DMF) for a few hours and analyze by HPLC. An increase in the impurity peak or the appearance of new, related peaks can indicate the presence of an aspartimide-prone sequence.
-
Enzymatic Digestion: Digest the peptide with a sequence-specific protease and analyze the fragments by LC-MS. The presence of fragments containing β-Asp or D-Asp can confirm aspartimide-related side products.
Issue: My peptide contains an Asp-Gly sequence, and I am seeing a high level of impurities.
Answer:
The Asp-Gly (D-G) sequence is notoriously prone to aspartimide formation.[2] The lack of steric hindrance from the glycine residue allows for easier nucleophilic attack by the backbone amide nitrogen on the aspartic acid side-chain carboxyl group.[3] Other sequences that are also susceptible, though generally to a lesser extent, include Asp-Asn, Asp-Ser, Asp-Thr, and Asp-Arg.[4]
Recommended Solutions:
-
Use a Modified Asp Protecting Group: The standard Fmoc-Asp(OtBu)-OH is often insufficient for protecting against aspartimide formation in sensitive sequences. Consider using a more sterically hindered protecting group.
-
Employ Backbone Protection: The most effective way to completely prevent aspartimide formation is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial cyclization step.
-
Modify Deprotection Conditions: Use milder Fmoc deprotection conditions.
Frequently Asked Questions (FAQs)
What is aspartimide formation?
Aspartimide formation is a common side reaction in Fmoc SPPS that occurs at aspartic acid residues. Under basic conditions, typically during Fmoc deprotection with piperidine, the backbone amide nitrogen following the Asp residue attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[1][2][3] This intermediate is unstable and can lead to several undesired side products, including racemization of the aspartic acid residue (to D-Asp), and rearrangement to form β-peptides where the peptide backbone continues from the side-chain carboxyl group.[1][2]
How can I detect aspartimide formation?
Aspartimide-related impurities can be challenging to detect because the major byproducts (α- and β-peptides) are isomeric with the target peptide.
-
HPLC Analysis: Aspartimide-derived impurities often appear as shoulders or closely eluting peaks to the main product peak. The aspartimide intermediate itself, if present, is a neutral species and will have a different retention time. Piperidide adducts, formed by the reaction of piperidine with the aspartimide, will have a higher mass (+84 Da).
-
LC-MS/MS: While MS1 will show the same mass for isomeric impurities, MS/MS fragmentation patterns can sometimes differentiate between α- and β-linked peptides.
-
Amino Acid Analysis: Chiral amino acid analysis can quantify the amount of D-Asp, which is an indicator of racemization via the aspartimide intermediate.
What factors influence the rate of aspartimide formation?
Several factors can influence the extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp residue has the largest impact. Glycine is the worst-case scenario due to its lack of steric hindrance.[2][3]
-
Deprotection Conditions: The strength of the base, the duration of exposure, and the temperature all play a role. Stronger bases like DBU and longer deprotection times increase the rate of aspartimide formation.[5]
-
Solvent: The polarity of the solvent can have an effect, with more polar solvents potentially increasing the side reaction.
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) ester may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[2]
What are the most effective strategies to prevent aspartimide formation?
There are three main strategies to mitigate or prevent aspartimide formation:
-
Modification of Deprotection Conditions: Using a weaker base or adding an acidic modifier to the piperidine solution can reduce the rate of aspartimide formation.
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulkier protecting groups on the Asp side chain can sterically hinder the nucleophilic attack of the backbone amide.
-
Backbone Protection: Protecting the amide nitrogen of the residue following the Asp completely prevents the cyclization reaction. This is often achieved by using pre-formed dipeptide building blocks.[4]
Data Presentation: Comparison of Prevention Strategies
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
This table compares the effectiveness of different Asp side-chain protecting groups in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | % Aspartimide Formation | % D-Asp Formed | Reference |
| OtBu (tert-butyl) | High (sequence dependent) | High | |
| OMpe (3-methylpent-3-yl) | Reduced | Reduced | |
| OBno (3-oxo-3-(2-nitrophenyl)propyl) | Very Low (~0.1%/cycle for Asp-Gly) | Very Low | |
| CSY (cyanosulfurylide) | Undetectable | Not reported | [6] |
Table 2: Effect of Fmoc Deprotection Reagent on Aspartimide Formation
This table shows the percentage of aspartimide formed in a model hexapeptide using different Fmoc deprotection reagents.
| Deprotection Reagent | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | 17% | [5] |
| 2% DBU in DMF | 25% | [5] |
| 25% Dipropylamine in DMF | Reduced compared to Piperidine | [5] |
| 50% Morpholine in DMF | Almost no formation | [7] |
| 30% Piperidine / 0.1M Formic Acid in DMF | Reduced (sequence dependent) | [7] |
Experimental Protocols
Protocol 1: Synthesis using a Sterically Hindered Asp Protecting Group (Fmoc-Asp(OBno)-OH)
This protocol outlines the general steps for incorporating Fmoc-Asp(OBno)-OH into a peptide sequence using an automated peptide synthesizer.
-
Resin and Amino Acid Preparation:
-
Use a standard Fmoc-compatible resin (e.g., Rink Amide or Wang resin).
-
Dissolve Fmoc-Asp(OBno)-OH and other amino acids to the desired concentration (typically 0.2 M to 0.5 M) in a suitable solvent like DMF.
-
Prepare activator solution (e.g., HCTU or HATU at the same concentration) and base solution (e.g., DIPEA or N-methylmorpholine at twice the amino acid concentration).
-
-
Automated Synthesis Cycle:
-
Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. Standard protocols (e.g., 1 x 3 min followed by 1 x 7 min) are generally sufficient.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Add the Fmoc-Asp(OBno)-OH solution to the reaction vessel.
-
Add the activator and base solutions.
-
Allow the coupling reaction to proceed for the standard time (e.g., 30-60 minutes). A double coupling can be performed for difficult sequences.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): Cap any unreacted amino groups with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
-
Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with DCM and dry.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. The OBno group is cleaved under these standard acidic conditions.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Synthesis using a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol describes the manual coupling of a Dmb-protected dipeptide, which is particularly useful for Asp-Gly sequences.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide.
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 to 2 equivalents relative to resin substitution) and an equivalent amount of a coupling agent (e.g., HATU, HCTU) in DMF.
-
Add DIPEA (2 to 3 equivalents) to the solution and vortex briefly.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Due to the secondary amine, the test may be less reliable; a longer coupling time or a second coupling may be necessary.
-
-
Continuation of Synthesis:
-
After successful coupling of the dipeptide, continue with the standard automated or manual Fmoc SPPS cycles for the remaining amino acids.
-
-
Cleavage and Deprotection:
-
The Dmb group is labile to TFA and will be removed during the final cleavage step along with the OtBu and other side-chain protecting groups. Use a standard TFA cleavage cocktail as described in Protocol 1.
-
Visualizations
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc SPPS.
Prevention Strategies Workflow
Caption: Logical workflow for selecting a strategy to prevent aspartimide formation.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
Troubleshooting difficult couplings in solid-phase peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with difficult couplings in solid-phase peptide synthesis (SPPS).
Section 1: FAQs - General Troubleshooting and Monitoring
This section covers fundamental questions about identifying and addressing coupling issues.
Q1: How can I determine if a coupling reaction is incomplete?
The most common method for monitoring coupling reactions is the Kaiser test, which detects free primary amines on the resin.[1] A positive result (intense blue color) indicates the presence of unreacted amines and an incomplete coupling.[1] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and can give a reddish-brown color.[1] In this case, specific tests like the isatin or chloranil test are recommended.[1]
Q2: What should I do if a monitoring test indicates incomplete coupling?
If a monitoring test shows that the coupling is incomplete, the first step is to perform a second coupling (a "double couple").[1][2] If a significant amount of unreacted amine remains after the second coupling, this may be an indication of peptide aggregation.[1] In such cases, it is advisable to cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptide impurities.[1]
Q3: Are there automated or real-time methods for monitoring SPPS?
Yes, modern automated peptide synthesizers can monitor SPPS in real-time.[3][4] One method involves monitoring the conductivity of the reaction mixture.[4] Another approach is to use UV-Vis spectroscopy to quantify the release of the Fmoc protecting group during the deprotection step.[5][6]
Experimental Protocol: The Kaiser Test
This protocol is a qualitative test for the presence of free primary amines in the resin during SPPS.[1][5]
Reagents:
-
Solution A: 50 mg/ml ninhydrin in ethanol.
-
Solution B: 1 g phenol in 0.25 ml ethanol.
-
Solution C: 2% (v/v) 1 mM potassium cyanide in pyridine.
Procedure:
-
Collect a small sample of resin beads (4-5 mg) from the reaction vessel.
-
Wash the beads thoroughly to remove any residual reagents.
-
Place the beads in a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue beads and solution: Incomplete coupling (free primary amines are present).
-
Yellow beads and solution: Complete coupling (no free primary amines).
-
Reddish-brown color: May indicate N-terminal proline.
Section 2: Troubleshooting Guide - Peptide Aggregation
Peptide aggregation is a common cause of difficult couplings, especially for hydrophobic sequences or peptides longer than 15 residues.[7][8]
Q1: What is peptide aggregation in SPPS and why is it a problem?
Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming secondary structures like β-sheets.[7][9] This can lead to the resin beads clumping together, poor solvation, and reduced access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.[10][11]
Q2: What are the signs of peptide aggregation?
A key sign of aggregation is the failure of the peptide-resin to swell properly.[7] Other indicators include a positive Kaiser test after repeated coupling attempts and a sudden decrease in reaction kinetics.[11]
Q3: What strategies can I use to overcome peptide aggregation?
Several strategies can be employed to disrupt aggregation and improve synthesis efficiency. These are summarized in the table below.
| Strategy | Description |
| Solvent Choice | Use more polar, aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to improve solvation.[12] The "Magic Mixture" (DCM/DMF/NMP at 1:1:1) is also effective for hydrophobic peptides.[12] |
| Chaotropic Salts | Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[7] |
| Elevated Temperature | Performing the coupling at a higher temperature can help to break up aggregates.[7] Microwave irradiation is a particularly effective method for this.[7][13] |
| Resin Choice | Use a low-loading resin or a resin with good swelling properties like PEG-based resins (e.g., NovaSyn® TG).[14] |
| Backbone Protection | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to disrupt hydrogen bonding.[7][10] |
| Pseudoprolines | Introduce pseudoproline dipeptides at specific positions in the peptide sequence to act as "structure-breakers".[7][10] |
Troubleshooting Workflow: Peptide Aggregation
The following diagram illustrates a logical workflow for troubleshooting peptide aggregation.
Caption: A workflow for troubleshooting peptide aggregation in SPPS.
Section 3: Troubleshooting Guide - Sterically Hindered Amino Acids
Coupling sterically hindered amino acids, such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, can be challenging due to their bulky nature.[13]
Q1: Which amino acids are considered sterically hindered?
Besides non-natural amino acids like Aib, some natural amino acids with bulky side chains or β-branching, like valine, isoleucine, and threonine, can also present coupling difficulties.[15] Arginine can also be challenging to couple due to its bulky side chain and protecting group.[2]
Q2: What strategies can be used to improve the coupling of sterically hindered amino acids?
The key is to use more potent coupling reagents and optimized reaction conditions. Microwave-assisted SPPS has been shown to be particularly effective for driving these difficult couplings to completion.[13] Increasing the concentration of the amino acid and coupling reagent can also improve the reaction kinetics.[2]
Q3: Which coupling reagents are best for sterically hindered amino acids?
Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides for coupling hindered amino acids.[16] For very hindered systems, generating amino acid fluorides in situ with reagents like TFFH can be a good option.[16]
Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Type | Advantages |
| HATU | Uronium Salt | Highly efficient, even for N-methyl amino acids.[16][17] |
| HBTU/TBTU | Uronium Salt | Popular and effective for a wide range of couplings.[16] |
| COMU | Uronium Salt | Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[16] |
| PyBOP® | Phosphonium Salt | Effective for hindered couplings, often used in combination with HOBt. |
| TFFH | Fluoroformamidinium | Generates highly reactive amino acid fluorides, ideal for α,α-disubstituted amino acids like Aib.[16] |
Section 4: Troubleshooting Guide - Secondary Structure Formation
The formation of secondary structures within the growing peptide chain can make the N-terminus inaccessible for the next coupling reaction.[8]
Q1: How does secondary structure formation affect SPPS?
As the peptide elongates, it can fold into stable secondary structures, such as α-helices or β-sheets, which are stabilized by intramolecular hydrogen bonds.[8] This can physically block the N-terminal amine, preventing the incoming amino acid from coupling efficiently.
Q2: How can I prevent or disrupt secondary structure formation?
Similar to aggregation, the use of "structure-breaking" elements is a key strategy. The incorporation of pseudoproline dipeptides is a very effective method to disrupt the formation of secondary structures.[7][10] Backbone protection with Hmb or Dmb groups also serves this purpose by preventing the hydrogen bonding that stabilizes these structures.[7][10]
Logical Relationship: Disrupting Secondary Structures
The following diagram illustrates the concept of using structure-disrupting elements to improve SPPS.
Caption: Using structure-breaking elements to prevent incomplete couplings.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 4. bachem.com [bachem.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. bachem.com [bachem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
A Comparative Guide to the Synthesis and HPLC Analysis of Peptides Containing N-Methylated Aspartic Acid
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing proteolytic stability, membrane permeability, and overall therapeutic potential. However, the synthesis and purification of these modified peptides, particularly those containing N-methylated aspartic acid (N-Me-Asp), present significant challenges. This guide provides an objective comparison of two primary methods for synthesizing N-Me-Asp-containing peptides: the use of a pre-synthesized Fmoc-N-Me-Asp(OAll)-OH building block versus the on-resin N-methylation of a standard aspartic acid residue.
Introduction to the Challenge: N-Methylation of Aspartic Acid
The synthesis of peptides containing N-methylated amino acids is often complicated by steric hindrance during coupling steps. When the amino acid to be N-methylated is aspartic acid, an additional and more severe side reaction, aspartimide formation, becomes a major concern. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs. The on-resin N-methylation of an aspartic acid residue has been shown to be particularly problematic, often leading to low purity of the crude peptide product.
This guide will compare the use of a pre-formed this compound building block, which aims to circumvent these issues, with the traditional on-resin methylation approach.
Comparison of Synthetic Strategies
| Feature | This compound Building Block | On-Resin N-Methylation of Aspartic Acid |
| Principle | Incorporation of a pre-methylated and side-chain protected amino acid during standard Fmoc-SPPS. | Post-coupling modification of an incorporated aspartic acid residue on the solid support. |
| Key Advantage | Avoids the harsh on-resin methylation conditions that can lead to side reactions, particularly aspartimide formation. | Does not require the purchase of a specialized and often more expensive amino acid derivative. |
| Major Disadvantage | Higher cost of the specialized amino acid building block. | High potential for side reactions, leading to a complex crude product with low purity and difficult purification. |
| Expected Purity | Generally higher crude purity due to the circumvention of problematic on-resin reactions. | Often low crude purity (as low as 11-26% reported for problematic sequences) due to aspartimide formation and other side products.[1][2] |
| Workflow Complexity | Simpler workflow, integrating directly into standard Fmoc-SPPS protocols. | More complex workflow, requiring additional on-resin reaction steps (sulfonylation, methylation, desulfonylation). |
Experimental Protocols
Method 1: Synthesis using this compound Building Block
This method follows a standard Fmoc solid-phase peptide synthesis (SPPS) protocol. The this compound is incorporated like any other amino acid in the sequence.
1. Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours, or until a negative Kaiser test is observed.
-
Wash the resin with DMF.
4. Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the peptide sequence.
5. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.
-
To remove the allyl (OAll) protecting group from the aspartic acid side chain, treat the resin with a solution of Pd(PPh₃)₄ in a scavenger-containing solvent like DCM with morpholine or another suitable scavenger.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Method 2: On-Resin N-Methylation of an Aspartic Acid Residue
This method involves incorporating a standard Fmoc-Asp(O-protecting group)-OH into the peptide chain and then performing the N-methylation on the resin. The following is a typical three-step procedure:
1. Peptide Synthesis up to Aspartic Acid: Synthesize the peptide on the resin up to the point of the aspartic acid residue using standard Fmoc-SPPS. After coupling the Asp residue, remove the N-terminal Fmoc group.
2. Sulfonylation (o-NBS Protection):
-
Treat the resin-bound peptide with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4-5 equivalents) and collidine or DMAP (5-10 equivalents) in NMP or DMF for 1-2 hours. This protects the α-amino group.
-
Wash the resin with DMF and DCM.
3. Methylation:
-
Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF to deprotonate the sulfonamide.
-
Add dimethyl sulfate or methyl iodide (10-20 equivalents) and allow the methylation reaction to proceed for 1-2 hours. For problematic residues like aspartic acid, it may be necessary to repeat this step or modify the conditions (e.g., shorter reaction times, no second DBU treatment) to minimize side reactions.[1][2]
-
Wash the resin with DMF.
4. Desulfonylation (o-NBS Deprotection):
-
Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP or DMF for 30-60 minutes to remove the o-NBS group.
-
Wash the resin with DMF.
5. Continuation of Peptide Synthesis and Cleavage:
-
Continue with the coupling of the next amino acid and complete the peptide synthesis.
-
Cleave the peptide from the resin as described in Method 1.
HPLC Analysis Protocol
The analysis of N-methylated peptides by reverse-phase HPLC (RP-HPLC) requires careful optimization to achieve good separation of the target peptide from potential impurities, which can include diastereomers and products of side reactions like aspartimide formation.
| Parameter | Recommended Conditions |
| Column | C18 stationary phase, 3-5 µm particle size, 100-300 Å pore size. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient | A linear gradient from 5-95% Mobile Phase B over 20-30 minutes. The gradient may need to be adjusted based on the hydrophobicity of the peptide. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Column Temperature | 30-40 °C. Elevated temperatures can sometimes improve peak shape for N-methylated peptides. |
| Detection | UV at 214 nm and 280 nm. |
Workflow Visualizations
Caption: Workflow for peptide synthesis using the this compound building block.
Caption: Workflow for on-resin N-methylation of an aspartic acid residue.
Conclusion
The choice between using a pre-synthesized this compound building block and performing on-resin N-methylation of aspartic acid involves a trade-off between cost and efficiency. While the on-resin approach is less expensive in terms of starting materials, it is fraught with challenges, most notably the high propensity for aspartimide formation, which leads to low yields of the desired product and complex, time-consuming purification.
For researchers and drug developers aiming for a more reliable and efficient synthesis of peptides containing N-methylated aspartic acid, the use of a pre-formed building block like this compound is the recommended strategy. This approach simplifies the synthetic workflow and significantly increases the likelihood of obtaining a purer crude product, thereby streamlining the subsequent HPLC purification and accelerating the overall research and development timeline. The initial higher cost of the specialized amino acid is often offset by the savings in time, labor, and solvents required for the purification of a complex crude mixture.
References
A Comparative Guide to the Analytical Techniques for Peptides Containing N-Methyl-Aspartic Acid
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-aspartic acid, into peptides is a key strategy for enhancing therapeutic properties. This modification can improve metabolic stability, membrane permeability, and conformational rigidity. However, the unique structural characteristics of N-methylated peptides present distinct challenges for analysis. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of peptides containing N-methyl-aspartic acid, complete with experimental protocols and data interpretation.
Introduction to N-Methyl-Aspartic Acid in Peptides
N-methylation of the amide backbone in peptides introduces a methyl group to the nitrogen atom of the peptide bond. This modification eliminates the amide proton, preventing the formation of hydrogen bonds and thereby increasing the peptide's conformational flexibility. While this can be advantageous for receptor binding, it complicates structural elucidation by traditional methods. N-methyl-aspartic acid, in particular, has been noted to be a challenging residue to incorporate and analyze.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution.[2] For peptides containing N-methyl-aspartic acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain insight into their conformation.
Challenges in NMR Analysis of N-Methylated Peptides
The primary challenge in the NMR analysis of N-methylated peptides is the increased conformational flexibility, which often results in weak Nuclear Overhauser Effects (NOEs).[3] NOEs are crucial for determining through-space proton-proton distances, which are the foundation of 3D structure calculation. The absence of the amide proton also removes a key handle for sequential assignment in traditional peptide NMR strategies.
Key NMR Experiments for Analysis
A combination of the following NMR experiments is typically required for the comprehensive analysis of peptides containing N-methyl-aspartic acid:
-
1D ¹H NMR: Provides an initial overview of the sample's purity and the general chemical environment of the protons.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar couplings.[4]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Reveals through-bond correlations between protons, typically up to three bonds away.[4]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect through-space correlations between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure determination.[4][5] ROESY is often preferred for medium-sized molecules where NOESY signals can be weak or zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.[6]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems and identifying the position of the N-methyl group.
Experimental Protocol: 2D NMR of a Synthetic Peptide with N-Methyl-Aspartic Acid
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent depends on the peptide's solubility. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.[7]
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to check sample concentration and purity.
-
Set up and run 2D TOCSY, COSY, NOESY/ROESY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
For NOESY/ROESY experiments, a mixing time of 200-400 ms is a good starting point for peptides of this size.[3]
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the combination of 2D spectra. The TOCSY and COSY will help identify the spin systems of the individual amino acids. The HMBC will be crucial for connecting these spin systems and confirming the location of the N-methyl group through its correlation with the alpha-proton and carbonyl carbon of the N-methyl-aspartic acid residue.
-
Analyze the NOESY/ROESY spectra to identify through-space correlations, which provide distance restraints for 3D structure calculation.
-
Quantitative Data Presentation
Due to the scarcity of published, consolidated NMR data for a single peptide containing N-methyl-aspartic acid, the following table presents representative ¹H and ¹³C chemical shift ranges based on data for N-methylated amino acids and aspartic acid in various peptide contexts.[8][9]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.8 - 3.2 | 30 - 35 |
| α-CH | 4.5 - 5.0 | 55 - 60 |
| β-CH₂ | 2.5 - 2.9 | 38 - 42 |
| C' (Carbonyl) | - | 170 - 175 |
Note: Chemical shifts are highly dependent on the local environment, including neighboring residues, solvent, and pH.
Alternative Analytical Techniques
While NMR provides detailed structural information, Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are indispensable complementary techniques for the characterization of peptides containing N-methyl-aspartic acid.
Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive method for determining the molecular weight of the peptide and for confirming its amino acid sequence through fragmentation analysis.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are common ionization techniques used to generate gas-phase ions of the peptide for mass analysis.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the peptide ion is isolated and fragmented. The resulting fragment ions (b- and y-ions) provide sequence information. The presence of an N-methyl-aspartic acid residue will result in a characteristic mass shift in the fragment ions containing this residue.[10][11] The fragmentation of peptides containing aspartic acid can lead to characteristic cleavage at the N-terminal side of the residue.[12]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for assessing the purity of synthetic peptides and can also provide information about their hydrophobicity.
-
Purity Assessment: A single, sharp peak in the HPLC chromatogram is indicative of a pure compound. The presence of multiple peaks can suggest impurities or, in the case of N-methylated peptides, the presence of different conformational isomers.
-
Retention Time: The retention time of a peptide in reversed-phase HPLC is related to its overall hydrophobicity. The introduction of an N-methyl group can alter the retention time compared to its non-methylated counterpart. The retention time is influenced by the amino acid composition, particularly at the N- and C-termini.[13][14] Several methods have been developed for the HPLC-based determination of D-aspartate and N-methyl-D-aspartate.[15][16][17]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | 3D structure, conformation, dynamics, proton and carbon environments | Non-destructive, provides detailed structural and dynamic information in solution. | Lower sensitivity, complex data analysis, challenges with conformational flexibility and weak NOEs in N-methylated peptides.[3] |
| Mass Spectrometry | Molecular weight, amino acid sequence, post-translational modifications | High sensitivity, high mass accuracy, provides definitive sequence information. | Does not provide 3D structural information, fragmentation can be complex. |
| HPLC | Purity, hydrophobicity, separation of isomers | High resolution for purity assessment, relatively simple and fast. | Provides limited structural information, retention time can be influenced by many factors.[18][19] |
Visualizing the Workflow
Experimental Workflow for Peptide Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of a peptide containing N-methyl-aspartic acid.
Caption: A typical workflow for the synthesis and analysis of peptides.
Logical Relationship of NMR Data Analysis
This diagram outlines the logical flow of information in the NMR-based structural analysis of a peptide containing N-methyl-aspartic acid.
Caption: Logical flow of NMR data analysis for peptide structure determination.
Conclusion
The analysis of peptides containing N-methyl-aspartic acid requires a multi-faceted approach. While NMR spectroscopy is the primary tool for elucidating the three-dimensional structure and conformational dynamics in solution, its effectiveness can be hampered by the inherent flexibility of N-methylated peptides. Therefore, it is crucial to complement NMR studies with mass spectrometry for definitive sequence verification and HPLC for purity assessment. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and reliable characterization of these therapeutically promising molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. youtube.com [youtube.com]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
A Comparative Guide to Fmoc-N-Me-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to the successful assembly of complex and modified peptides. For the incorporation of N-methylated aspartic acid residues, two commonly utilized building blocks are Fmoc-N-Me-Asp(OAll)-OH and Fmoc-N-Me-Asp(OtBu)-OH. The selection between the allyl (All) and tert-butyl (tBu) side-chain protecting groups dictates the overall synthetic strategy, particularly the deprotection conditions and potential for side reactions. This guide provides an objective comparison of these two reagents, supported by established principles of peptide chemistry, to aid researchers in making informed decisions for their synthetic needs.
Executive Summary
| Feature | This compound | Fmoc-N-Me-Asp(OtBu)-OH |
| Side-Chain Protecting Group | Allyl (All) | tert-Butyl (tBu) |
| Deprotection Condition | Pd(0) catalyzed allylic transfer | Strong acid (e.g., TFA) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile groups |
| Key Advantage | Enables on-resin side-chain modification | Compatible with standard Fmoc-SPPS cleavage |
| Potential Side Reaction | Residual palladium contamination | Aspartimide formation |
Physicochemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for handling, storage, and application in peptide synthesis.
| Property | This compound | Fmoc-N-Me-Asp(OtBu)-OH |
| Molecular Formula | C₂₂H₂₁NO₆ | C₂₄H₂₇NO₆ |
| Molecular Weight | 395.41 g/mol | 425.47 g/mol |
| Appearance | White crystalline powder | White to off-white powder or crystals |
| Melting Point | 111-115 °C | 135-140 °C |
| Optical Activity | [α]²⁰/D -27±2°, c = 1% in DMF | [α]²²/D -39.0°, c = 0.5% in DMF |
| Storage Temperature | 2-8°C | 2-8°C |
Orthogonality and Deprotection Strategy
The fundamental difference between this compound and Fmoc-N-Me-Asp(OtBu)-OH lies in the orthogonality of their side-chain protecting groups. This dictates the flexibility and strategic design of the peptide synthesis.
This compound utilizes an allyl protecting group, which is stable to both the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for the final cleavage of peptides from most resins (e.g., trifluoroacetic acid, TFA). This three-dimensional orthogonality is a significant advantage when on-resin modification of the aspartic acid side chain is desired. The allyl group is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.
Fmoc-N-Me-Asp(OtBu)-OH , on the other hand, employs a tert-butyl protecting group. The tBu group is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids. This makes it compatible with the standard final cleavage and global deprotection step in Fmoc-SPPS, where TFA is used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups simultaneously. This represents a two-dimensional orthogonality (base vs. acid).
Potential Side Reactions
A critical aspect of selecting a protected amino acid is the potential for side reactions during synthesis.
For Fmoc-N-Me-Asp(OtBu)-OH , the primary concern is the formation of aspartimide. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (piperidine) and can also be promoted by acidic conditions during final cleavage. Aspartimide formation can lead to a mixture of α- and β-peptides, as well as racemization at the aspartic acid residue. While the impact of N-methylation on the rate of aspartimide formation is not extensively documented in comparative studies, it is a known issue for Asp(OtBu) residues in general, especially when followed by sterically unhindered amino acids like glycine.[1][2]
For This compound , the main consideration is the complete removal of the palladium catalyst after deprotection. Residual palladium can interfere with subsequent synthetic steps and may be difficult to remove from the final peptide, potentially impacting its biological activity. Thorough washing procedures are essential to mitigate this risk.
References
Advantages of allyl protection over tert-butyl protection for aspartic acid
In the realm of solid-phase peptide synthesis (SPPS), the protection strategy for trifunctional amino acids is paramount to achieving high purity and yield of the target peptide. For aspartic acid (Asp), the choice of a side-chain protecting group is particularly critical due to the propensity of the aspartyl residue to undergo base-catalyzed aspartimide formation, a notorious side reaction that can lead to a mixture of difficult-to-separate byproducts. This guide provides a detailed comparison of two commonly employed protecting groups for the β-carboxyl group of aspartic acid: the tert-butyl (tBu) ester and the allyl (All) ester.
Executive Summary
The primary advantage of allyl protection over the more conventional tert-butyl protection for aspartic acid lies in its orthogonality to the standard Fmoc/tBu solid-phase peptide synthesis strategy. This orthogonality allows for the selective deprotection of the allyl group on-resin, enabling site-specific modifications such as lactam cyclization, without affecting other acid-labile protecting groups. While tert-butyl protection is widely used due to its simplicity and compatibility with final cleavage conditions, it is more susceptible to aspartimide formation during the repetitive piperidine treatments for Fmoc removal.
Comparison of Physicochemical and Reactive Properties
| Property | Allyl (All) Protection | Tert-Butyl (tBu) Protection |
| Chemical Structure | Ester formed with allyl alcohol | Ester formed with tert-butanol |
| Stability | Stable to trifluoroacetic acid (TFA) and piperidine.[1] | Stable to piperidine but labile to strong acids like TFA.[1] |
| Deprotection Condition | Palladium(0)-catalyzed reaction (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane). | Strong acid (e.g., 95% TFA). |
| Orthogonality | Fully orthogonal to the Fmoc/tBu strategy. Can be selectively removed on-resin. | Not orthogonal to other tBu-based side-chain protecting groups. |
| Key Advantage | Enables on-resin side-chain modification and cyclization. | Simplicity of removal during the final global deprotection/cleavage step. |
Aspartimide Formation: A Critical Side Reaction
Aspartimide formation is a significant challenge in SPPS, particularly in sequences containing Asp, and is promoted by the basic conditions used for Fmoc deprotection. This intramolecular cyclization can lead to the formation of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.
While direct quantitative comparisons of aspartimide formation between allyl and tert-butyl protected aspartic acid are not extensively documented in comparative studies, the literature indicates that the tert-butyl group's relatively low steric hindrance can make it susceptible to this side reaction.[2] Studies have shown that bulkier trialkylmethyl esters can significantly reduce aspartimide formation compared to the standard tert-butyl ester.[3][4] For instance, in a comparative test using the scorpion toxin II peptide model, the standard Asp(OtBu) derivative showed significant aspartimide formation after prolonged piperidine treatment, whereas bulkier derivatives demonstrated a marked reduction.
One study has suggested that the extent of cyclization to form aspartimide is greater for allyl esters than for tert-butyl esters, highlighting that while offering orthogonality, the allyl group may not inherently solve the aspartimide problem and may even exacerbate it in some contexts. The choice of protecting group should therefore be carefully considered based on the peptide sequence and the synthetic strategy.
Experimental Data
The following table summarizes data on aspartimide formation for Asp(OtBu) in comparison with a bulkier protecting group, illustrating the impact of steric hindrance on this side reaction.
| Peptide Sequence (VKDXYI) | Protecting Group | % Target Peptide | % Aspartimide & Piperidide | % D-Asp |
| X = Asn | Asp(OtBu) | 71.3 | 25.1 | 3.6 |
| X = Asn | Asp(OBno) | 99.4 | 0.2 | 0.4 |
| X = Arg | Asp(OtBu) | 79.5 | 16.9 | 3.6 |
| X = Arg | Asp(OBno) | 99.4 | 0.2 | 0.4 |
| X = Gly | Asp(OtBu) | 1.8 | 97.0 | 1.2 |
| X = Gly | Asp(OBno) | 88.3 | 10.4 | 1.3 |
Data adapted from a study comparing Asp(OtBu) with the bulkier Asp(OBno) after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
On-Resin Deprotection of Allyl-Protected Aspartic Acid
This protocol describes the selective removal of the allyl protecting group from a peptide synthesized on a solid support.
Reagents:
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin (containing the Asp(OAll) residue) in DCM for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x resin volume).
-
Prepare a solution of Pd(PPh₃)₄ (0.15 equivalents relative to resin loading) and phenylsilane (25 equivalents relative to resin loading) in DCM.
-
Add the palladium catalyst solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.
-
Wash the resin extensively with DMF (5 x resin volume) to remove the catalyst and byproducts.
-
Wash the resin with DCM (3 x resin volume).
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.
Global Deprotection and Cleavage of Peptides with Tert-Butyl-Protected Aspartic Acid
This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl protecting groups.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K is a common example, but a simpler cocktail is often sufficient):
-
TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
Procedure:
-
Wash the dried peptide-resin with DCM (3 x resin volume).
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the suspension for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
Visualizing the Chemistry
Deprotection Mechanisms
Caption: Deprotection mechanisms for allyl and tert-butyl esters.
SPPS Workflow with Orthogonal Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
A Researcher's Guide to Orthogonal Protecting Group Strategies in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex peptides is a critical yet challenging endeavor. The success of synthesizing long, modified, or cyclic peptides hinges on a robust protecting group strategy. This guide provides an objective comparison of the predominant orthogonal protecting group strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic route.
The principle of orthogonality in peptide synthesis is paramount, allowing for the selective removal of one type of protecting group in the presence of others. This enables the precise and controlled assembly of complex peptide chains, including the incorporation of post-translational modifications, cyclization, and the synthesis of branched peptides. The two most widely adopted orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) approaches. Complementing these are chemoselective ligation techniques, which offer powerful tools for the assembly of large peptides and proteins from smaller, unprotected fragments.
Comparative Analysis of Orthogonal Strategies
The choice between Fmoc and Boc strategies, or the decision to employ a chemoselective ligation approach, depends on the specific characteristics of the target peptide, including its length, sequence, and any modifications.
Fmoc/tBu vs. Boc/Bzl Strategies
The Fmoc/tBu and Boc/Bzl strategies represent the cornerstones of modern solid-phase peptide synthesis. The key difference lies in the lability of the Nα-amino protecting group.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Alternative: Chemoselective Ligation |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) | Not applicable (unprotected fragments) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, cHex) | Not applicable (unprotected fragments) |
| Cleavage from Resin | Strong acid (TFA) | Strong acid (HF, TFMSA) | Not applicable |
| Orthogonality | Fully orthogonal | Quasi-orthogonal | Fully orthogonal |
| Advantages | Milder Nα-deprotection conditions, suitable for acid-sensitive modifications (e.g., glycosylation, phosphorylation), easier preparation of protected peptide fragments.[1][2] | Can provide superior results for long or difficult sequences prone to aggregation due to protonation of the N-terminus after deprotection, which reduces hydrogen bonding.[3] | Enables synthesis of very large proteins, allows for the assembly of unprotected peptide fragments, minimizing the need for extensive side-chain protection.[4] |
| Disadvantages | Potential for side reactions like diketopiperazine formation and aspartimide formation.[5] | Requires harsh cleavage conditions (HF), which can degrade sensitive residues and requires specialized equipment. Repetitive acid treatment can lead to gradual loss of side-chain protecting groups.[2][3] | Requires a specific amino acid at the ligation site (e.g., Cysteine for Native Chemical Ligation), and the synthesis of peptide thioesters can be challenging.[6] |
Performance Data on Complex Peptides
Direct side-by-side comparisons of different orthogonal strategies for the synthesis of the same complex peptide are not always available in the literature. However, data from the synthesis of notable complex peptides can provide insights into the performance of each strategy.
Synthesis of Enfuvirtide (a 36-amino acid peptide)
| Strategy | Purity (Crude) | Overall Yield | Reference |
| Fmoc-SPPS | >70% | Not explicitly stated, but biosynthesis is presented as a more efficient alternative for high purity. | [7] |
| Biosynthesis (Fusion Protein) | 94% | 2.86–3.31 mg/L of culture | [8] |
Synthesis of Daptomycin (a cyclic lipopeptide)
| Strategy | Key Innovation | Overall Yield | Reference |
| Fmoc-SPPS | Use of a novel Fmoc-L-Kyn(Boc)-OH synthon to prevent side reactions. | 22% | [9] |
Synthesis of N-glycosylated peptides
| Strategy | Peptide | Purity (Crude) | Synthesis Time | Reference |
| HTFS-PS (Fmoc) | GP-5 (multi-glycosylated) | 49% | 38 min | [10] |
| HTFS-PS (Fmoc) | GP-6 (multi-glycosylated) | 48% | 38 min | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the key orthogonal approaches.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink-amide resin.
1. Resin Swelling and Preparation:
-
Swell 100 mg of Rink-amide resin (substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
2. First Amino Acid Coupling:
-
Dissolve 4 equivalents of the first Fmoc-protected amino acid, 4 equivalents of a coupling agent (e.g., HATU), and 8 equivalents of a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin with DMF (5x).
4. Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[5][11][12]
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes the synthesis of a peptide on a PAM resin.
1. Resin Swelling and Preparation:
-
Swell 100 mg of PAM resin in DCM for 30 minutes.
-
Drain the DCM.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (IPA) (3x).
3. Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
Dissolve 4 equivalents of the Boc-protected amino acid and 4 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 8 equivalents of DIPEA.
-
Add the activation solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Repetitive Cycles:
-
Repeat steps 2-4 for each subsequent amino acid.
6. Final Cleavage:
-
Wash the final peptide-resin with DCM and dry.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate and collect the crude peptide.[3][13]
Protocol 3: Native Chemical Ligation (NCL)
This protocol outlines the ligation of two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.
1. Preparation of Peptide Fragments:
-
Synthesize the N-terminal peptide fragment with a C-terminal thioester using appropriate SPPS methods.
-
Synthesize the C-terminal peptide fragment with an N-terminal cysteine using standard SPPS.
-
Purify both fragments by HPLC and confirm their identity by mass spectrometry.
2. Ligation Reaction:
-
Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to a final concentration of 20-30 mM.
-
Agitate the reaction mixture at room temperature and monitor the progress by HPLC and mass spectrometry. Ligation is typically complete within a few hours.
3. Purification:
-
Once the ligation is complete, purify the full-length peptide by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.[4][6][14]
Visualizing the Synthetic Workflows
To further clarify the distinct processes of these orthogonal strategies, the following diagrams illustrate the experimental workflows.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 7. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 8. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chempep.com [chempep.com]
- 14. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different palladium catalysts for OAll deprotection
A Comparative Guide to Palladium Catalysts for O-Allyl Deprotection
For Researchers, Scientists, and Drug Development Professionals
The allyl (All) protecting group is a valuable tool in modern organic synthesis, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products. Its stability to a wide range of reaction conditions and its selective removal under mild conditions using palladium catalysis make it an attractive choice for protecting alcohols and carboxylic acids. This guide provides a comparative overview of different palladium catalysts used for O-allyl deprotection, supported by experimental data, to aid in the selection of the most suitable catalytic system for a given application.
Mechanism of Palladium-Catalyzed O-Allyl Deprotection
The deprotection of an O-allyl group proceeds via a palladium(0)-catalyzed process. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This intermediate then undergoes nucleophilic attack by a scavenger, which traps the allyl group and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: General mechanism of palladium-catalyzed O-allyl deprotection.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and allyl scavenger significantly impacts the efficiency and selectivity of the deprotection reaction. Below is a summary of commonly used palladium catalyst systems with their typical reaction conditions and performance.
| Catalyst | Scavenger | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phenylsilane | 0.1 - 5 | DCM, THF, DMF | Room Temp | 1 - 3 h | >95 | A widely used, efficient system for a broad range of substrates.[1][2][3][4][5] The catalyst can be sensitive to air, though some studies show tolerance to atmospheric conditions.[2] |
| Pd/C (10%) | Ammonium Formate | 10 (w/w) | Methanol, Ethanol | Room Temp | 1 - 4 h | 85 - 98 | A heterogeneous catalyst that is easily removed by filtration.[6][7] This method is compatible with reducible functional groups like aldehydes and ketones.[6][7] |
| PdCl₂(PPh₃)₂ | Sodium 2-ethylhexanoate | 2.3 | EtOAc | Room Temp | 5 h | High | Effective for O-allyl deprotection. |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid | 1 - 5 | Methanol, DCM | Room Temp | 1 - 2 h | ~68 - 95 | Proceeds under neutral conditions and is tolerant of various functional groups.[8][9][10] |
| Pd(PPh₃)₄ | Pyrrolidine | Catalytic | Not specified | Not specified | Not specified | High | Efficient for deprotection of allyl esters in β-lactam synthesis. |
| Pd(OAc)₂ / PPh₃ | Phenylsilane | Catalytic | Not specified | Not specified | Not specified | High | An alternative to using the pre-formed Pd(PPh₃)₄ complex. |
Experimental Protocols
Below are detailed experimental protocols for two common O-allyl deprotection methods.
Protocol 1: O-Allyl Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a general procedure for the deprotection of an O-allyl ether using a homogeneous palladium catalyst.
Caption: Experimental workflow for O-allyl deprotection with Pd(PPh₃)₄.
Materials:
-
O-allyl protected compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the O-allyl protected compound (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.1 - 0.25 equiv) to the reaction mixture.[2][3]
-
Stir the reaction at room temperature for 1-3 hours.[1][3][4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated and purified directly by flash column chromatography on silica gel. Alternatively, an aqueous workup can be performed before purification.
Protocol 2: O-Allyl Deprotection using Pd/C and Ammonium Formate
This protocol describes a heterogeneous catalysis method for O-allyl deprotection, which simplifies catalyst removal.
Materials:
-
O-allyl protected compound
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH)
Procedure:
-
To a solution of the O-allyl protected compound (1.0 equiv) in methanol, add 10% Pd/C (typically 10% by weight of the substrate).
-
Add ammonium formate (2-4 equivalents) to the suspension.[11]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by crystallization or column chromatography if necessary.
Conclusion
The selection of a palladium catalyst for O-allyl deprotection depends on several factors, including the nature of the substrate, the presence of other functional groups, and considerations for product purification.
-
Pd(PPh₃)₄ with phenylsilane is a highly efficient and general homogeneous system suitable for a wide variety of substrates. While it can be sensitive to air, it often provides high yields in short reaction times.
-
Pd/C with ammonium formate offers a practical alternative with a simple workup procedure due to the heterogeneous nature of the catalyst. This method is particularly advantageous for its compatibility with reducible functional groups.
For sensitive or complex substrates, screening different catalyst and scavenger combinations is recommended to identify the optimal conditions. The provided protocols offer a solid starting point for developing a robust and efficient O-allyl deprotection strategy in your synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. biotage.com [biotage.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic AlkylationofN,N′-DimethylbarbituricAcid | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Researcher's Guide to Peptide Purity and Identity Validation: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of synthetic peptides is a critical step in producing safe and effective therapeutics and research reagents. This guide provides a detailed comparison of the three cornerstone analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). We present a head-to-head comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your specific needs.
The structural complexity and potential for impurities in synthetic peptides necessitate rigorous analytical characterization.[1][2] Regulatory bodies like the FDA and EMA have established stringent guidelines for the quality control of peptide-based drugs, making the validation of these analytical methods paramount.[1][3] This guide will delve into the practical applications and quantitative performance of HPLC, MS, and AAA, providing the necessary information to design and execute robust validation studies.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique depends on the specific question being addressed – whether it is determining the percentage of the desired peptide in a sample (purity), confirming its primary sequence (identity), or accurately quantifying the amount of peptide present. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Application | Purity assessment, quantification of impurities | Identity confirmation, sequence verification, impurity identification | Absolute quantification, amino acid composition analysis |
| Typical Purity Requirement | Research Grade: >90%, Clinical Grade: ≥98%[4] | N/A (confirms identity) | N/A (provides content) |
| Limit of Detection (LOD) | ng range (UV detection) | fmol to amol range | pmol range[5] |
| Limit of Quantitation (LOQ) | ng range (UV detection) | fmol to pmol range | pmol range |
| Accuracy | High (with appropriate reference standards) | High (for mass determination) | High (considered a "gold standard" for quantification)[6] |
| Precision (RSD) | Typically <2% | Instrument dependent | <5%[5] |
| Throughput | High | Medium to High | Low to Medium |
| Information Provided | Retention time, peak purity, relative quantity of components | Molecular weight, fragmentation pattern, sequence information | Molar ratios of constituent amino acids, peptide content |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for assessing peptide purity.[7][8][9] It separates the target peptide from impurities based on differences in their hydrophobicity.[8]
Key Advantages:
-
High Separation Capacity: Effectively separates peptides from closely related impurities such as truncated or deletion sequences.[7]
-
High Sensitivity and Reproducibility: Modern HPLC systems offer high sensitivity and stable, reproducible results, crucial for quality control.[7]
-
Quantitative Accuracy: When calibrated with a reference standard, HPLC provides accurate quantification of the main peptide and its impurities.[10]
Limitations:
-
Does not directly confirm the identity of the peptide or its impurities.
-
Co-elution of impurities with the main peak can lead to an overestimation of purity.
This protocol outlines a general procedure for determining peptide purity using RP-HPLC with UV detection.
1. Sample Preparation:
- Accurately weigh a small amount of the lyophilized peptide.
- Dissolve the peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 0.2-1.0 mg/mL.[9]
- Centrifuge the solution to pellet any insoluble material.
2. HPLC System and Conditions:
- Column: A C18 reverse-phase column is commonly used for peptides (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).[11]
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 20-30 minutes.[4]
- Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[12]
- Detection: UV detection at 214-220 nm, where the peptide bond absorbs strongly.[9][11][12] If the peptide contains aromatic residues (Tyr, Trp, Phe), detection at 280 nm can also be used.[4]
- Column Temperature: 30-45°C, depending on the peptide's stability.[4]
3. Data Analysis:
- Integrate the peak areas of all peaks in the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[4]
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is the definitive technique for confirming the identity of a peptide by accurately measuring its molecular weight.[13] When coupled with fragmentation techniques (tandem MS or MS/MS), it can also be used to verify the amino acid sequence.[10]
Key Advantages:
-
High Specificity and Sensitivity: Provides an accurate mass measurement, which is a unique identifier for a peptide.
-
Structural Information: MS/MS experiments provide fragmentation data that can be used to confirm the amino acid sequence and identify post-translational modifications.[14]
-
Impurity Identification: Can be used to identify the molecular weights of impurities detected by HPLC.
Limitations:
-
Not inherently quantitative without the use of internal standards.
-
Cannot distinguish between isomeric residues like leucine and isoleucine without specialized techniques.[10]
This protocol describes a typical workflow for peptide identification using liquid chromatography coupled to tandem mass spectrometry.
1. Sample Preparation (Protein Digestion for Peptide Mapping):
- For intact peptide analysis, dissolve the peptide as described for HPLC.
- For protein characterization (peptide mapping), the protein is first denatured, reduced, alkylated, and then enzymatically digested (e.g., with trypsin) to generate smaller peptides.[14][15]
2. LC-MS/MS System and Conditions:
- LC System: A nano- or micro-flow HPLC system is typically used to achieve high sensitivity.
- Column: A C18 reverse-phase column with a smaller internal diameter (e.g., 75 µm - 1 mm) is common.
- Mobile Phases: Similar to HPLC, but formic acid is often preferred over TFA as it is more compatible with mass spectrometry.[16]
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is used to acquire accurate mass data.[14]
- Ionization Source: Electrospray ionization (ESI) is the most common ionization method for peptides.
- Data Acquisition: The instrument is typically operated in a data-dependent acquisition (DDA) mode, where the most intense ions in a full MS scan are automatically selected for fragmentation (MS/MS).[17]
3. Data Analysis:
- The acquired MS and MS/MS spectra are processed using specialized software.
- The experimental mass of the intact peptide is compared to its theoretical mass.
- For MS/MS data, the fragmentation pattern is compared against a theoretical fragmentation of the expected sequence to confirm the amino acid sequence.[14]
Amino Acid Analysis (AAA) for Absolute Quantification
Amino acid analysis is a powerful technique for determining the absolute quantity of a peptide in a sample. It involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.[6][18]
Key Advantages:
-
Absolute Quantification: Provides an accurate measure of the peptide content without the need for a peptide-specific reference standard.[18]
-
Compositional Information: Confirms the amino acid composition of the peptide, providing another layer of identity verification.
Limitations:
-
Destructive to the sample.
-
The hydrolysis step can lead to the degradation of certain amino acids (e.g., Tryptophan, Cysteine).[6]
-
Lower throughput compared to HPLC.
This protocol outlines the general steps for quantitative amino acid analysis using pre-column derivatization followed by HPLC.
1. Peptide Hydrolysis:
- An accurately weighed amount of the peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[18]
- Special hydrolysis conditions are required for acid-labile amino acids like tryptophan.[6]
2. Amino Acid Derivatization:
- After hydrolysis, the sample is dried to remove the acid.
- The free amino acids are then derivatized with a reagent (e.g., o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)) to make them detectable by UV or fluorescence.[4][19][20][21]
3. HPLC Separation and Detection:
- The derivatized amino acids are separated by reverse-phase HPLC.
- The separation is typically achieved using a gradient of an aqueous buffer and an organic solvent.
- Detection is performed using a UV or fluorescence detector, depending on the derivatization reagent used.
4. Data Analysis:
- The peak area of each amino acid is compared to the peak area of a known concentration of an amino acid standard mixture.[21]
- The molar amount of each stable amino acid is determined.
- The peptide concentration is calculated based on the molar amounts of the recovered amino acids and the known sequence of the peptide.[6]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using Graphviz (DOT language), outline the workflows for each analytical technique.
Caption: Workflow for peptide purity analysis by RP-HPLC.
Caption: Workflow for peptide identity verification by LC-MS/MS.
Caption: Workflow for absolute peptide quantification by Amino Acid Analysis.
Conclusion
The validation of peptide purity and identity is a multi-faceted process that often requires the use of orthogonal analytical techniques. HPLC is the workhorse for purity determination, providing reliable and reproducible results. Mass spectrometry is indispensable for confirming the identity and sequence of a peptide, offering unparalleled specificity. Amino acid analysis serves as the gold standard for absolute quantification, providing a definitive measure of peptide content.
By understanding the strengths and limitations of each technique, and by implementing robust and validated protocols, researchers and drug developers can ensure the quality, safety, and efficacy of their peptide products, ultimately accelerating the path from discovery to clinical application.
References
- 1. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. peakproteins.com [peakproteins.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. almacgroup.com [almacgroup.com]
- 10. polypeptide.com [polypeptide.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. hplc.eu [hplc.eu]
- 13. An LC/MS Peptide Standard for Rapid System Suitability Assessment and Retention Time Translation Across LC/MS Platforms [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. Performance metrics for evaluating system suitability in liquid chromatography--Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
Chiral HPLC: A Superior Method for Assessing Racemization of N-Methylated Amino Acids in Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the use of Chiral High-Performance Liquid Chromatography (HPLC) for the stereochemical analysis of N-methylated amino acids. This guide provides a comparative analysis of Chiral HPLC with other techniques, detailed experimental protocols, and supporting data to underscore its advantages in ensuring the chiral purity of therapeutic peptides and other pharmaceutical compounds.
The stereochemical integrity of amino acids is a critical quality attribute in peptide-based therapeutics. Racemization, the conversion of one enantiomer to its mirror image, can significantly impact a drug's efficacy and safety. This is particularly crucial for N-methylated amino acids, a common modification to enhance peptide stability and cell permeability. Chiral HPLC has emerged as a robust and reliable method for accurately quantifying the extent of racemization in these compounds.
Chiral HPLC vs. Alternative Methods: A Comparative Overview
While several analytical techniques can be employed to assess amino acid racemization, Chiral HPLC offers a superior combination of resolution, versatility, and ease of use, especially in the context of drug development and quality control.
| Feature | Chiral HPLC | Capillary Electrophoresis (CE) | Gas Chromatography (GC-MS) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection. |
| Resolution | Excellent baseline separation of enantiomers is achievable with a wide variety of CSPs.[1] | Can provide high-resolution separation, with baseline resolution reported for some amino acids.[1] | High resolution can be achieved, but is dependent on the derivatization and column chemistry. |
| Sample Throughput | Moderate to high, with modern UHPLC systems enabling rapid analysis times of less than 3 minutes for derivatized amino acids.[1] | Generally lower throughput due to longer analysis times and more complex sample injection. | Can be high-throughput, but the mandatory derivatization step adds to the overall sample preparation time. |
| Versatility | Highly versatile, with a wide range of CSPs available for different types of N-methylated amino acids (free and protected).[2][3] | Versatile, with various chiral selectors available, but optimization can be more complex than HPLC. | Less versatile for non-volatile or thermally labile compounds; requires derivatization to increase volatility. |
| Method Development | Can be complex due to the variety of CSPs and mobile phases, but systematic screening approaches are well-established. | Can be challenging due to the number of parameters to optimize (buffer pH, voltage, chiral selector concentration). | Method development can be intensive, requiring optimization of both derivatization and chromatographic conditions. |
| Sample Derivatization | Can be performed directly on underivatized amino acids, although derivatization can enhance sensitivity and resolution.[4] | Often requires derivatization for detection and to improve separation. | Mandatory derivatization to create volatile analytes. |
| Detection | Compatible with a wide range of detectors, including UV, fluorescence, and mass spectrometry (MS), offering high sensitivity and specificity. | Primarily UV or laser-induced fluorescence detection; coupling to MS is possible but can be more challenging than with HPLC. | MS detection is standard, providing high sensitivity and structural information. |
| Robustness | Generally robust and reproducible, making it suitable for routine quality control applications. | Can be less robust than HPLC, with potential issues related to capillary surface interactions and buffer stability. | Robust, but the derivatization step can introduce variability. |
Performance Data for Chiral HPLC Separation of Amino Acid Enantiomers
The choice of the chiral stationary phase (CSP) is critical for achieving optimal separation of N-methylated amino acid enantiomers. Below is a summary of performance data for different types of CSPs.
Macrocyclic Glycopeptide-Based CSPs
These CSPs, such as those based on teicoplanin, are known for their broad enantioselectivity.[4]
| N-Methylated Amino Acid | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| N-Me-Asp | CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH | 0.75 | [3] |
| DL-Phenylalanine | Teicoplanin-based | Acetonitrile/Water (75/25 v/v) | 1.59 | [5] |
Polysaccharide-Based CSPs
CSPs derived from cellulose and amylose are widely used for chiral separations.
| N-Protected Amino Acid | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Fmoc-Phe-OH | ZWIX(+)™ | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | >1.5 | [2] |
| Fmoc-Leu-OH | ZWIX(+)™ | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | >1.5 | [2] |
| Fmoc-Lys(Boc)-OH | QN-AX™ | MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA | >5.0 | [2] |
| Fmoc-Tyr(tBu)-OH | QN-AX™ | MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA | ~2.0 | [2] |
Zwitterionic Ion-Exchange CSPs
These CSPs, often based on cinchona alkaloids, are effective for the separation of amphoteric molecules like amino acids.
| N-Methylated Amino Acid | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| N-Me-Asp | CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) + 25 mM DEA + 50 mM AcOH | 0.75 | [3] |
| AQC-derivatized Arg | QN-AX core-shell | Gradient with ACN/MeOH/H₂O + NH₄FA + FA | 0.98 | [1] |
| AQC-derivatized Asp | QN-AX core-shell | Gradient with ACN/MeOH/H₂O + NH₄FA + FA | 0.79 | [1] |
Experimental Protocols
Protocol 1: Chiral HPLC-MS Analysis of Derivatized N-Methylated Amino Acids
This protocol is adapted from a high-throughput method for derivatized amino acids and is suitable for assessing racemization.[1]
1. Sample Preparation (Derivatization):
-
To your sample containing N-methylated amino acids, add a solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in acetonitrile.
-
Add borate buffer to adjust the pH and vortex.
-
Heat the mixture at 55 °C for 10 minutes.
-
Dilute the sample with the initial mobile phase before injection.
2. HPLC Conditions:
-
Column: QN-AX core-shell column (50 mm x 3.0 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (NH₄FA) and 10 mM Formic Acid (FA) in Acetonitrile/Methanol/Water (49:49:2; v/v/v).
-
Mobile Phase B: 50 mM NH₄FA and 50 mM FA in Acetonitrile/Methanol/Water (49:49:2; v/v/v).
-
Flow Rate: 1.25 mL/min.
-
Gradient:
-
0–0.4 min: 0% B
-
0.4–1.0 min: 0–100% B
-
1.0–3.0 min: 100% B
-
3.0–3.2 min: 100–0% B
-
3.2–4.0 min: 0% B
-
-
Column Temperature: 50 °C.
-
Injection Volume: 1-5 µL.
3. MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Monitor the specific m/z values for the derivatized D- and L-enantiomers.
Protocol 2: Chiral HPLC-UV Analysis of Nα-Fmoc Protected N-Methylated Amino Acids
This protocol is based on a comparative study of zwitterionic and anion-exchanger CSPs.[2]
1. Sample Preparation:
-
Dissolve the Nα-Fmoc protected N-methylated amino acid sample in the initial mobile phase.
2. HPLC Conditions (using a Zwitterionic CSP):
-
Column: CHIRALPAK ZWIX(+)™ (e.g., 150 x 3.0 mm).
-
Mobile Phase: Water/Methanol (1/99 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 5 µL.
3. UV Detection:
-
Wavelength: 262 nm.
Visualizing the Workflow
The following diagrams illustrate the key workflows in assessing N-methylated amino acid racemization.
Caption: Workflow for Racemization Assessment.
Caption: Principle of Chiral HPLC Separation.
Conclusion
Chiral HPLC stands out as the premier analytical technique for the critical task of assessing racemization in N-methylated amino acids. Its high resolution, versatility with a wide array of chiral stationary phases, and compatibility with various detection methods, including mass spectrometry, make it an indispensable tool in pharmaceutical development. By implementing robust Chiral HPLC methods, researchers and drug developers can ensure the stereochemical purity of their peptide-based drug candidates, ultimately contributing to the development of safer and more effective medicines. The detailed protocols and comparative data provided in this guide offer a solid foundation for establishing reliable and efficient methods for this essential analysis.
References
- 1. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Fmoc-N-Me-Asp(OAll)-OH and Other N-Methylated Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic incorporation of modified amino acids is a cornerstone of modern drug design. N-methylation, the substitution of a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful tool to enhance the pharmaceutical properties of peptides. This guide provides a comprehensive comparison of Fmoc-N-Me-Asp(OAll)-OH, a specialized N-methylated amino acid derivative, with other commonly employed N-methylated amino acids. We will delve into their impact on peptide stability, conformation, and synthesis, supported by available data and detailed experimental protocols.
The Significance of N-Methylation in Peptide Science
N-methylation offers a subtle yet profound modification to the peptide backbone, imparting a range of desirable characteristics. The primary benefits of incorporating N-methylated amino acids include:
-
Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly reducing enzymatic degradation and prolonging the in vivo half-life of peptide drugs.[1][2]
-
Enhanced Membrane Permeability and Bioavailability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, facilitating passage across cell membranes and improving oral bioavailability.[1][2]
-
Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structures such as β-turns. This can lead to enhanced receptor binding affinity and selectivity.[1][2] N-methylated amino acids can also induce cis-amide bonds, a feature also seen with proline, which can be crucial for mimicking bioactive conformations.[3]
Featured Amino Acid: this compound
This compound is a unique building block for solid-phase peptide synthesis (SPPS) that combines three key features: N-methylation, an aspartic acid side chain, and an allyl (All) protecting group.
-
N-Methylation: Provides the inherent benefits of increased stability and conformational constraint.
-
Aspartic Acid Side Chain: The carboxylic acid side chain of aspartic acid is ionizable and can be crucial for receptor interaction, solubility, and overall peptide charge.[4]
-
Allyl (OAll) Protecting Group: The allyl ester protecting the side-chain carboxyl group offers an orthogonal deprotection strategy to the standard acid-labile (e.g., tert-butyl) and base-labile (Fmoc) protecting groups used in SPPS.[5] This allows for selective deprotection of the aspartic acid side chain on the solid support for subsequent modifications such as cyclization or branching.[5]
While direct experimental data exclusively for this compound is limited in publicly available literature, its properties can be inferred from the extensive research on N-methylated amino acids and the use of allyl protecting groups.
Comparison with Other N-Methylated Amino Acids
The choice of which N-methylated amino acid to incorporate into a peptide sequence depends on the desired structural and functional outcomes. Here, we compare this compound with other commonly used N-methylated amino acids.
| Feature | This compound | Fmoc-N-Me-Ala-OH | Fmoc-N-Me-Phe-OH | Fmoc-N-Me-Val-OH |
| Side Chain Functionality | Acidic, allows for further modification | Non-polar, small | Aromatic, bulky | Non-polar, bulky |
| Impact on Conformation | Can induce turns; potential for side-chain interactions | Induces turns; less sterically demanding than larger residues | Induces turns; aromatic ring can participate in π-stacking | Induces turns; significant steric hindrance |
| Coupling Efficiency | Expected to be challenging due to steric hindrance and potential for side reactions.[6] | Generally good, but can be slower than non-methylated Ala.[7] | Good, but steric bulk can slow the reaction. | Challenging due to significant steric hindrance.[7] |
| Side Chain Protection Strategy | Orthogonal (Allyl) | Not required | Not required | Not required |
| Potential for Side Reactions | Aspartimide formation, especially with prolonged base exposure.[8] | Minimal | Minimal | Minimal |
| Key Application | Peptides requiring enhanced stability, conformational constraint, and a site for orthogonal side-chain modification (e.g., cyclization). | General purpose for increasing stability and inducing turns. | Introducing aromatic interactions and increasing stability. | Inducing significant conformational constraint. |
Experimental Protocols
Synthesis of Fmoc-N-Methylated Amino Acids
While this compound is not as commonly available as other N-methylated amino acids, a general and efficient method for the synthesis of Fmoc-N-Me-amino acids is the solid-phase Biron-Kessler method. This method avoids the often-problematic synthesis in solution.[9]
Protocol: Solid-Phase Synthesis of Fmoc-N-Me-Amino Acids (Adapted from Biron-Kessler Method) [9]
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Add 3 equivalents of the desired Fmoc-amino acid and 9 equivalents of diisopropylethylamine (DIEA). Stir for 2 hours.
-
Fmoc Deprotection: Wash the resin with DCM and then treat with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group.
-
Sulfonylation: Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM to the resin and stir.
-
Methylation: Treat the resin with a solution of methyl iodide or dimethyl sulfate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Repeat this step to ensure complete methylation.
-
Desulfonylation: Remove the o-NBS group by treating the resin with a solution of thiophenol and DBU in DMF.
-
Fmoc Protection: Re-introduce the Fmoc group by treating the resin with Fmoc-OSu in the presence of a base.
-
Cleavage from Resin: Cleave the Fmoc-N-Me-amino acid from the 2-CTC resin using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1% TFA).
Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids
The incorporation of N-methylated amino acids into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance.
Protocol: SPPS Coupling of Fmoc-N-Me-Amino Acids [10]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.
-
Activation and Coupling:
-
Dissolve 4 equivalents of the Fmoc-N-Me-amino acid in DMF.
-
Add 4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add 8 equivalents of DIEA.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). Repeat the coupling if necessary.
Allyl Group Deprotection (for this compound) [11]
To selectively deprotect the allyl group on the aspartic acid side chain:
-
Wash the resin-bound peptide with an inert solvent like DCM.
-
Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a scavenger such as phenylsilane in an inert solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly to remove the palladium catalyst and scavenger.
Visualizing the Workflow and Concepts
Logical Comparison of N-Methylated Amino Acids
Caption: Decision factors for selecting an N-methylated amino acid.
SPPS Workflow for Incorporating an N-Methylated Amino Acid
Caption: Solid-phase synthesis cycle for N-methylated amino acids.
Conclusion
The incorporation of N-methylated amino acids is a versatile and powerful strategy in modern peptide drug design. While all N-methylated amino acids offer the core benefits of increased proteolytic stability and conformational restriction, the choice of a specific derivative allows for fine-tuning of the peptide's properties. This compound stands out as a valuable tool for introducing not only the advantages of N-methylation but also a functionalizable side chain with an orthogonal protecting group. This enables complex peptide architectures, such as cyclized or branched peptides, which can lead to compounds with superior therapeutic profiles. The synthetic challenges associated with sterically hindered N-methylated residues can be overcome with optimized coupling protocols, making these valuable building blocks accessible for the development of next-generation peptide therapeutics. Further research providing direct comparative data for this compound will be invaluable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylation: A Subtle Tweak with a Profound Impact on Peptide Conformation and Function
For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount to designing effective therapeutics. A key modification in the peptide chemist's toolbox is N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen. This seemingly minor alteration can dramatically influence a peptide's three-dimensional structure, and consequently, its biological activity, metabolic stability, and cell permeability.
This guide provides a comparative analysis of the conformational effects of N-methylation on peptides, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD). Detailed experimental protocols for these key techniques are also presented to facilitate the replication and adaptation of these methods in your own research.
Conformational Consequences of N-Methylation: A Data-Driven Comparison
N-methylation introduces significant local and global conformational changes in a peptide's structure. The primary effects include the restriction of backbone dihedral angles (φ and ψ), the promotion of cis-amide bonds, and the disruption of hydrogen bonding networks.
Impact on Backbone Dihedral Angles
The introduction of a methyl group on the amide nitrogen sterically hinders the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, effectively constraining the accessible conformational space. This is often visualized using Ramachandran plots, which map the allowed φ and ψ angles for a given amino acid residue.
| Residue Type | N-Methylation Status | Allowed φ (phi) Range | Allowed ψ (psi) Range | Predominant Secondary Structure Propensity |
| Alanine (Ala) | Unmethylated | -170° to -50°, 50° to 90° | -160° to -30°, 20° to 170° | α-helix, β-sheet |
| Alanine (Ala) | N-methylated (MeAla) | -150° to -70° | 80° to 170° | β-turn, extended strand[1] |
| Glycine (Gly) | Unmethylated | Broadly allowed | Broadly allowed | Flexible, turns |
| Glycine (Gly) | N-methylated (Sarcosine) | -180° to 180° | -180° to 180° (more restricted than Gly) | Increased propensity for defined turns |
Promotion of cis-Amide Bonds
The peptide bond can exist in either a trans or cis conformation. For most amino acid residues, the trans conformation is overwhelmingly favored due to steric hindrance. However, N-methylation significantly lowers the energy barrier between the trans and cis isomers, leading to a higher population of the cis conformation[2]. This is particularly pronounced for N-methylated proline residues[3].
| Peptide Bond | Isomerization Energy Barrier (kcal/mol) | Predominant Conformation |
| X-Pro | ~20 | trans (~90-95%) |
| X-MePro | ~18 | trans and cis populations can be comparable [3] |
| X-Ala | >20 | trans (>99.9%) |
| X-MeAla | ~18-20 | cis population significantly increased [2] |
Disruption of Hydrogen Bonding
The amide proton is a crucial hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. N-methylation replaces this proton with a methyl group, eliminating its ability to participate in hydrogen bonding[4]. This disruption can lead to the destabilization of ordered secondary structures and promote more flexible or alternative conformations.
| Peptide Feature | Unmethylated Peptide | N-methylated Peptide |
| Intramolecular H-bonds | Can form stable α-helices and β-sheets | H-bond donor capacity is removed at the site of methylation, often disrupting secondary structures[4] |
| Solvent H-bonds | Amide protons can hydrogen bond with water | Reduced interaction with aqueous solvent, increasing lipophilicity |
Visualizing the Impact: Experimental Workflows and Signaling Pathways
To effectively evaluate the consequences of N-methylation, a structured experimental approach is necessary. Furthermore, understanding how these conformational changes translate to biological function requires placing the N-methylated peptide within a relevant signaling context.
References
- 1. researchgate.net [researchgate.net]
- 2. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic N-methylation of oxytocin: Impact on pharmacology and intramolecular hydrogen bonding network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Methods for Hindered N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability. However, the steric hindrance posed by the N-methyl group, particularly when adjacent to other bulky residues, presents a significant challenge for peptide synthesis. The selection of an appropriate coupling method is paramount to achieving high yields and minimizing side reactions, most notably epimerization. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of hindered N-methylated amino acids, supported by available experimental data and detailed protocols.
Overview of Common Coupling Reagents
The synthesis of peptides containing hindered N-methylated amino acids often necessitates the use of highly efficient coupling reagents. The most successful reagents belong to the phosphonium and uronium/aminium salt families. These reagents activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the secondary amine of the N-methylated residue on the growing peptide chain. Key reagents that have demonstrated efficacy in these challenging couplings include HATU, HCTU, COMU, PyBOP, and PyBroP.
Quantitative Comparison of Coupling Reagent Performance
While a definitive head-to-head comparison under universally standardized conditions is challenging to distill from the literature, the following tables summarize the performance of various coupling reagents based on published data for the synthesis of peptides containing hindered N-methylated amino acids. The efficiency of these reagents can be influenced by the specific peptide sequence, the nature of the amino acid residues, and the reaction conditions.
| Coupling Reagent | Activating Agent Family | Typical Yield for Hindered N-Methylated Couplings | Epimerization Potential | Key Strengths | Common Limitations |
| HATU | Uronium/Aminium Salt | High | Low to Moderate[1] | High reactivity, widely used, effective for many difficult couplings[2] | Can cause guanidinylation of the N-terminus if used in excess[3] |
| HCTU | Uronium/Aminium Salt | High | Low | High reactivity, often comparable to HATU, reported to be less allergenic[4] | Can also cause guanidinylation if not used in appropriate stoichiometry |
| COMU | Uronium Salt | High | Low | High reactivity, byproducts are water-soluble, considered safer than benzotriazole-based reagents[5] | Stability in solution can be a concern for prolonged automated syntheses |
| PyBOP | Phosphonium Salt | Moderate to High | Low to Moderate | Good performance for many standard and some hindered couplings, avoids guanidinylation | May be less effective than HATU or COMU for the most challenging sequences |
| PyBroP | Phosphonium Salt | High | Low | Particularly effective for coupling N-methylated amino acids, especially N-methyl to N-methyl junctions[6] | Higher cost, can be overly reactive leading to side reactions with non-hindered amino acids |
| PyAOP | Phosphonium Salt | High | Low | Highly effective for coupling N-methyl amino acids, avoids guanidinylation[7] | Higher cost |
Note: Yields are highly sequence-dependent. The qualitative descriptions are based on general findings in the literature.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful incorporation of hindered N-methylated amino acids. Below are representative protocols for some of the most effective coupling reagents.
Protocol 1: HATU-Mediated Coupling
This protocol is a standard method for coupling amino acids, including hindered N-methylated residues, in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin substitution)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide-resin with a free N-terminal secondary amine
Procedure:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF or NMP.
-
Add the base (DIEA or Collidine) to the amino acid/HATU solution and pre-activate for 1-5 minutes at room temperature.
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours. The coupling time may need to be extended for particularly difficult sequences.
-
Monitor the coupling reaction for completeness using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.
-
If the coupling is incomplete, a second coupling can be performed.
-
After complete coupling, wash the resin thoroughly with DMF or NMP to remove excess reagents.
Protocol 2: COMU-Mediated Coupling
COMU is a third-generation uronium salt that offers high reactivity and a favorable safety profile.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
COMU (3 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous DMF
-
Peptide-resin
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve the Fmoc-amino acid and COMU in DMF.
-
Add DIEA to the solution and pre-activate for 1-2 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Allow the coupling reaction to proceed for 30 minutes to 1 hour. For very hindered couplings, such as Aib-Aib, a double coupling of 1 hour each may be necessary.[8]
-
Wash the resin with DMF, followed by DCM, and then DMF again.[8]
Protocol 3: PyBroP-Mediated Coupling
PyBroP is a powerful phosphonium salt reagent, particularly effective for sterically demanding couplings.
Materials:
-
Fmoc-protected amino acid (2 equivalents)
-
PyBroP (2 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Peptide-resin
Procedure:
-
Deprotect the N-terminus of the resin-bound peptide using standard procedures.
-
Suspend the resin in DCM (approximately 10 mL per gram of resin).
-
In a separate vessel, dissolve the protected amino acid in DCM or DMF and add it to the resin suspension.
-
Add PyBroP to the mixture and cool to 0°C.
-
Add DIEA and mix for 1 minute at 0°C, then continue the reaction for 1 hour at room temperature.[9][10]
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for coupling hindered N-methylated amino acids.
Caption: Simplified mechanism of amide bond formation using a coupling reagent.
Conclusion
The successful synthesis of peptides containing hindered N-methylated amino acids is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. While HATU and HCTU are widely used and effective, COMU presents a safer and highly reactive alternative with the benefit of water-soluble byproducts. For the most challenging couplings, particularly those involving consecutive N-methylated residues, phosphonium salts like PyBroP and PyAOP have demonstrated superior performance. Researchers should carefully consider the specific sequence, the steric hindrance of the amino acids involved, and the potential for epimerization when selecting a coupling strategy. The protocols and comparative data provided in this guide serve as a valuable resource for navigating the complexities of synthesizing these therapeutically important molecules.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to the Use of Fmoc-N-Me-Asp(OAll)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and cost-effectiveness. The incorporation of N-methylated amino acids, such as N-methylaspartic acid, presents unique challenges due to steric hindrance during coupling and the potential for side reactions. This guide provides a cost-benefit analysis of using Fmoc-N-Me-Asp(OAll)-OH, comparing it with its primary alternative, Fmoc-N-Me-Asp(OtBu)-OH, and discussing the broader implications of protection strategies for N-methylated aspartic acid residues.
Executive Summary
The selection of a side-chain protecting group for N-methylated aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). The two most common choices are the allyl (All) group, yielding this compound, and the tert-butyl (tBu) group, yielding Fmoc-N-Me-Asp(OtBu)-OH. While direct comparative studies with quantitative data on the performance of this compound are limited in publicly available literature, a qualitative and extrapolated analysis based on the known properties of these protecting groups and the challenges of N-methylated amino acids can guide decision-making.
This compound offers the key advantage of orthogonal deprotection, allowing for selective side-chain manipulation on-resin. This is particularly valuable for the synthesis of cyclic or branched peptides. However, this flexibility comes at the cost of an additional, metal-catalyzed deprotection step, which can add complexity and expense to the synthesis.
Ultimately, the choice between these two building blocks depends on the specific requirements of the target peptide. For linear peptides where on-resin side-chain modification is not required, the simpler workflow of the OtBu-protected version may be preferable. For more complex peptides requiring site-specific modifications, the orthogonality of the allyl group is a significant advantage.
Cost-Benefit Analysis
| Feature | This compound | Fmoc-N-Me-Asp(OtBu)-OH |
| Cost | Cost of the non-methylated Fmoc-Asp(OAll)-OH is in the range of $90 for 5g.[1] The N-methylated version is expected to be significantly more expensive due to a more complex synthesis.[2] | The cost is high, with prices around $2,250 for 5g.[3] |
| Orthogonality | Fully orthogonal. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, allowing for selective on-resin deprotection.[4] | Not orthogonal. The tBu group is removed by acid, typically during the final cleavage step along with other tBu-based protecting groups.[5] |
| Deprotection | Requires a specific palladium-catalyzed reaction, which adds a step and requires careful removal of the metal catalyst.[6] | Cleaved simultaneously with the peptide from the resin using strong acids like TFA.[5] |
| Side Reactions | The primary concern is the potential for incomplete deprotection and contamination of the final peptide with the palladium catalyst. Aspartimide formation is a general issue for aspartic acid derivatives but the impact of the allyl group in the context of N-methylation is not well-documented.[7] | Prone to aspartimide formation, especially in sequences with adjacent glycine, serine, or asparagine residues. This can lead to the formation of β-aspartyl peptides and racemization.[7][8] |
| Coupling Efficiency | N-methylated amino acids are sterically hindered, leading to slower and less efficient coupling reactions. The use of potent coupling reagents like HATU is often necessary.[9] | Similar to the allyl-protected version, coupling of this sterically hindered amino acid is challenging and requires optimized conditions.[9] |
| Racemization | N-methylated amino acids are known to be more prone to racemization during activation and coupling compared to their non-methylated counterparts.[10] | Similar to the allyl-protected version, there is an increased risk of racemization due to the N-methylation.[10] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model hexapeptide, Ac-Tyr-Val-Gly-NMeAsp-Leu-Phe-NH2, on a Rink Amide resin to compare the performance of this compound and Fmoc-N-Me-Asp(OtBu)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, this compound, Fmoc-N-Me-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Capping solution: Acetic anhydride/DIPEA/DMF (5:6:89 v/v/v)
-
Allyl deprotection cocktail: Pd(PPh3)4, Phenylsilane in DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours. For the N-methylated aspartic acid residue, a double coupling is recommended.
-
Monitor the coupling reaction using a Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines).
-
After complete coupling, wash the resin with DMF.
-
-
Capping: To block any unreacted amino groups, treat the resin with the capping solution for 10 minutes. Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with the capping solution for 30 minutes to acetylate the N-terminus.
Specific Protocol for this compound Arm:
-
Allyl Group Deprotection:
-
After assembling the full peptide chain, wash the resin with DCM.
-
Prepare a solution of Pd(PPh3)4 (0.25 equivalents) and Phenylsilane (5 equivalents) in DCM under an inert atmosphere.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to scavenge any residual palladium.
-
Final Cleavage and Purification (for both arms):
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The following diagrams illustrate the key decision points and experimental workflows in utilizing this compound and its alternative.
Conclusion
The choice between this compound and Fmoc-N-Me-Asp(OtBu)-OH in peptide synthesis is a trade-off between synthetic flexibility and operational simplicity. While the OtBu-protected version offers a more straightforward workflow for linear peptides, the orthogonal nature of the allyl protecting group is indispensable for the synthesis of complex peptides requiring on-resin side-chain modifications. The higher cost and additional deprotection step associated with the allyl protecting group are significant considerations. Researchers must carefully weigh these factors against the synthetic advantages it offers for their specific target molecule. As the demand for more complex and modified peptide therapeutics grows, the utility of orthogonal protecting strategies, including the use of this compound, is likely to become increasingly important.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Enantioseparation of Nα-Fmoc Proteinogenic Amino Acids
The precise analysis of enantiomeric purity of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected proteinogenic amino acids is a critical requirement in peptide synthesis and drug development.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high speed and sensitivity.[1] This guide provides a comparative overview of two distinct and effective chiral stationary phase (CSP) families for this application: Quinine-based anion-exchanger CSPs and Polysaccharide-based CSPs. The selection of an appropriate CSP and chromatographic conditions is paramount for achieving optimal separation.
Performance Comparison of Chiral Stationary Phases
The enantioseparation of Nα-Fmoc amino acids was evaluated on a quinine-based anion-exchanger (QN-AX™) and a polysaccharide-based cellulose derivative (Lux Cellulose-2) chiral stationary phase. The following tables summarize the chromatographic performance for a selection of Nα-Fmoc proteinogenic amino acids.
Table 1: Enantioseparation Data on Quinine-Based QN-AX™ CSP
| Nα-Fmoc Amino Acid | k1 | α | Rs |
| Fmoc-Asp(OtBu)-OH | 2.15 | 1.99 | >5.0 |
| Fmoc-Glu(OtBu)-OH | 1.89 | 2.06 | >5.0 |
| Fmoc-Ser(tBu)-OH | 2.56 | 1.47 | >5.0 |
| Fmoc-Thr(tBu)-OH | 3.11 | 1.05 | Partial |
| Fmoc-Tyr(tBu)-OH | 4.32 | 1.27 | ~2.0 |
| Fmoc-Lys(Boc)-OH | 1.42 | 1.75 | >5.0 |
| Fmoc-Trp(Boc)-OH | 2.89 | 1.50 | >5.0 |
| Fmoc-Asn(Trt)-OH | 3.54 | 1.47 | >5.0 |
| Fmoc-Gln(Trt)-OH | 3.33 | 1.37 | >5.0 |
| Fmoc-Cys(Trt)-OH | 6.80 | 1.27 | ~2.0 |
| Fmoc-Ala-OH | 2.98 | 1.40 | >5.0 |
| Fmoc-Val-OH | 2.01 | 1.72 | >5.0 |
| Fmoc-Leu-OH | 1.87 | 1.89 | >5.0 |
| Fmoc-Ile-OH | 1.95 | 1.73 | >5.0 |
| Fmoc-Pro-OH | 3.45 | 1.06 | Partial |
| Fmoc-Phe-OH | 2.34 | 2.02 | >5.0 |
| Fmoc-Met-OH | 2.45 | 1.59 | >5.0 |
| Fmoc-His(Trt)-OH | 4.12 | 1.32 | >5.0 |
| Fmoc-Arg(Pbf)-OH | 1.98 | 1.63 | >5.0 |
Data extracted from a study on Quinine-based CSPs under polar-ionic liquid chromatography conditions. For most amino acids, Rs was reported as >5.0.[2]
Table 2: Enantioseparation Data on Polysaccharide-Based Lux Cellulose-2 CSP
| Nα-Fmoc Amino Acid | k' D-enantiomer | α | Rs |
| Fmoc-Ala-OH | 4.1 | 1.29 | 3.9 |
| Fmoc-Val-OH | 3.2 | 1.25 | 3.5 |
| Fmoc-Leu-OH | 3.9 | 1.18 | 2.8 |
| Fmoc-Ile-OH | 3.5 | 1.20 | 3.1 |
| Fmoc-Pro-OH | 4.5 | 1.33 | 4.5 |
| Fmoc-Phe-OH | 6.2 | 1.41 | 5.8 |
| Fmoc-Trp-OH | 10.1 | 1.25 | 4.2 |
| Fmoc-Met-OH | 5.5 | 1.22 | 3.3 |
| Fmoc-Ser(tBu)-OH | 4.8 | 1.15 | 2.5 |
| Fmoc-Thr(tBu)-OH | 4.2 | 1.17 | 2.7 |
| Fmoc-Tyr(tBu)-OH | 5.1 | 1.19 | 2.9 |
| Fmoc-Asn(Trt)-OH | 12.3 | 1.10 | 2.1 |
| Fmoc-Gln(Trt)-OH | 11.8 | 1.12 | 2.3 |
| Fmoc-Asp(OtBu)-OH | 4.7 | 1.28 | 3.8 |
| Fmoc-Glu(OtBu)-OH | 5.3 | 1.24 | 3.6 |
| Fmoc-His(Boc)-OH | 7.8 | 1.16 | 2.6 |
| Fmoc-Lys(Boc)-OH | 6.5 | 1.21 | 3.2 |
| Fmoc-Arg(Pbf)-OH | 8.9 | 1.14 | 2.4 |
| Fmoc-Cys(Trt)-OH | 15.2 | - | No Separation |
Data from a technical note on polysaccharide-based CSPs. The retention time of the D-enantiomer is highlighted.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques.
Method 1: Quinine-Based Anion-Exchanger CSP (QN-AX™)
-
Column: QN-AX™ chiral stationary phase.
-
Mobile Phase: A polar-ionic mobile phase consisting of Methanol/Acetonitrile (75/25 v/v) containing 30 mM triethylamine (TEA) and 60 mM formic acid (FA).[2]
-
Flow Rate: 0.6 mL/min.[3]
-
Temperature: Ambient, though studies have been conducted between 5-50 °C.[2]
-
Detection: UV at 262 nm.[3]
-
Sample Preparation: Nα-Fmoc amino acids are dissolved in a suitable solvent, typically the mobile phase, to an appropriate concentration.
Method 2: Polysaccharide-Based CSP (Lux Cellulose-2)
-
Column: Lux 5 µm Cellulose-2.[1]
-
Dimensions: 250 x 4.6 mm.[1]
-
Mobile Phase: A reversed-phase mobile phase, typically consisting of Acetonitrile and water with an acidic additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The exact ratio of organic modifier to aqueous phase is optimized for each amino acid.[1]
-
Flow Rate: 1.0 mL/min (Isocratic).[1]
-
Injection Volume: 5 µL.[1]
-
Temperature: Ambient.[1]
-
Detection: UV at 220 nm.[1]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the key differences between the two approaches, the following diagrams are provided.
References
- 1. phenomenex.com [phenomenex.com]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-N-Me-Asp(OAll)-OH: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for Fmoc-N-Me-Asp(OAll)-OH, a specialized amino acid derivative used in peptide synthesis.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, wash the affected area with copious amounts of water.
Disposal Procedures
The recommended disposal procedure for this compound involves a multi-step process to handle both the solid chemical and any solutions or contaminated materials.
Step 1: Waste Segregation
Properly segregate waste containing this compound. All contaminated materials, including pipette tips, weighing paper, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
Step 2: Chemical Inactivation (for bulk quantities)
For larger quantities of the solid compound or concentrated solutions, chemical inactivation before disposal is a best practice. This typically involves cleavage of the labile protecting groups.
-
Fmoc Group Removal: The Fmoc group can be removed by treatment with a 20% solution of piperidine in a suitable solvent like dimethylformamide (DMF). The resulting dibenzofulvene-piperidine adduct should be treated as chemical waste.
-
Allyl Group Considerations: Allyl groups can be reactive. While specific protocols for the cleavage of the O-allyl ester in a disposal context are not well-documented for this particular compound, it is prudent to treat any waste containing the allyl moiety with caution.
Step 3: Final Disposal
All waste, including the solid this compound, contaminated materials, and solutions from the inactivation process, should be disposed of through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Source/Justification |
| Recommended PPE | Safety goggles, gloves, lab coat | Standard laboratory practice |
| Work Environment | Well-ventilated area (fume hood) | To minimize inhalation risk |
| Fmoc Removal Reagent | 20% Piperidine in DMF | Standard protocol for Fmoc deprotection |
| Waste Container | Labeled hazardous waste container | Proper waste segregation and handling |
| Final Disposal Method | Licensed chemical waste disposal service | Compliance with safety and environmental regulations |
Experimental Protocol: Fmoc Group Removal for Disposal
This protocol outlines the cleavage of the Fmoc group from this compound for the purpose of chemical inactivation prior to disposal.
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF to the dissolved compound. A typical ratio is 1:4 (reagent solution to dissolved compound solution).
-
Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring.
-
The resulting solution, containing the deprotected amino acid derivative and the dibenzofulvene-piperidine adduct, should be collected in a designated hazardous waste container.
-
Rinse all glassware that came into contact with the reagents with DMF, and collect the rinsate in the same hazardous waste container.
Disposal Workflow
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Fmoc-N-Me-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-N-Me-Asp(OAll)-OH, a key reagent in peptide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound and associated reagents, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes of chemical dust or solvents. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust mask (N95 or equivalent) | Recommended when handling the solid compound to avoid inhalation of fine particles. |
| Work Area | Chemical fume hood | All manipulations of the solid compound and reactions involving volatile reagents should be performed in a certified chemical fume hood to ensure adequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling of this compound throughout your experimental workflow.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] This is a standard recommendation for many Fmoc-protected amino acids to ensure stability.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
2.2. Weighing and Solution Preparation
-
Work in a Fume Hood: Always handle the solid this compound inside a chemical fume hood to minimize inhalation risk.
-
Use Appropriate PPE: Wear nitrile gloves, safety glasses, and a lab coat. A dust mask is recommended during this step.
-
Weighing: Carefully weigh the desired amount of the compound using a clean spatula and weighing paper or a weighing boat.
-
Dissolving: Add the solid to the appropriate solvent (e.g., DMF, NMP) within the fume hood. Cap the container and mix gently until fully dissolved.
2.3. Use in Solid-Phase Peptide Synthesis (SPPS)
-
Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine in a suitable solvent like DMF.[2] This step should always be performed in a fume hood as piperidine is a volatile and odorous chemical.
-
Coupling Reaction: The coupling of this compound to the free amine on the resin is facilitated by activating agents. Handle all reagents with care, following their specific safety data sheets.
-
Allyl Group Deprotection: The OAll (allyl) protecting group is typically removed using a palladium catalyst in the presence of a scavenger. These reactions should be set up in a fume hood, and appropriate precautions for handling palladium catalysts should be taken.
-
Cleavage from Resin: The final cleavage of the peptide from the solid support often involves the use of strong acids like trifluoroacetic acid (TFA).[3] TFA is highly corrosive and should be handled with extreme caution in a chemical fume hood, using appropriate PPE.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation
-
Solid Waste:
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed waste bag for solid chemical waste.
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions of this compound in solvents like DMF or NMP should be collected in a designated, clearly labeled waste container for non-halogenated organic solvents.
-
Halogenated Solvents: If chlorinated solvents are used, they must be collected in a separate, labeled container for halogenated organic waste.
-
Acidic Waste: Waste containing TFA from the cleavage step should be collected in a designated, acid-resistant container. Neutralization may be required before final disposal, following institutional protocols.
-
Palladium-Containing Waste: Waste from the allyl group deprotection step will contain palladium. This should be collected in a separate, designated container for heavy metal waste.
-
3.2. Disposal Procedures
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Follow your institution's hazardous waste disposal procedures for the collection and removal of chemical waste. Do not pour any chemical waste down the drain.[4]
Hazard Information Summary
| Hazard Category | Description |
| Inhalation | Solid dust may cause respiratory tract irritation. Vapors of solvents used (e.g., DMF, piperidine, TFA) can be harmful. |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
| Allyl Group | Allyl compounds can be toxic and flammable.[5][6][7] |
This guide is intended to provide essential safety and handling information. Always consult the specific Safety Data Sheets for all reagents used in your procedures and adhere to your institution's safety protocols.
Below is a workflow diagram illustrating the key handling and disposal steps for this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
